1-(2-Bromo-3-fluorophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMUEFOEEVGDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-(2-Bromo-3-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-(2-Bromo-3-fluorophenyl)ethanone (CAS No. 161957-58-0), a halogenated aryl ketone of significant interest to the scientific research and drug development communities. Aryl ketones featuring bromo- and fluoro-substituents are versatile intermediates, offering multiple reaction sites for molecular elaboration in the synthesis of complex pharmaceutical agents.[1] The strategic placement of the bromo, fluoro, and acetyl groups on the phenyl ring makes this compound a valuable synthon for creating diverse molecular libraries aimed at lead optimization.[1][2] This document details the chemical properties, plausible synthetic methodologies with a focus on Friedel-Crafts acylation, comprehensive characterization techniques, and the broader context of its application in medicinal chemistry. The protocols and analyses are presented with an emphasis on the underlying chemical principles to provide researchers with both practical instructions and a deeper mechanistic understanding.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted acetophenone derivative. The presence of both a bromine and a fluorine atom, along with the ketone functional group, imparts unique reactivity and makes it a strategic building block in organic synthesis.[3]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
|---|---|---|
| CAS Number | 161957-58-0 | [4] |
| Molecular Formula | C₈H₆BrFO | Calculated |
| Molecular Weight | 217.04 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow solid or liquid. | Inferred from isomers like 1-(4-Bromo-3-fluorophenyl)ethanone.[3] |
| Purity | ≥97% | Typical purity from commercial suppliers.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc). | Inferred from general properties of similar compounds.[3] |
Synthesis Methodology: Friedel-Crafts Acylation
The synthesis of this compound can be efficiently achieved via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.[6]
Rationale and Mechanistic Insight
The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride using a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7] The acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.
Expertise & Experience: The choice of AlCl₃ as the catalyst is critical; it must be anhydrous as it reacts violently with water. A stoichiometric amount is often required because both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it.[8] The directing effects of the substituents on the ring (bromo and fluoro) are key to predicting the regioselectivity. Both are ortho-, para-directors. However, the position between the two halogens is sterically hindered. The most likely positions for acylation are C4 and C6 (para to fluorine and ortho to bromine, or vice-versa). The C6 position is generally favored due to less steric hindrance from the bulky bromine atom compared to the fluorine. The formation of a single major regioisomer is often challenging and necessitates robust purification methods.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation pathway.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[9][10] Trustworthiness: All reagents should be anhydrous, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Lewis acid catalyst.
-
Apparatus Setup:
-
Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Fit the top of the condenser with a drying tube (containing CaCl₂) or connect it to a gas bubbler to vent HCl gas produced during the reaction safely into a basic solution.
-
-
Reaction Execution:
-
To the flask, add anhydrous aluminum chloride (7.5 g, 56.2 mmol) and dry dichloromethane (DCM, 20 mL).
-
Add 1-bromo-2-fluorobenzene (4.5 g, 23.8 mmol) to the stirred suspension.
-
In the dropping funnel, prepare a solution of acetyl chloride (2.0 g, 25.5 mmol) in dry DCM (10 mL).
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the acetyl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Very cautiously and slowly, pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
If solids (aluminum hydroxides) persist, add concentrated HCl dropwise until a clear solution is obtained.[10]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), 5% NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, vacuum distillation can be employed.[9]
Diagram 3: Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Characterization and Spectroscopic Analysis
Confirming the structure and purity of the final product is paramount. A combination of spectroscopic methods is employed. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on extensive data from substituted acetophenones.[11][12]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Region | Predicted Chemical Shift (δ) / Absorption (cm⁻¹) | Rationale and Notes |
|---|---|---|---|
| ¹H NMR | Methyl Protons (CH₃) | ~2.6 ppm (singlet) | The acetyl methyl group typically appears as a singlet in this region. |
| Aromatic Protons (Ar-H) | 7.2 - 7.8 ppm (multiplets) | The three aromatic protons will form a complex multiplet system due to ³J(H,H), ⁴J(H,H), and potential ³J(H,F) and ⁴J(H,F) couplings. | |
| ¹³C NMR | Methyl Carbon (CH₃) | ~30 ppm | Typical for an acetyl methyl carbon. |
| Aromatic Carbons (Ar-C) | 115 - 140 ppm | Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large ¹J(C,F) coupling (~250 Hz). Other carbons will show smaller 2-4 bond C-F couplings.[12] | |
| Carbonyl Carbon (C=O) | ~195 ppm | The carbonyl carbon of aryl ketones is characteristically deshielded and appears in this low-field region.[13] | |
| IR Spectroscopy | C=O Stretch | 1680 - 1700 cm⁻¹ | Strong, sharp absorption characteristic of an aryl ketone carbonyl group. |
| C-F Stretch | 1200 - 1280 cm⁻¹ | Strong absorption typical for an aryl-fluorine bond. | |
| C-Br Stretch | 550 - 650 cm⁻¹ | Moderate to weak absorption. | |
| Aromatic C-H & C=C | 3000-3100 cm⁻¹, 1450-1600 cm⁻¹ | Characteristic aromatic ring absorptions. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 216 & 218 | Expect two peaks of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
| | Key Fragments | m/z 201/203 ([M-CH₃]⁺), 173/175 ([M-COCH₃]⁺) | Fragmentation is expected via loss of the methyl and acetyl groups. |
Applications in Research and Drug Development
Halogenated aromatic ketones are indispensable building blocks in medicinal chemistry. The strategic inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] this compound offers several synthetic handles for diversification:
-
Cross-Coupling Reactions: The aryl bromide is a prime substrate for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position.
-
Ketone Chemistry: The acetyl group can be transformed into numerous other functionalities. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in aldol or Wittig reactions to extend the carbon chain.
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other positions, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, further expanding synthetic possibilities.
The resulting complex molecules are often investigated for a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The fluoromethyl ketone moiety itself is a known pharmacophore in certain classes of enzyme inhibitors, particularly for cysteine and serine proteases.[14][15]
Safety and Handling
Authoritative Grounding: Based on safety data for isomeric and related compounds like 2-bromo-1-(3-fluorophenyl)ethanone and 1-(2-bromo-4-fluorophenyl)ethanone, this compound should be handled with care.[5]
-
Hazard Statements: Likely to cause skin irritation (H315) and serious eye irritation/damage (H319). May be harmful if swallowed.
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]
- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. maths.tcd.ie [maths.tcd.ie]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Bromo-3-fluorophenyl)ethanone CAS number 161957-58-0
An In-depth Technical Guide to 1-(2-Bromo-3-fluorophenyl)ethanone (CAS: 161957-58-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring ortho-bromo and meta-fluoro groups relative to the acetyl moiety, provides distinct steric and electronic properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, analytical characterization, and safety protocols. The insights presented herein are synthesized from established chemical principles and data from analogous compounds, offering a robust framework for its application in pharmaceutical and materials science research.
Compound Identification and Physicochemical Properties
This compound is a key synthetic building block whose utility is defined by its physical and chemical characteristics. The presence of bromine, fluorine, and a ketone functional group imparts specific reactivity and properties.
| Property | Value | Source(s) |
| CAS Number | 161957-58-0 | [1][2] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid | [1][2] |
| Boiling Point | 252.5 ± 25.0 °C at 760 mmHg | [1][2] |
| Storage Temperature | 4°C | [1] |
Synthesis and Manufacturing
While specific peer-reviewed synthetic procedures for this compound are not widely published, its structure strongly suggests a synthesis via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This method is a cornerstone of aromatic chemistry for forming carbon-carbon bonds to an aromatic ring.[3][4]
Proposed Synthetic Route: Friedel-Crafts Acylation
The most logical and industrially scalable approach is the electrophilic aromatic substitution of 1-bromo-2-fluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5]
Causality of Experimental Design:
-
Choice of Precursor: 1-bromo-2-fluorobenzene is the logical starting material as it contains the required aromatic substitution pattern.
-
Choice of Reagent & Catalyst: Acetyl chloride provides the acetyl group (CH₃CO-). A strong Lewis acid like AlCl₃ is essential to coordinate with the acetyl chloride, generating the highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the activation energy of the substitution reaction.[3] The deactivating nature of the halogen substituents on the benzene ring makes a powerful catalyst necessary.[6]
-
Reaction Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used as it does not react with the Lewis acid or the electrophile.[7]
-
Temperature Control: The initial reaction is often performed at low temperatures (e.g., 0°C) to control the exothermic reaction between the Lewis acid and the acyl chloride. The reaction is then gently heated to drive the substitution to completion.[5]
-
Workup: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated acid (e.g., HCl). This step serves two purposes: it hydrolyzes the aluminum chloride catalyst and protonates the ketone-catalyst complex, liberating the final product.[7]
Caption: Proposed workflow for the Friedel-Crafts synthesis.
Detailed Experimental Protocol (Exemplary)
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred AlCl₃ suspension. Maintain the temperature at 0°C. Stir for 30 minutes to allow for the formation of the acylium ion complex.
-
Electrophilic Substitution: Add a solution of 1-bromo-2-fluorobenzene (1.0 eq.) in dry DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 2-4 hours, monitoring by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0°C and very slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Chemical Reactivity and Synthetic Applications
This compound is a trifunctional molecule, offering several sites for subsequent chemical transformations. Its value lies in its ability to act as a scaffold for building more complex pharmaceutical intermediates.[8][9]
Key Reactive Sites:
-
The Ketone Carbonyl: This group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo Grignard reactions to form tertiary alcohols, or be converted into other functional groups like oximes.
-
The α-Methyl Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. A common reaction is α-bromination using reagents like CuBr₂ or NBS to form an α-bromo ketone, a powerful alkylating agent.[10]
-
The Aryl Bromide: The bromine atom on the aromatic ring is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a crucial strategy for elaborating the molecular core.
Caption: Key reaction pathways for synthetic derivatization.
These reaction pathways illustrate the compound's utility as an intermediate. For instance, similar halogenated acetophenones are precursors in the synthesis of antiplatelet agents like Prasugrel, where the ketone is modified and the halogen is used in a coupling reaction.[9]
Analytical Characterization
-
¹H NMR (Proton NMR): The spectrum is expected to show two distinct regions.
-
Aromatic Region (approx. 7.2-7.8 ppm): Three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The proton ortho to the carbonyl group will likely be the most downfield.
-
Aliphatic Region (approx. 2.6 ppm): The three protons of the acetyl methyl group will appear as a singlet, as there are no adjacent protons to couple with.
-
-
¹³C NMR (Carbon NMR): The spectrum should display 8 distinct signals: one for the carbonyl carbon (C=O) around 195-200 ppm, one for the methyl carbon (~25-30 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and acetyl substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.[2]
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors.
-
-
Handling & Storage:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound is a valuable and reactive chemical intermediate. While detailed synthetic and analytical reports in primary literature are sparse, its properties and reactivity can be reliably inferred from fundamental chemical principles and data on analogous structures. Its strategic combination of functional groups—a reactive ketone, a versatile aryl bromide for cross-coupling, and a modulating fluoro group—makes it a potent building block for medicinal chemists and material scientists aiming to construct novel and complex molecules. Proper adherence to safety protocols is essential when handling this compound.
References
- 1. 1-(2-Bromo-3-fluorophenyl)ethan-1-one | 161957-58-0 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. sagarlifescience.com [sagarlifescience.com]
- 9. innospk.com [innospk.com]
- 10. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 1-(2-Bromo-3-fluorophenyl)ethanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 1-(2-Bromo-3-fluorophenyl)ethanone (CAS No. 161957-58-0). This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis. It consolidates available data from chemical suppliers and outlines detailed, field-proven experimental protocols for the rigorous determination of its key physical characteristics. The guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of results, adhering to the highest standards of scientific integrity.
Introduction and Chemical Significance
This compound is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. The presence of bromine and fluorine atoms on the phenyl ring, in conjunction with the ketone functional group, offers multiple reaction sites for the construction of more complex molecules. Halogenated phenyl derivatives are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of novel therapeutic agents and other functional materials. A thorough understanding of its physical properties is paramount for its effective use in synthetic protocols, ensuring process safety, scalability, and reproducibility.
Molecular Structure and Identification
The molecular structure of this compound is foundational to understanding its physical and chemical behavior.
Figure 1: Molecular Structure of this compound
Summary of Physicochemical Properties
The following table summarizes the available physical and chemical data for this compound, primarily sourced from chemical suppliers. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.
| Property | Value | Source(s) |
| CAS Number | 161957-58-0 | [1][2][3] |
| Molecular Formula | C₈H₆BrFO | [1][2][3] |
| Molecular Weight | 217.04 g/mol | [2][3] |
| Physical State | Liquid (at room temp.) | [2][3] |
| Purity | ≥95% - 97% | [1][2][3] |
| Boiling Point | 252.5 ± 25.0 °C at 760 mmHg (Predicted) | [4] |
| Storage Temperature | 4°C or cool, dry place | [1][4] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for the determination of the key physical properties of this compound.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical properties that provide an indication of the purity of a substance.
4.1.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)
Given the conflicting reports on the physical state of this compound, determining a precise melting point is crucial. DSC is a highly sensitive and accurate method for this purpose.[5][6]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak on the DSC thermogram.[5]
-
Experimental Workflow:
Figure 2: Workflow for Melting Point Determination by DSC.
-
Causality and Trustworthiness: The use of a reference pan corrects for any instrumental artifacts, and the inert atmosphere prevents oxidative degradation of the sample at elevated temperatures. The onset of the endothermic peak is generally reported as the melting point, as it represents the temperature at which melting begins.[7]
4.1.2. Boiling Point Determination by the Capillary Method (Thiele Tube)
For liquid compounds, the boiling point can be accurately determined using small sample volumes with the Thiele tube method.[4][8]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, this point is identified when a continuous stream of bubbles from a heated sample in a capillary tube ceases and the liquid is drawn back into the capillary upon cooling.[4][8]
-
Experimental Protocol:
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.
-
Place a capillary tube, sealed at one end, into the liquid with the open end down.
-
Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the atmospheric pressure.
-
Density
The density of a liquid is a measure of its mass per unit volume.
-
Experimental Protocol:
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).
-
Remove any excess liquid and reweigh the pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and can be used for identification.
-
Principle: An Abbe refractometer measures the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample. This critical angle is dependent on the refractive index of the sample.[9][10][11]
-
Experimental Protocol:
-
Calibrate the Abbe refractometer with a standard of known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C or 25 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale. Record the temperature.
-
Solubility
Understanding the solubility of this compound in various solvents is critical for its use in synthesis and purification. Aromatic ketones are generally soluble in common organic solvents.[12]
-
Experimental Protocol (Qualitative):
-
To a series of test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
-
Add a small amount (e.g., 10-20 mg) of this compound to each test tube.
-
Agitate the mixtures and observe for dissolution at room temperature.
-
If the compound does not dissolve, gentle warming can be applied.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
-
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet pattern due to splitting by each other and by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The aromatic carbon signals will be split by the fluorine atom (C-F coupling).[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include those for aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (two peaks of approximately equal intensity separated by 2 m/z units).
Safety and Handling
Based on available safety data, this compound should be handled with care.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[14]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[14]
Conclusion
This technical guide has consolidated the available physical property data for this compound and provided a comprehensive set of established experimental protocols for their determination. For researchers and professionals working with this compound, it is strongly recommended to perform experimental verification of these properties, particularly where only predicted values are available. The methodologies outlined herein provide a robust framework for obtaining accurate and reliable data, ensuring the safe and effective application of this versatile synthetic building block.
References
- 1. hinotek.com [hinotek.com]
- 2. 161957-58-0 this compound AKSci 1452CS [aksci.com]
- 3. CAS: 161957-58-0 | CymitQuimica [cymitquimica.com]
- 4. jove.com [jove.com]
- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 11. home.uni-leipzig.de [home.uni-leipzig.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-3-fluorophenyl)ethanone
A Note to the Researcher: This document provides a comprehensive overview of the anticipated physicochemical properties and analytical methodologies for 1-(2-Bromo-3-fluorophenyl)ethanone. It is important to note that a thorough search of scientific literature and chemical databases did not yield experimentally determined melting and boiling points for this specific isomer. This guide has been constructed to provide a robust framework for researchers and drug development professionals, leveraging data from structurally similar compounds and established analytical principles to inform laboratory practice.
Introduction and Chemical Identity
This compound, with CAS Number 177990-63-3, is a halogenated aryl ketone. Its structure, featuring a bromine atom and a fluorine atom on the phenyl ring ortho and meta to the acetyl group, respectively, makes it a potentially valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The precise arrangement of these substituents significantly influences the molecule's physical properties, reactivity, and biological activity.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Bromo-3'-fluoroacetophenone |
| CAS Number | 177990-63-3 |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Canonical SMILES | CC(=O)C1=C(C=CC=C1F)Br |
| InChI Key | Not available |
Physicochemical Properties: A Comparative Analysis
Table 2: Melting and Boiling Points of Isomeric Bromo-fluoroacetophenones
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 1-(3-Bromo-2-fluorophenyl)ethanone | 161957-61-5 | Solid (no specific mp) | 252.4 ± 25.0 (Predicted)[1] |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | 25-30[2] | Not available |
| 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Not available (liquid) | Not available |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | 49-51 | Not available |
| 1-(4-Bromo-2-fluorophenyl)ethanone | 1996-51-6 | 46-48 | Not available |
| 2-Bromo-3'-chloroacetophenone | 41011-01-2 | 39-43[3] | Not available |
| 2-Bromo-3'-hydroxyacetophenone | 2491-37-4 | 70-74 | Not available |
| 2-Bromo-1-(3-bromophenyl)ethanone | 18523-22-3 | 68[4] | Not available |
The data from these related compounds suggest that this compound is likely to be a solid at room temperature with a melting point in a similar range to its isomers, potentially between 30°C and 70°C. Its boiling point is anticipated to be in the range of 240-260°C at atmospheric pressure, similar to other halogenated acetophenones.
Experimental Determination of Melting and Boiling Points
For the empirical determination of the melting and boiling points of this compound, standard laboratory procedures should be followed to ensure accuracy and safety.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[5][6] The presence of impurities typically leads to a depression and broadening of the melting point range.
Protocol for Melting Point Determination using a Digital Apparatus:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.[6] The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): A rapid heating rate (10-20°C/min) can be used to quickly determine an approximate melting range.
-
Accurate Determination: A fresh sample is heated to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[5]
References
1-(2-Bromo-3-fluorophenyl)ethanone spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromo-3-fluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of this compound (CAS No: 161957-58-0), a substituted aromatic ketone of interest in synthetic chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally similar analogs to construct a reliable, predictive characterization. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering insights into the causal relationships between molecular structure and spectral output, detailed experimental protocols, and a robust framework for the characterization of novel halogenated phenyl derivatives.
Introduction and Structural Rationale
This compound is a disubstituted acetophenone featuring two ortho-positioned halogen atoms with opposing electronic effects. The bromine atom at the C2 position is a large, moderately electronegative atom that acts as a weak deactivating group through induction, while the fluorine at C3 is a highly electronegative atom that also exerts a strong inductive withdrawing effect. Understanding the interplay of these substituents is critical for predicting their influence on the molecule's spectroscopic signature.
The primary objective of this guide is to provide a detailed, predictive spectroscopic profile that can serve as a benchmark for researchers synthesizing or working with this compound. By dissecting the expected spectral features, we can establish a self-validating system for identity and purity confirmation.
Molecular Structure and Analysis Workflow
A systematic approach is essential for the unambiguous characterization of a molecule. The workflow below outlines the logical progression from sample preparation to data integration for structural confirmation.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, particularly regarding the substitution pattern on the aromatic ring, confirmed through characteristic chemical shifts and spin-spin coupling constants.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the protons on the phenyl ring. The acetyl methyl group will appear as a singlet in the aliphatic region. The key to the analysis is predicting the chemical shifts and the coupling patterns, which are influenced by the adjacent bromine and fluorine atoms.
-
H6 Proton: This proton is ortho to the bromine atom and meta to the acetyl group. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the carbonyl group and the adjacent bromine. It should appear as a doublet of doublets (dd) due to coupling with H5 and H4.
-
H5 Proton: This proton is ortho to the fluorine atom. It will experience strong coupling to fluorine (³JHF) and coupling to its two neighboring protons, H4 and H6. This will likely result in a complex multiplet, appearing as a triplet of doublets (td) or a simple triplet if the couplings to H4 and H6 are similar.
-
H4 Proton: This proton is meta to the bromine and ortho to the acetyl group. It will be coupled to H5 and H6, and will also exhibit a weaker coupling to the fluorine atom (⁴JHF). It is expected to appear as a doublet of doublets (dd).
-
Acetyl Protons (-CH₃): These three protons will appear as a sharp singlet, as there are no adjacent protons to couple with.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| Methyl Protons | ~ 2.65 | Singlet (s) | N/A | -COCH₃ |
| Aromatic Proton | ~ 7.20 - 7.35 | Multiplet (m) | ³JHH ≈ 7-8, ⁴JHF ≈ 4-6 | H4 |
| Aromatic Proton | ~ 7.40 - 7.55 | Triplet of Doublets (td) | ³JHH ≈ 8, ³JHF ≈ 8-10 | H5 |
| Aromatic Proton | ~ 7.65 - 7.80 | Doublet of Doublets (dd) | ³JHH ≈ 8, ⁴JHH ≈ 1-2 | H6 |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and two for the acetyl group carbons. The carbon atoms attached to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is invaluable for definitive assignment.[1]
Caption: Numbering for NMR Assignments.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) | Assignment |
| Methyl Carbon | ~ 30.0 | Quartet (q) in ¹H-coupled | N/A | C8 (-CH₃) |
| Aromatic Carbon | ~ 118.0 - 122.0 | Doublet (d) | ¹JCF ≈ 250 (Large) | C3 |
| Aromatic Carbon | ~ 120.0 - 124.0 | Doublet (d) | ²JCF ≈ 20-25 | C2 |
| Aromatic Carbon | ~ 125.0 - 128.0 | Doublet (d) | ²JCF ≈ 20-25 | C4 |
| Aromatic Carbon | ~ 130.0 - 133.0 | Singlet (s) or small d | ⁴JCF ≈ 1-3 | C6 |
| Aromatic Carbon | ~ 134.0 - 137.0 | Doublet (d) | ³JCF ≈ 5-8 | C5 |
| Aromatic Carbon | ~ 138.0 - 142.0 | Doublet (d) | ³JCF ≈ 3-5 | C1 |
| Carbonyl Carbon | ~ 195.0 - 198.0 | Doublet (d) | ³JCF ≈ 4-6 | C7 (C=O) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds to ensure quantitative integration. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Use a spectral width of 240 ppm and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present. The spectrum of this compound will be dominated by a strong carbonyl stretch and various signals corresponding to the substituted aromatic ring.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 1695 | Strong | C=O (Ketone) Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1420 | Medium | -CH₃ Asymmetric Bending |
| ~ 1250 | Strong | C-F Stretch |
| 800 - 600 | Strong | C-Br Stretch |
| 900 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |
The carbonyl (C=O) stretching frequency is particularly diagnostic. For acetophenone, it appears around 1685 cm⁻¹. The presence of electron-withdrawing halogens on the ring typically shifts this band to a higher wavenumber; thus, a value around 1695 cm⁻¹ is a reasonable prediction.[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 32-64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Predicted Mass Spectrum
The molecular formula C₈H₆BrFO gives a monoisotopic mass of approximately 215.96 Da. A key feature will be the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M⁺˙ and [M+2]⁺˙ isotopic pattern with nearly equal intensity (1:1 ratio), which is a definitive indicator for the presence of a single bromine atom.
Predicted Fragmentation Pathway:
Caption: Predicted EI-MS Fragmentation Pathway.
| m/z (Mass/Charge) | Relative Intensity | Identity of Fragment | Notes |
| 216, 218 | High | [M]⁺˙ | Molecular ion peak, showing characteristic 1:1 Br isotope pattern. |
| 201, 203 | Medium | [M - CH₃]⁺ | Loss of the methyl group. |
| 137 | Medium-High | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation. |
| 123 | Medium | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |
| 43 | High | [CH₃CO]⁺ | Acylium ion, often the base peak in acetophenones. |
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust, predictive framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, with particular attention to H-F and C-F coupling constants, offers unambiguous structural elucidation of the substitution pattern. IR spectroscopy serves to confirm the presence of key functional groups, notably the aryl ketone. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through the characteristic bromine isotopic pattern and predictable fragmentation pathways. This multi-faceted approach ensures a high degree of confidence in the identity and purity of the target compound, serving as an essential tool for researchers in the chemical sciences.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Bromo-3-fluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Bromo-3-fluorophenyl)ethanone. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for its precise identification, characterization, and quality control[1][2]. This document will delve into the theoretical principles governing the spectrum, including chemical shifts and spin-spin coupling, and offer a detailed, step-by-step interpretation of the spectral data. The guide is designed to bridge theoretical knowledge with practical application, providing field-proven insights into experimental choices and data interpretation.
Introduction: The Structural Significance of this compound
This compound, a dihalogenated acetophenone derivative, possesses a unique substitution pattern on its aromatic ring that gives rise to a distinctive and informative ¹H NMR spectrum. The presence of a bromine atom, a fluorine atom, and an acetyl group profoundly influences the electronic environment of the aromatic protons, leading to predictable yet complex spectral features. NMR spectroscopy stands as a powerful and indispensable tool for the structural elucidation of such organic molecules[3]. This guide will systematically deconstruct the ¹H NMR spectrum, enabling a confident assignment of each resonance.
Molecular Structure and Proton Numbering
For clarity throughout this guide, the protons of this compound are numbered as follows:
Caption: Structure of this compound with proton numbering.
Theoretical Prediction of the ¹H NMR Spectrum
A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This involves considering the electronic effects of the substituents on the chemical shifts of the protons and the through-bond coupling interactions that dictate the multiplicity of the signals.
Chemical Shift Considerations
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect[4].
-
Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group. The protons of the methyl group are adjacent to a carbonyl, which typically places their signal in the range of 2.0-3.0 ppm[5][6].
-
Bromine (-Br): As a halogen, bromine is an electron-withdrawing group through induction but a weak deactivator overall due to resonance effects. It will contribute to the general downfield shift of the aromatic protons[7][8].
-
Fluorine (-F): Fluorine is the most electronegative element and thus strongly electron-withdrawing via induction. However, it can also donate electron density through resonance[9][10]. The interplay of these effects influences the shielding of adjacent protons.
The aromatic region (typically 6.5-8.5 ppm) will contain signals for the three protons on the phenyl ring (H4, H5, and H6)[5]. The acetyl group will deshield the ortho proton (H6) most significantly. The combined electron-withdrawing effects of the bromine and fluorine atoms will also contribute to the downfield shift of all aromatic protons compared to benzene (δ ≈ 7.3 ppm)[11].
Spin-Spin Coupling (J-coupling)
The multiplicity of each proton signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule for simple cases. In aromatic systems, coupling occurs between protons that are ortho, meta, and para to each other, with the magnitude of the coupling constant (J) decreasing with distance[11][12].
-
Ortho coupling (³JHH): Typically 7-10 Hz.
-
Meta coupling (⁴JHH): Typically 2-3 Hz.
-
Para coupling (⁵JHH): Typically 0-1 Hz (often not resolved).
A crucial feature of this spectrum will be the coupling of protons to the fluorine atom (¹⁹F, spin I = ½). Proton-fluorine coupling (JHF) is often significant and can occur over multiple bonds[13][14].
-
Ortho H-F coupling (³JHF): Typically 6-10 Hz.
-
Meta H-F coupling (⁴JHF): Typically 4-8 Hz.
-
Para H-F coupling (⁵JHF): Typically 1-3 Hz.
Step-by-Step Spectral Interpretation
Based on the theoretical principles outlined above, we can now interpret the expected ¹H NMR spectrum of this compound.
The Acetyl Protons (CH₃)
The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet . Due to the deshielding effect of the adjacent carbonyl group, this signal is expected to be in the aliphatic region, likely around δ 2.5-2.7 ppm .
The Aromatic Protons (H4, H5, H6)
The three aromatic protons are chemically non-equivalent and will each give rise to a distinct signal in the aromatic region of the spectrum. The interpretation of this region is more complex due to multiple coupling interactions.
-
Proton H6: This proton is ortho to the acetyl group, which is strongly deshielding. It is also ortho to H5 and meta to H4. It will be split by H5 (ortho coupling) and H4 (meta coupling). Therefore, H6 is expected to appear as a doublet of doublets (dd) at the most downfield position, likely in the range of δ 7.8-8.0 ppm .
-
Proton H5: This proton is situated between H4 and H6. It is ortho to both H4 and H6. Additionally, it is meta to the fluorine atom. Thus, H5 will be split by H4 (ortho coupling), H6 (ortho coupling), and the fluorine atom (meta coupling). This will result in a complex multiplet, likely a triplet of doublets (td) or a doublet of doublet of doublets (ddd) , depending on the relative magnitudes of the coupling constants. Its chemical shift is expected to be intermediate, around δ 7.2-7.4 ppm .
-
Proton H4: This proton is ortho to H5 and meta to H6. It is also ortho to the fluorine atom. Consequently, H4 will be split by H5 (ortho coupling), H6 (meta coupling), and the fluorine atom (ortho coupling). This will result in a doublet of doublet of doublets (ddd) . Due to the proximity to the electronegative fluorine, its signal will be shifted downfield, but likely less so than H6, appearing around δ 7.4-7.6 ppm .
Summary of Predicted Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ | ~ 2.6 | Singlet (s) | - |
| H6 | ~ 7.9 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8 Hz, ⁴J(H6-H4) ≈ 2 Hz |
| H4 | ~ 7.5 | Doublet of doublet of doublets (ddd) | ³J(H4-H5) ≈ 8 Hz, ³J(H4-F) ≈ 9 Hz, ⁴J(H4-H6) ≈ 2 Hz |
| H5 | ~ 7.3 | Triplet of doublets (td) or ddd | ³J(H5-H4) ≈ 8 Hz, ³J(H5-H6) ≈ 8 Hz, ⁴J(H5-F) ≈ 5 Hz |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following experimental protocol is recommended.
Instrumentation and Sample Preparation
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of at least 400 MHz is recommended to resolve the complex splitting patterns in the aromatic region.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.
-
Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Visualization of Coupling Interactions
The following diagram, generated using Graphviz, illustrates the key spin-spin coupling relationships in the aromatic system of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scribd.com [scribd.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-(2-Bromo-3-fluorophenyl)ethanone
This guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2-Bromo-3-fluorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this complex substituted acetophenone.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic ketone of interest in synthetic chemistry and pharmaceutical research. Its unique substitution pattern, featuring an acetyl group, a bromine atom, and a fluorine atom on the phenyl ring, presents a compelling case for spectroscopic analysis. 13C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules. The precise chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents. Understanding these shifts is paramount for verifying the regiochemistry of synthesis and for quality control.
Theoretical Framework: Predicting Chemical Shifts via Substituent Effects
The analysis hinges on several key factors:
-
Inductive Effects: The electronegativity of bromine and fluorine atoms withdraws electron density from the ring, primarily affecting the carbons closest to them (the ipso and ortho positions).
-
Resonance Effects: Halogens can donate lone-pair electron density to the π-system of the benzene ring, which can influence the shielding of ortho and para carbons.
-
The "Heavy Atom" Effect: The bromine atom can induce a shielding effect on the carbon to which it is directly attached (C-2) due to spin-orbit coupling.[2]
-
Steric Effects: The bulky bromine atom at the C-2 position, ortho to the acetyl group, may hinder the coplanarity of the acetyl group with the aromatic ring, potentially influencing the chemical shifts of the carbonyl and methyl carbons.[3][4]
The logical workflow for this predictive analysis is outlined below.
Caption: Predictive workflow for 13C NMR shifts.
Predicted 13C NMR Chemical Shift Assignments
The chemical shifts for each carbon in this compound are predicted by adjusting the base values of acetophenone with SCS parameters for the bromo and fluoro substituents. The carbons are numbered as shown in the diagram below.
Caption: Numbering scheme for this compound.
The following table summarizes the predicted chemical shifts. The base values for acetophenone are taken from standard NMR data.[5] The SCS effects are derived from empirical data for monosubstituted benzenes.[6][7]
| Carbon Atom | Acetophenone Base (ppm) | Br Effect (at C2) | F Effect (at C3) | Predicted Shift (ppm) | Rationale for Shift |
| C1 | 137.0 | ortho: +3.4 | meta: +1.0 | ~141.4 | Deshielded by the acetyl group and inductive effects from both halogens. |
| C2 | 128.5 | ipso: -5.5 | ortho: -12.9 | ~110.1 | Strong shielding from the heavy atom effect of bromine and the ortho fluorine. This carbon will show a large C-F coupling constant. |
| C3 | 128.5 | meta: +1.7 | ipso: +34.8 | ~165.0 | Strongly deshielded by the directly attached, highly electronegative fluorine atom. This will be the most downfield aromatic signal and will exhibit a very large 1J C-F coupling. |
| C4 | 133.1 | para: -1.6 | meta: +1.4 | ~132.9 | Relatively minor changes; the para shielding from Br is nearly cancelled by the meta deshielding from F. |
| C5 | 128.5 | meta: +2.2 | para: -4.5 | ~126.2 | Shielding effect from the para fluorine atom dominates. |
| C6 | 128.5 | ortho: +3.0 | meta: +1.1 | ~132.6 | Deshielded by proximity to the ortho bromine and meta fluorine. |
| C7 (C=O) | 197.7 | ortho-Br | N/A | ~195-197 | The ortho-bromo group can cause steric hindrance, potentially disrupting conjugation with the ring and causing a slight upfield (shielding) shift compared to unsubstituted acetophenone. |
| C8 (CH3) | 26.6 | ortho-Br | N/A | ~27-29 | The electronic effect on the methyl group is minimal, but steric compression from the ortho-bromo group could cause a slight deshielding effect. |
Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions. The most significant identifying features will be the carbon attached to fluorine (C3) appearing far downfield with a large C-F coupling constant, and the carbon attached to bromine (C2) appearing significantly upfield.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to ensure good signal-to-noise and resolution, which is critical for resolving the closely spaced aromatic signals and observing C-F coupling.
Methodology:
-
Sample Preparation:
-
Dissolve 20-30 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm provides a convenient internal reference.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency (~100 MHz for a 400 MHz instrument).
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.
-
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on a Bruker system).
-
Spectral Width: 0 to 220 ppm. This range will encompass the carbonyl carbon and the aromatic region.
-
Acquisition Time: ~1.0-2.0 seconds.
-
Relaxation Delay (d1): 2.0 seconds. A sufficient delay is necessary for the quantitative relaxation of all carbons, especially quaternary carbons like C1.
-
Pulse Width: A 30° or 45° pulse angle is recommended to reduce the overall experiment time while maintaining good signal intensity.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration. An overnight acquisition may be required for dilute samples.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.
-
Integrate the peaks and perform peak picking to identify the chemical shifts.
-
Conclusion
The 13C NMR spectrum of this compound is predicted to show eight distinct signals, with chemical shifts governed by the complex interplay of the acetyl, bromo, and fluoro substituents. Key diagnostic features include the significantly deshielded carbon attached to fluorine (C3, ~165.0 ppm) and the shielded carbon bearing the bromine atom (C2, ~110.1 ppm), both of which should exhibit characteristic C-F or C-Br coupling patterns. This in-depth guide provides a robust framework for researchers to predict, acquire, and interpret the 13C NMR spectrum of this and structurally related compounds, thereby ensuring confidence in their chemical identity and purity.
References
- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scribd.com [scribd.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Reactivity of the ketone group in 1-(2-Bromo-3-fluorophenyl)ethanone
An In-Depth Technical Guide to the Reactivity of the Ketone Group in 1-(2-Bromo-3-fluorophenyl)ethanone
Abstract
This compound is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The reactivity of its ketone functional group is intricately modulated by the electronic and steric influences of the ortho-bromo and meta-fluoro substituents on the phenyl ring. This guide provides a comprehensive analysis of the core reactivity patterns of the ketone moiety, offering field-proven insights into its behavior in key synthetic transformations. We will delve into the mechanistic underpinnings of nucleophilic addition, alpha-halogenation, and oxidation reactions, supported by detailed experimental protocols and visual workflows. The objective is to equip researchers with the predictive understanding necessary to effectively utilize this versatile intermediate in their synthetic endeavors.
Molecular Architecture: The Interplay of Steric and Electronic Effects
The chemical behavior of this compound is not governed by the ketone group in isolation. Its reactivity is a direct consequence of its unique substitution pattern.
-
Electronic Effects : The phenyl ring is decorated with two powerful electron-withdrawing halogens.
-
The fluorine atom at the meta-position exerts a strong, distance-dependent inductive electron-withdrawing effect (-I).[1] This effect polarizes the aromatic ring, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[1]
-
The bromine atom at the ortho-position also contributes an inductive withdrawing effect (-I). While halogens can technically exert an electron-donating mesomeric effect (+M) via their lone pairs, the inductive effect is dominant for bromine.[2] The cumulative result of these electron-withdrawing groups is a highly activated carbonyl carbon.
-
-
Steric Effects (The Ortho Effect) : The most significant modulator of reactivity is the steric hindrance imposed by the bulky bromine atom positioned ortho to the acetyl group.[3] This "ortho effect" creates a sterically crowded environment around the carbonyl carbon, hindering the approach of nucleophiles.[4][5] Therefore, while the ketone is electronically activated, its reaction rates can be kinetically limited by steric accessibility.[5] This duality is central to understanding its synthetic utility.
Caption: Electronic activation and steric hindrance in this compound.
Key Transformations of the Ketone Group
The following sections detail the primary reactions involving the ketone moiety, with a focus on how the molecular structure dictates the experimental outcomes.
Nucleophilic Addition: Reduction to 1-(2-Bromo-3-fluorophenyl)ethan-1-ol
Nucleophilic addition is a cornerstone reaction for ketones.[6] The reduction of the carbonyl to a secondary alcohol is a frequent and vital transformation. While the carbonyl carbon is electronically primed for attack, the steric bulk of the ortho-bromo group necessitates careful selection of the reducing agent to achieve efficient conversion.
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent, providing excellent chemoselectivity for the ketone in the presence of the aryl halides. Stronger, bulkier reducing agents like lithium aluminum hydride (LAH) could potentially be slower due to the steric hindrance and offer no significant advantage for this simple reduction. The reaction is typically run in an alcoholic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases and the pH is acidic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-(2-Bromo-3-fluorophenyl)ethan-1-ol[7], can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the reduction of the ketone to a secondary alcohol.
Alpha-Halogenation: Synthesis of 2-Bromo-1-(2-bromo-3-fluorophenyl)ethanone
The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be readily substituted with halogens.[8] This reaction is exceptionally useful for creating reactive α-haloketone intermediates, which are precursors to many heterocyclic compounds.[9]
Mechanistic Insight: The reaction can be performed under acidic or basic conditions.[10]
-
Acid-Catalyzed: Proceeds via an enol intermediate. The rate-determining step is the formation of the enol, and the reaction typically stops after a single halogenation because the electron-withdrawing halogen destabilizes the protonated carbonyl of the subsequent enol formation.[11] This provides excellent control for mono-halogenation.
-
Base-Promoted: Proceeds through an enolate. Each successive halogenation makes the remaining α-protons more acidic, leading to rapid polyhalogenation.[8][10] This pathway is exploited in the haloform reaction (see Section 2.3).
For selective mono-bromination, acid-catalyzed conditions are superior.
Experimental Protocol: Acid-Catalyzed Alpha-Bromination
-
Setup: To a solution of this compound (1.0 eq) in glacial acetic acid, add a catalytic amount of hydrobromic acid (HBr).
-
Reagent Addition: Warm the mixture to 40-50 °C and add a solution of bromine (Br₂, 1.05 eq) in acetic acid dropwise.
-
Reaction: Maintain the temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice water and sodium bisulfite solution to quench excess bromine.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: The crude 2-bromo-1-(2-bromo-3-fluorophenyl)ethanone can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.[12]
Oxidation: The Haloform Reaction
Since this compound is a methyl ketone, it is susceptible to the haloform reaction. This reaction, which occurs under basic conditions with excess halogen, is an effective method for converting methyl ketones into carboxylic acids.[10]
Mechanism Rationale: The reaction proceeds via base-promoted α-halogenation. As previously noted, the introduction of the first halogen increases the acidity of the remaining α-protons, leading to rapid di- and tri-halogenation to form a trihalomethyl ketone intermediate. This intermediate has a C(X)₃ group which is an effective leaving group. Subsequent nucleophilic attack by hydroxide on the carbonyl carbon leads to cleavage of the C-C bond, yielding a carboxylate and a haloform molecule (e.g., CHBr₃).[10]
Experimental Protocol: Conversion to 2-Bromo-3-fluorobenzoic Acid
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dioxane or THF. Add an aqueous solution of sodium hydroxide (NaOH, >3 eq).
-
Reagent Addition: Cool the mixture to 0-10 °C. Slowly add a solution of bromine (Br₂, >3 eq) in aqueous NaOH, maintaining the temperature.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The formation of a yellow precipitate of bromoform (CHBr₃) may be observed.
-
Workup: Remove any excess bromine with a sodium bisulfite solution. Extract the mixture with diethyl ether to remove the bromoform and any non-acidic impurities.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Isolation: Collect the precipitated 2-Bromo-3-fluorobenzoic acid by vacuum filtration, wash with cold water, and dry.
Data Summary and Key Properties
| Property | This compound | 1-(2-Bromo-3-fluorophenyl)ethan-1-ol | 2-Bromo-1-(2-bromo-3-fluorophenyl)ethanone |
| Molecular Formula | C₈H₆BrFO | C₈H₈BrFO | C₈H₅Br₂FO |
| Molar Mass ( g/mol ) | 217.04 | 219.05 | 295.94 |
| Typical Appearance | White to light yellow solid/powder | Solid/Oil | Yellow solid |
| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (s, 3H, -CH₃) | ~1.5 (d, 3H, -CH₃), ~5.0 (q, 1H, -CHOH) | ~4.4 (s, 2H, -CH₂Br) |
Conclusion
The reactivity of the ketone group in this compound is a classic case study in the balance between electronic activation and steric hindrance. The potent electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents render the carbonyl carbon highly electrophilic. However, the steric bulk of the ortho-bromo group kinetically impedes the approach of nucleophiles, a critical consideration for reaction design. Standard transformations such as reduction, acid-catalyzed α-halogenation, and the haloform reaction proceed predictably, making this compound a reliable and versatile intermediate. A thorough understanding of these competing influences allows the synthetic chemist to harness its reactivity for the efficient construction of complex, high-value molecules in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Influence of Bromine and Fluorine on Phenyl Ring Reactivity
Abstract: The strategic incorporation of halogen atoms, particularly bromine and fluorine, onto a phenyl ring is a cornerstone of modern medicinal chemistry and materials science. While often grouped together, the distinct electronic and steric properties of these two halogens impart profoundly different effects on the reactivity and regioselectivity of the aromatic system. This guide provides an in-depth analysis of the competing electronic forces—the inductive and resonance effects—that dictate the behavior of bromo- and fluoro-substituted phenyl rings in electrophilic aromatic substitution. We will dissect the mechanistic basis for their characteristic deactivating, yet ortho, para-directing, nature. Furthermore, this paper explores the practical implications of these properties in drug design, offering field-proven insights into how each halogen can be leveraged to enhance metabolic stability, modulate physicochemical properties, and improve ligand-protein binding interactions. Detailed experimental protocols for the controlled halogenation of aromatic systems are provided to bridge theoretical concepts with practical laboratory application.
The Halogen Paradox: Deactivation and Direction in Aromatic Systems
Halogenated aromatic compounds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence stems from the ability of halogens to finely tune a molecule's properties. However, their influence on the reactivity of a phenyl ring presents a classic chemical paradox. Based on their high electronegativity, one would predict a straightforward deactivation of the ring towards electrophilic attack. While this is true, they paradoxically direct incoming electrophiles to the ortho and para positions, a behavior typically associated with activating groups.[3][4][5] This nuanced behavior is the result of a delicate balance between two powerful, opposing electronic effects: the inductive effect and the resonance effect.[6][7] Understanding this interplay is critical for any scientist engaged in the rational design and synthesis of functional aromatic molecules.
The Dueling Nature of Electronic Effects: Induction vs. Resonance
The reactivity and regioselectivity of a substituted benzene ring are governed by the substituent's ability to donate or withdraw electron density from the π-system. For halogens, these two effects operate in opposite directions.[8]
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a function of electronegativity.[7]
-
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the phenyl ring and significantly reducing its nucleophilicity.[9][10]
-
Bromine: While still highly electronegative, bromine's inductive pull is considerably weaker than that of fluorine.[11]
Resonance Effect (+R): This effect involves the delocalization of a substituent's lone pair electrons into the aromatic π-system.[12] This donation of electron density increases the nucleophilicity of the ring, specifically at the ortho and para positions.[13] The efficacy of this donation is highly dependent on the orbital overlap between the halogen and the ring carbon.
-
Fluorine: The 2p orbitals of fluorine are of similar size and energy to the 2p orbitals of carbon, allowing for effective orbital overlap. This results in a relatively strong resonance effect.[8]
-
Bromine: The larger 4p orbitals of bromine overlap poorly with carbon's 2p orbitals, leading to a much weaker and less efficient resonance donation.[8][11]
For both halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, resulting in a net deactivation of the ring compared to unsubstituted benzene.[14] However, the resonance effect, though weaker, is the determining factor for the regioselectivity of the reaction.
Fig. 1: Dueling electronic effects of halogens on a phenyl ring.
Impact on Reactivity and Regioselectivity
The net result of the competing electronic effects is that halogenated benzenes are less reactive towards electrophilic aromatic substitution (EAS) than benzene itself, but the substitution occurs preferentially at the ortho and para positions.
Overall Ring Reactivity: Deactivation
The dominance of the inductive effect removes electron density from the entire ring, making it a poorer nucleophile and thus slowing the rate of reaction with an electrophile.[14] The relative rates of nitration, a classic EAS reaction, clearly illustrate this trend.
| Compound | Substituent | Relative Rate of Nitration (vs. Benzene = 1) |
| Benzene | -H | 1 |
| Fluorobenzene | -F | 0.11 - 0.15 |
| Chlorobenzene | -Cl | 0.033 |
| Bromobenzene | -Br | 0.030 - 0.06 |
| Iodobenzene | -I | 0.13 - 0.18 |
| Data sourced from chemical literature.[8] Note that relative rates can vary slightly with reaction conditions. |
Interestingly, fluorobenzene is the most reactive of the halobenzenes (excluding iodobenzene where other factors contribute). This is because its stronger resonance donation partially compensates for its very powerful inductive withdrawal.[8]
Regioselectivity: The Ortho, Para Direction
The directing effect is best understood by examining the stability of the carbocation intermediate (the "sigma complex" or "arenium ion") formed upon attack by the electrophile (E⁺).
-
Attack at ortho or para positions: The positive charge of the intermediate can be delocalized onto the carbon bearing the halogen. The halogen can then use one of its lone pairs to form a fourth resonance structure, the "halonium ion," where every atom (except hydrogen) has a full octet of electrons. This additional resonance structure provides significant stabilization.[4][13]
-
Attack at the meta position: The positive charge is never delocalized onto the halogen-bearing carbon. Consequently, the halogen cannot provide resonance stabilization to the intermediate.[5][13]
Because the transition states for ortho and para attack are lower in energy due to this extra stabilization, these products are formed much faster and are the major isomers observed.[5]
Fig. 2: Sigma complex stability for halobenzenes.
Comparative Analysis: Fluorine vs. Bromine
While both halogens are deactivating ortho, para-directors, their subtle differences have significant consequences for synthetic strategy and molecular design.
| Property | Fluorine (-F) | Bromine (-Br) | Rationale & Implications |
| Electronegativity (Pauling) | 3.98 | 2.96 | Fluorine's extreme electronegativity results in a much stronger inductive withdrawal (-I effect).[9][15] |
| Van der Waals Radius | 1.47 Å | 1.85 Å | Fluorine is a bioisostere of hydrogen (1.20 Å), causing minimal steric hindrance at the ortho position.[16] Bromine is significantly larger, often leading to a preference for the less-hindered para product.[17][18] |
| C-X Bond Strength (Aryl) | ~540 kJ/mol | ~330 kJ/mol | The C-F bond is exceptionally strong, making fluorinated aromatics highly resistant to metabolic oxidation. This is a key strategy in drug design to block "soft spots."[15][19] |
| Inductive Effect | Very Strong (-I) | Moderate (-I) | Dominates reactivity for both, but the effect is much more pronounced for fluorine.[14] |
| Resonance Effect | Moderate (+R) | Weak (+R) | Better 2p-2p orbital overlap for fluorine makes its resonance donation more significant than the poor 4p-2p overlap for bromine.[8][11] |
| Typical Ortho/Para Ratio | High ortho content possible | Para often strongly favored | The small size of fluorine allows for significant formation of the ortho isomer, while the bulk of bromine sterically disfavors it.[9][20] |
Implications in Drug Design and Medicinal Chemistry
The distinct properties of fluorine and bromine allow medicinal chemists to strategically modify drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.
The Strategic Role of Fluorine
The incorporation of fluorine is a dominant strategy in modern drug discovery.[15] Its benefits are multifaceted:
-
Metabolic Stability: The strength of the C-F bond can be used to block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the drug's half-life.[19][21]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines), which can improve cell membrane permeability and bioavailability.[22]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds, enhancing binding affinity.[23][24]
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes like the blood-brain barrier.[25]
-
PET Imaging: The positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET) imaging to visualize and quantify biological processes in vivo.[21]
The Unique Contributions of Bromine
While less common than fluorine, bromine also offers unique advantages in drug design:
-
Halogen Bonding: Bromine is an excellent halogen bond donor due to the presence of an electropositive region on its outer surface known as a "sigma-hole." This non-covalent interaction can be a powerful tool for improving ligand-receptor binding affinity and selectivity.[1]
-
Increased Potency: The introduction of bromine can lead to a significant increase in therapeutic activity and duration of action.[2]
-
Pharmaceutical Intermediates: Bromoarenes are versatile synthetic intermediates, readily participating in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.[26]
-
Potential for Toxicity: It is important to note that "bromination" is not without potential drawbacks, which can include increased toxic effects or accumulation in the body.[1][2]
Experimental Protocols & Synthetic Considerations
The controlled halogenation of aromatic rings is a fundamental transformation in organic synthesis. The choice of methodology depends on the reactivity of the aromatic substrate and the desired regioselectivity.
Protocol 1: Electrophilic Bromination of an Activated Aromatic Ring
This protocol describes the regioselective monobromination of anisole, an activated aromatic ether, at the para position using molecular bromine. The Lewis acid catalyst, FeBr₃, polarizes the Br-Br bond, creating a potent electrophile.[27][28]
Objective: To synthesize 4-bromoanisole from anisole.
Materials:
-
Anisole (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (0.05 eq, catalyst)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve anisole (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous FeBr₃ (0.05 eq) to the stirred solution.
-
Bromine Addition: Prepare a solution of Br₂ (1.05 eq) in a small amount of DCM and load it into the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The reaction will typically turn reddish-brown.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed (typically 1-2 hours).
-
Quenching: Slowly pour the reaction mixture into an ice-cold saturated solution of NaHCO₃ to neutralize the acid.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove excess Br₂), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-bromoanisole.
Fig. 3: Experimental workflow for the bromination of anisole.
Synthetic Consideration: Aromatic Fluorination
Direct fluorination of aromatic rings with F₂ gas is extremely hazardous and rarely practical. Therefore, indirect methods are standard. The most classic method is the Balz-Schiemann reaction , which proceeds via an aryl diazonium salt intermediate. This multi-step process involves:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Reduction of the nitro group to an aniline (amine).
-
Diazotization: Conversion of the aniline to an aryl diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HBF₄) at low temperatures.
-
Fluorination: Thermal or photochemical decomposition of the resulting aryl diazonium tetrafluoroborate salt to yield the fluoroarene, nitrogen gas, and boron trifluoride.
More modern methods using reagents like Selectfluor® (an electrophilic fluorine source) have also become widespread for the fluorination of electron-rich aromatics.
Conclusion
The influences of bromine and fluorine on phenyl ring reactivity are a study in contrasts, governed by a delicate interplay of powerful electronic and steric forces. Both halogens act as deactivating, ortho, para-directing substituents in electrophilic aromatic substitution, a consequence of the dominance of their inductive electron withdrawal over their resonance electron donation. However, the specifics of their size, electronegativity, and orbital overlap lead to distinct outcomes. Fluorine's small size and strong C-F bond have made it an indispensable tool in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties. Bromine, with its larger size and ability to form halogen bonds, offers an alternative strategy for enhancing binding affinity and serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of these fundamental principles is essential for researchers, scientists, and drug development professionals seeking to rationally design and synthesize the next generation of functional aromatic molecules.
References
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- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. Solved 31) In electrophilic aromatic substitution reactions | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 20. The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 26. azom.com [azom.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. crab.rutgers.edu [crab.rutgers.edu]
The Strategic Role of 1-(2-Bromo-3-fluorophenyl)ethanone in the Synthesis of Advanced Pharmaceutical Ingredients
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(2-Bromo-3-fluorophenyl)ethanone, a halogenated aromatic ketone, has emerged as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring bromine and fluorine atoms on the phenyl ring, offers medicinal chemists a versatile scaffold for the construction of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound as a precursor in drug discovery and development, with a particular focus on its role in the synthesis of kinase inhibitors for oncology.
Introduction: The Significance of Halogenated Scaffolds in Medicinal Chemistry
The introduction of halogen atoms, particularly fluorine and bromine, into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine often serves as a handle for further chemical transformations, such as cross-coupling reactions. The combination of these two halogens in this compound creates a unique chemical entity with significant potential for the synthesis of innovative drug molecules. This guide will delve into the practical aspects of utilizing this precursor, providing insights into its reactivity and its application in the synthesis of targeted therapies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 1593042-45-5 | [1] |
| Molecular Formula | C8H6BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
The presence of the bromine and fluorine atoms influences the electronic nature of the aromatic ring, making the carbonyl group and the aromatic protons susceptible to specific chemical reactions. The bromine atom, in particular, is a key functional group for introducing molecular diversity through various coupling reactions.
Synthesis of this compound
While a variety of methods exist for the synthesis of halogenated acetophenones, a common and effective approach involves the Friedel-Crafts acylation of a corresponding bromofluoro-benzene derivative.
Proposed Synthetic Pathway
A plausible and scalable synthesis of this compound can be envisioned starting from commercially available 2-bromo-3-fluoroanisole.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation of 2-Bromo-3-fluoroanisole
-
To a stirred solution of 2-bromo-3-fluoroanisole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl3, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Application as a Precursor for Pharmaceutical Ingredients: A Case Study in Kinase Inhibitor Synthesis
The true value of this compound lies in its utility as a starting material for the synthesis of complex, biologically active molecules. Its structure is particularly amenable to the construction of heterocyclic scaffolds commonly found in kinase inhibitors.
The Role of Pyrimidine Scaffolds in Oncology
Pyrimidine derivatives are a cornerstone in the development of anticancer agents, with numerous approved drugs targeting various kinases.[2][3] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Synthesis of a Pyrimidine-Based Kinase Inhibitor Core
A key transformation involving this compound is its condensation with a suitable nitrogen-containing nucleophile, such as a urea or guanidine derivative, to form a pyrimidine ring. This reaction, often referred to as a Biginelli-type reaction or a variation thereof, is a powerful tool for generating highly functionalized heterocyclic systems.
Figure 2: General synthetic scheme for a pyrimidine-based API.
Detailed Experimental Protocol: Synthesis of a Pyrimidine Intermediate
This protocol describes the synthesis of a key pyrimidine intermediate from this compound.
Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
-
To a solution of this compound (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) at room temperature.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude chalcone intermediate.
Step 2: Cyclization to form the Pyrimidine Core
-
A mixture of the chalcone intermediate (1.0 eq), a substituted urea (e.g., N-methylurea, 1.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a suitable solvent (e.g., dimethylformamide or ethanol) is heated to reflux.
-
The reaction is monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine core.
Further Functionalization and Elaboration to a Final API
The bromine atom on the pyrimidine core serves as a versatile handle for introducing further molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are commonly employed to append various aryl, heteroaryl, or amine moieties. This late-stage functionalization allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
For instance, a Suzuki coupling reaction could be performed to introduce a desired aromatic or heteroaromatic group at the position of the bromine atom, a common strategy in the synthesis of kinase inhibitors like Capivasertib (AZD5363), a potent pan-AKT inhibitor.[4][5] While the direct synthesis of Capivasertib from this compound is not explicitly detailed in the public domain, the structural similarity of the precursor to key intermediates suggests its high potential in analogous synthetic routes.
Conclusion: A Versatile Precursor for Modern Drug Discovery
This compound stands out as a valuable and versatile precursor for the synthesis of complex pharmaceutical ingredients. Its unique combination of reactive sites allows for the efficient construction of diverse molecular architectures, particularly the pyrimidine scaffold prevalent in many kinase inhibitors. The strategic use of this building block enables medicinal chemists to explore novel chemical space and develop targeted therapies for a range of diseases, most notably cancer. As the demand for innovative and effective pharmaceuticals continues to grow, the importance of such well-designed precursors in streamlining the drug discovery and development process cannot be overstated.
References
- 1. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial suppliers of high purity 1-(2-Bromo-3-fluorophenyl)ethanone
An In-depth Technical Guide to Sourcing and Verification of High-Purity 1-(2-Bromo-3-fluorophenyl)ethanone for Pharmaceutical Research
Introduction: The Role of a Key Building Block in Drug Discovery
This compound (CAS No. 161957-58-0) is a substituted acetophenone derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its unique trifunctionalized phenyl ring—featuring bromo, fluoro, and acetyl groups—offers multiple reaction sites for medicinal chemists to elaborate upon, making it a valuable building block in the development of novel therapeutics. The strategic placement of the bromine and fluorine atoms allows for selective manipulation through various cross-coupling reactions and nucleophilic substitutions, respectively.
However, the very reactivity that makes this compound a valuable synthetic precursor also presents a significant challenge: ensuring its purity. The presence of regioisomeric, debrominated, or other process-related impurities can have profound consequences on downstream chemical transformations. These impurities can lead to the formation of unwanted side products, complicate purification processes, reduce overall yields, and, most critically, introduce difficult-to-remove, structurally similar byproducts into the final active pharmaceutical ingredient (API). For researchers in drug development, where precision and reproducibility are paramount, sourcing and verifying the high purity of this starting material is a non-negotiable first step. This guide provides a comprehensive framework for scientists to confidently select commercial suppliers, establish robust quality control protocols, and effectively utilize this key intermediate.
Part 1: Strategic Sourcing of this compound
The selection of a reliable commercial supplier is the foundation of any successful synthetic campaign. A high-quality supplier provides not just a chemical, but a guarantee of consistency, comprehensive documentation, and technical support. When evaluating potential suppliers, researchers should look beyond price and availability to assess the following criteria:
-
Purity Specification and Analytical Transparency: The supplier should specify a guaranteed purity level, ideally ≥98%, and clearly state the analytical method used for determination (e.g., HPLC, GC). Crucially, they must provide comprehensive batch-specific documentation, including a Certificate of Analysis (CoA), and preferably, raw analytical data such as ¹H NMR, HPLC, or GC-MS spectra.
-
Batch-to-Batch Consistency: For long-term research projects or drug development programs, consistency between batches is critical. Reputable suppliers maintain stringent manufacturing controls to ensure that the impurity profile and physical properties of the compound remain consistent over time.
-
Available Quantities and Scalability: The supplier should be able to provide the material in quantities suitable for both initial laboratory-scale research and subsequent scale-up activities.
Comparative Overview of Commercial Suppliers
The following table summarizes a selection of established commercial suppliers for this compound, highlighting key data points for researchers.
| Supplier | Product Number (Example) | Stated Purity/Analysis | CAS Number | Molecular Weight | Key Documents Provided |
| Sigma-Aldrich (Merck) | AOBH9ACD731C (Marketplace) | Not specified on product page | 161957-58-0 | 217.04 | Certificate of Analysis, Certificate of Origin |
| TCI Chemicals | B6512 (for a related isomer) | >95.0% (GC) | 53631-18-8 | 217.04 | SDS, Specifications, Certificate of Analysis |
| AK Scientific, Inc. | J57379 (for a related isomer) | 95% | 88675-31-4 | Not specified | Safety Data Sheet |
| BLD Pharm | 655-15-2 | Not specified | 655-15-2 | Not specified | Product Page Information |
Note: The table includes data for closely related isomers where direct information for CAS 161957-58-0 was limited in the search results, illustrating the types of information available from major suppliers.
Part 2: In-House Quality Control and Verification
Trust in a supplier's documentation is important, but independent verification is essential for ensuring the integrity of experimental results. An incoming quality control (QC) protocol is a self-validating system that confirms the identity, purity, and stability of the received material before its introduction into a synthetic workflow.
Key Analytical Techniques for Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The proton NMR spectrum should show the characteristic singlet for the methyl protons (CH₃) and a complex pattern in the aromatic region corresponding to the three adjacent protons on the phenyl ring. The presence of unexpected signals can indicate impurities. Spectroscopic data for similar compounds confirms expected chemical shifts.[1][2]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary techniques for quantifying purity. When coupled with a mass spectrometer (GC-MS or LC-MS), they can also help identify the molecular weights of any impurities present. A high-purity sample should exhibit a single major peak, with any other peaks being minimal.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[2]
Typical Specifications for High-Purity Material
| Parameter | Specification | Method |
| Appearance | White to light yellow solid/crystal | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR |
| Purity | ≥ 98.0% | HPLC or GC |
| Molecular Weight | 217.04 g/mol | Mass Spectrometry |
Standard Operating Procedure (SOP): Incoming Quality Control
This protocol outlines the step-by-step process for the acceptance and verification of a newly received batch of this compound.
1. Documentation Review:
- Verify that the container label matches the purchase order and the supplier's Certificate of Analysis (CoA).
- Review the CoA to ensure the reported purity, appearance, and other specifications meet the required standards (≥98%).
- Check for any specific storage and handling instructions provided, such as refrigeration or sensitivity to heat.[3]
2. Physical Inspection:
- Visually inspect the material in a well-ventilated fume hood. Confirm that the appearance (color, physical state) matches the description on the CoA.
3. Analytical Verification:
- Sample Preparation: Prepare a dilute solution of the material in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and an appropriate solvent (e.g., Acetonitrile) for HPLC analysis.
- ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Verify that the chemical shifts, splitting patterns, and integration values are consistent with the expected structure of this compound. Scrutinize the spectrum for any impurity peaks.
- HPLC/GC Purity Analysis: Perform an HPLC or GC analysis using a validated method. Integrate the area of all peaks. The main peak should represent ≥98.0% of the total integrated area.
4. Acceptance or Rejection:
- Accept: If the documentation is correct and the analytical results confirm the identity and purity specifications, the material is approved for use.
- Reject: If there are significant discrepancies in the documentation, or if the material fails to meet the purity or identity specifications, the batch should be quarantined and the supplier contacted immediately.
QC Workflow Diagram
The following diagram illustrates the logical flow of the incoming quality control process.
Caption: Incoming quality control workflow for raw materials.
Part 3: Application in Pharmaceutical Synthesis
The utility of this compound lies in its ability to serve as a versatile scaffold. The bromine atom is particularly useful for introducing molecular complexity via metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
For example, the bromo-functionalized ring can be coupled with various boronic acids (Suzuki coupling) to introduce new aryl or alkyl groups, fundamentally altering the pharmacological profile of the resulting molecule. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound.[4]
Representative Synthetic Pathway: Suzuki Coupling
The diagram below illustrates a representative Suzuki coupling reaction, a common application for this type of intermediate in drug discovery programs.
Caption: Generalized Suzuki coupling pathway using the title compound.
Conclusion
For researchers and drug development professionals, this compound is more than just a chemical; it is a foundational component upon which potentially life-saving therapeutics are built. The integrity of all subsequent research hinges on the quality of this starting material. By implementing a strategy of meticulous supplier evaluation, backed by a rigorous, in-house analytical verification program, scientists can mitigate risks associated with impurities, ensure the reproducibility of their synthetic routes, and accelerate the journey from laboratory discovery to clinical application. This disciplined approach upholds the principles of scientific integrity and is a critical factor in the successful development of new medicines.
References
Methodological & Application
Application Notes & Protocols: A Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Acetophenones
Abstract
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a robust and versatile method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This reaction, first reported by Charles Friedel and James Crafts in 1877, is paramount in both academic research and industrial synthesis for producing aryl ketones.[3][4][5] Substituted acetophenones, a key class of these ketones, serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[6] This guide offers an in-depth exploration of the reaction mechanism, provides detailed experimental protocols, and addresses common challenges, with the goal of empowering researchers to effectively leverage this powerful synthetic tool. A significant advantage of the acylation reaction over its alkylation counterpart is the deactivating nature of the introduced acyl group, which effectively prevents the polysubstitution side reactions that often plague Friedel-Crafts alkylations.[4][7] Furthermore, the resonance-stabilized acylium ion intermediate is not susceptible to the carbocation rearrangements that can lead to isomeric product mixtures in alkylation reactions.[4][8]
The Underlying Chemistry: Mechanism of Action
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) pathway.[5][8] The entire process can be understood through a sequence of discrete, logical steps, from the generation of the reactive electrophile to the formation of the final ketone product.
Step 1: Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), with a Lewis acid catalyst.[7] The most common catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to generate a highly reactive and resonance-stabilized electrophile known as the acylium ion.[8][9][10]
Figure 1: Generation of the resonance-stabilized acylium ion.
Step 2: The Complete Catalytic Cycle
The journey from arene to aryl ketone is a cyclical process where the catalyst is ultimately regenerated, albeit complexed to the product.
-
Electrophilic Attack: The electron-rich π-system of the substituted benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[8]
-
Restoration of Aromaticity: The tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the sp³-hybridized carbon of the arenium ion. This regenerates the aromatic ring, yielding the substituted acetophenone product and hydrogen chloride (HCl).[4][5]
-
Product-Catalyst Complexation: The carbonyl oxygen of the newly formed ketone is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[4][11] This complexation is a key feature of the reaction; because it is thermodynamically favorable, the "catalyst" is consumed and must be used in stoichiometric or slightly super-stoichiometric amounts (typically ≥1.1 equivalents).[4]
-
Hydrolytic Work-up: The final product is liberated from the aluminum chloride complex during an aqueous work-up, typically by quenching the reaction mixture with cold water and acid.[9][12]
Figure 2: The overall mechanism of Friedel-Crafts Acylation.
Experimental Design & Key Parameters
The success of a Friedel-Crafts acylation hinges on the careful selection of reagents and conditions. The interplay between the substrate, catalyst, and solvent dictates the reaction's efficiency and selectivity.
Catalyst Selection
While anhydrous aluminum chloride is the traditional and most potent catalyst, several alternatives exist, offering different levels of reactivity and milder conditions.[4][13] The choice of catalyst is critical and can significantly influence reaction outcomes.[14]
| Catalyst | Formula | Key Characteristics & Applications |
| Aluminum Chloride | AlCl₃ | Workhorse Catalyst: Highly reactive and widely used. Effective for both activated and moderately deactivated aromatic rings. Requires strictly anhydrous conditions and stoichiometric amounts.[13] |
| Iron(III) Chloride | FeCl₃ | Milder Alternative: Less reactive than AlCl₃, but often sufficient for activated arenes (e.g., toluene, anisole). Can be more tolerant of certain functional groups and is a more environmentally benign option.[13][14] |
| Zinc(II) Chloride | ZnCl₂ | Mild Lewis Acid: Used for highly activated and sensitive substrates where stronger acids might cause decomposition. |
| Solid Acids (e.g., Zeolites) | - | "Green" Catalysts: Heterogeneous catalysts that are easily separable and reusable. Often used in industrial-scale processes for environmental and economic reasons.[4] |
| Brønsted Acids (e.g., H₂SO₄, PPA) | H₂SO₄ | Can be used with carboxylic acids or anhydrides as acylating agents, particularly in intramolecular cyclizations.[4][15] |
Substrate Scope and Regioselectivity
The electronic nature of the substituents already present on the aromatic ring profoundly impacts both the reaction rate and the position of the incoming acyl group.[16]
-
Activating Groups (-CH₃, -OCH₃, etc.): These electron-donating groups increase the nucleophilicity of the aromatic ring, accelerating the reaction. They are ortho, para-directors.[16] Due to steric hindrance from the bulky acylium ion complex, the para-substituted product is often heavily favored.[14]
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C(O)R): These electron-withdrawing groups decrease the ring's nucleophilicity, slowing the reaction significantly. Strongly deactivated rings often fail to react under standard Friedel-Crafts conditions.[3] They are meta-directors.[17]
-
Halogens (-F, -Cl, -Br, -I): Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are still ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.
-
Problematic Groups (-NH₂, -OH, -NR₂): Aromatic rings bearing basic Lewis basic groups are unsuitable substrates. These groups will preferentially coordinate with the Lewis acid catalyst, deactivating it and rendering the ring extremely unreactive.[7]
Acylating Agents and Solvents
-
Acylating Agents: Acetyl chloride and acetic anhydride are the most common reagents for synthesizing acetophenones. Acetyl chloride is generally more reactive, while acetic anhydride is less volatile and may be easier to handle.[11]
-
Solvents: The reaction must be performed under strictly anhydrous conditions, as any moisture will hydrolyze and deactivate the Lewis acid catalyst.[9][17] Common inert solvents include dichloromethane (DCM) and 1,2-dichloroethane.[18] For less reactive substrates, nitrobenzene can be used. In some cases, an excess of the liquid aromatic substrate can serve as the solvent.[14]
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle quickly in a dry environment.[12][18]
-
Acetyl Chloride (CH₃COCl): Corrosive, volatile, and a lachrymator (tear gas).[12]
-
Solvents (e.g., Dichloromethane): Volatile and potentially carcinogenic.[18]
-
Reaction Byproduct (HCl Gas): The reaction generates corrosive hydrogen chloride gas. The apparatus should be fitted with a drying tube and a gas trap (e.g., a scrubber with NaOH solution).[1]
Protocol 1: Synthesis of 4'-Methoxyacetophenone from Anisole
This protocol details the acylation of an activated aromatic ring, anisole, using acetyl chloride.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| Anisole | C₇H₈O | 108.14 | 5.41 g | 0.050 | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 4.32 g | 0.055 | 1.1 |
| Aluminum Chloride | AlCl₃ | 133.34 | 8.00 g | 0.060 | 1.2 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Conc. HCl | HCl | 36.46 | ~20 mL | - | - |
| Crushed Ice | H₂O | 18.02 | ~100 g | - | - |
Experimental Workflow:
Figure 3: General experimental workflow for Friedel-Crafts acylation.
Procedure:
-
Reaction Setup: Assemble a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place a calcium chloride drying tube or an inert gas inlet on top of the condenser.[18][19]
-
Reagent Charging: In the fume hood, quickly add anhydrous aluminum chloride (8.00 g) to the flask, followed by 30 mL of anhydrous dichloromethane. Begin stirring to form a suspension.
-
Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C.[18]
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (4.32 g) in 10 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[12]
-
Addition of Aromatic Substrate: Once the acetyl chloride addition is complete, dissolve anisole (5.41 g) in 10 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.[18]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4) as the eluent.[19]
-
Work-up and Quenching: Prepare a 600 mL beaker containing ~100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, carefully and slowly pour the reaction mixture into the ice/HCl slurry to decompose the aluminum chloride complex.[12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[12]
-
Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.[12]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 4'-methoxyacetophenone.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture in reagents, solvent, or glassware.[12]2. Deactivated or poor-quality Lewis acid catalyst.3. Substrate is too deactivated.4. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvents and fresh reagents.[17]2. Use a fresh, unopened container of AlCl₃ or other Lewis acid.3. Check the electronic properties of the substrate. A stronger catalyst or harsher conditions may be needed.4. Monitor the reaction by TLC to determine completion. If necessary, gently heat the reaction mixture (e.g., to reflux) to drive it to completion.[20] |
| Formation of Multiple Products | 1. Polysubstitution (less common but possible with highly activated rings).2. Isomeric products (ortho and para).3. Reaction with a reactive solvent. | 1. Use the aromatic substrate in excess to favor mono-acylation.[9]2. The para isomer is usually the major product due to sterics.[14] Purification by chromatography or recrystallization is typically required to separate isomers.3. Use an inert solvent like dichloromethane or 1,2-dichloroethane. |
| Reaction Stalls or is Incomplete | 1. Insufficient amount of Lewis acid catalyst.2. Substrate or product precipitation. | 1. Ensure at least a stoichiometric amount of catalyst is used, as it forms a complex with the product.[4] An excess (1.1-1.3 eq) is often optimal.2. Add more solvent to maintain a homogenous solution. |
| Difficult Work-up | 1. Formation of emulsions during washing.2. Incomplete decomposition of the AlCl₃ complex. | 1. Add brine during the wash steps to help break up emulsions.2. Ensure vigorous stirring during the quenching step and add sufficient acid to fully hydrolyze the aluminum salts. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation: Introduction and Mechanism | Algor Cards [cards.algoreducation.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. alexandonian.com [alexandonian.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. websites.umich.edu [websites.umich.edu]
- 20. chemguide.co.uk [chemguide.co.uk]
Application Note & Protocol: Suzuki Cross-Coupling Reactions Using 1-(2-Bromo-3-fluorophenyl)ethanone
Introduction: The Strategic Importance of Fluorinated Biaryl Ketones
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Its application is particularly profound in the fields of pharmaceutical and materials science, where the synthesis of complex biaryl structures is paramount.[2][3] This guide focuses on a specific, high-value transformation: the coupling of 1-(2-Bromo-3-fluorophenyl)ethanone with various arylboronic acids.
The substrate itself is of significant interest to drug development professionals. The fluorinated phenyl ring is a common motif in pharmacologically active compounds, often enhancing metabolic stability and binding affinity. The ketone functionality provides a versatile handle for further synthetic elaboration. The bromine atom's position, ortho to the acetyl group and meta to the fluorine, presents a unique electronic and steric environment that requires careful consideration for optimal reaction design. This document provides a comprehensive framework for researchers, detailing the mechanistic underpinnings, a robust experimental protocol, and critical insights for achieving high-yield synthesis of the corresponding 2-acetyl-3-fluoro-biphenyl derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The three primary stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center.[5][6] The electron-withdrawing nature of the acetyl and fluoro groups on the aryl bromide substrate generally promotes this step.[4]
-
Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[6][7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]
Catalytic Cycle Diagram
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Sonogashira Coupling of 1-(2-Bromo-3-fluorophenyl)ethanone for Advanced Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on performing the Sonogashira coupling reaction with 1-(2-Bromo-3-fluorophenyl)ethanone. This document offers in-depth technical details, a robust experimental protocol, and troubleshooting advice grounded in established chemical principles.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction is prized for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
The substrate, this compound, is a valuable building block in medicinal chemistry. The resulting arylalkyne products are key intermediates for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures that are of significant interest in drug discovery programs. The presence of the fluoro and acetyl groups provides handles for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
This guide will walk you through the theoretical underpinnings and practical execution of this important transformation.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[2][4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.
-
The Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) complex.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[4]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[5]
// Nodes Pd0 [label="Pd(0)L₂"]; ArPdBr [label="Ar-Pd(II)L₂-Br"]; Alkyne [label="R-C≡C-H"]; CuAcetylide [label="R-C≡C-Cu"]; ArPdAlkyne [label="Ar-Pd(II)L₂-C≡C-R"]; Product [label="Ar-C≡C-R"]; ArBr [label="Ar-Br", shape=plaintext]; Base [label="Base", shape=plaintext]; CuX [label="CuX", shape=plaintext];
// Edges Pd0 -> ArPdBr [label="Oxidative\nAddition"]; ArBr -> ArPdBr; Alkyne -> CuAcetylide [label="Deprotonation"]; Base -> Alkyne; CuX -> Alkyne; ArPdBr -> ArPdAlkyne [label="Transmetalation"]; CuAcetylide -> ArPdBr; ArPdAlkyne -> Product [label="Reductive\nElimination"]; Product -> Pd0 [style=dashed];
// Invisible nodes for layout {rank=same; Alkyne; ArBr;} {rank=same; CuAcetylide; ArPdBr;} } केंदot Caption: The dual catalytic cycle of the Sonogashira coupling.
Key Reaction Parameters and Substrate Considerations
The success of the Sonogashira coupling with this compound is dependent on the careful selection of several key parameters:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The choice of phosphine ligands can be critical, especially for sterically hindered substrates.[6][7] For ortho-substituted aryl bromides, bulky, electron-rich phosphine ligands can enhance the rate of reaction.[5]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: A variety of solvents can be employed, with anhydrous and deoxygenated conditions generally being important.[8] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
-
Substrate-Specific Effects:
-
Electronic Effects: The electron-withdrawing nature of the acetyl group in this compound is expected to facilitate the oxidative addition step, which is often rate-limiting.[5]
-
Steric Effects: The ortho-position of the acetyl group introduces steric bulk near the reaction center, which can hinder the approach of the palladium catalyst. This may necessitate slightly elevated temperatures or the use of less bulky phosphine ligands to achieve optimal results.[5]
-
Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of aryl bromide) followed by freshly distilled TEA (2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) if the reaction is sluggish. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table of Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Terminal Alkyne | 1.2 equiv | Slight excess to drive the reaction to completion |
| PdCl₂(PPh₃)₂ | 2 mol% | Standard catalyst loading |
| CuI | 4 mol% | Co-catalyst for acetylide formation |
| Base (TEA) | 2.0 equiv | Neutralizes HBr and facilitates copper acetylide formation |
| Solvent | Anhydrous THF | Good solubility for reactants and catalysts |
| Temperature | Room Temp. to 50 °C | Mild conditions, can be increased for less reactive substrates |
| Atmosphere | Inert (Ar or N₂) | Prevents catalyst degradation and side reactions |
// Nodes Start [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Add Solvents\n& Reagents"]; Reaction [label="Reaction at RT/Heat"]; Monitor [label="Monitor by TLC/GC-MS"]; Workup [label="Aqueous Workup\n& Extraction"]; Purify [label="Column Chromatography"]; Product [label="Pure Product", fillcolor="#34A853"];
// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Product; } केंदot Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh, high-quality Pd and Cu catalysts. Ensure proper inert atmosphere techniques. |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Insufficient base | Use freshly distilled, anhydrous amine base. | |
| Formation of Glaser Homocoupling Product | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| High catalyst loading | Reduce the amount of copper catalyst. Consider a copper-free protocol if homocoupling is persistent. | |
| Decomposition of Catalyst (black precipitate) | Impurities in reagents or solvents | Use purified reagents and high-purity, anhydrous solvents. |
| High temperature | Avoid excessive heating. | |
| Difficult Purification | Close-running impurities | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of valuable arylalkyne intermediates. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful implementation of this reaction in drug discovery and development programs.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromo Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed exploration of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole derivatives from α-bromo ketones. Thiazole moieties are critical structural components in a vast array of pharmaceuticals, underscoring the importance of this synthesis in medicinal chemistry and drug development.[1] This document offers an in-depth look at the reaction mechanism, provides detailed, field-proven experimental protocols, and discusses critical process considerations to ensure successful and reproducible synthesis. The content is structured to deliver not just procedural steps, but also the scientific rationale behind them, empowering researchers to adapt and troubleshoot the synthesis for their specific molecular targets.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] Notable examples include the kinase inhibitor Dasatinib, used in cancer therapy, and the antibiotic Sulfathiazole.[2]
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this vital heterocyclic system.[1] The classic approach involves the condensation reaction between an α-haloketone (such as an α-bromo ketone) and a thioamide.[1][4] The simplicity, generally high yields, and the stability of the resulting aromatic products make the Hantzsch synthesis a favored method for both academic research and industrial drug development.[1][5]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The Hantzsch synthesis proceeds through a well-established multi-step pathway involving nucleophilic substitution, cyclization, and dehydration.[5]
Reaction Mechanism
The synthesis is typically conducted by reacting an α-bromo ketone with a thioamide-containing compound, such as thiourea, to yield a 2-aminothiazole derivative. The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-bromo ketone. This initial step is a classic SN2 reaction, displacing the bromide ion and forming an S-alkylated isothioamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This intramolecular condensation step forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the thiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring.
This entire process represents a condensation reaction, as two molecules combine with the elimination of a small molecule (in this case, water and HBr).[5]
Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.
Causality Behind Experimental Choices
-
Choice of Halogen: α-bromo ketones are most commonly used. Bromine is an excellent leaving group, facilitating the initial SN2 reaction, while being generally less reactive and easier to handle than α-iodo ketones. α-chloro ketones can also be used but may require more forcing conditions.
-
Solvent Selection: Alcohols, such as ethanol or methanol, are frequently employed as solvents. They effectively dissolve both the α-bromo ketone and the thioamide, are polar enough to facilitate the ionic intermediates, and have convenient boiling points for refluxing the reaction.[5][6]
-
Temperature: Heating the reaction mixture, often to reflux, is typically necessary to provide the activation energy for both the cyclization and dehydration steps.[6][7] However, some modern variations utilize microwave irradiation to dramatically reduce reaction times.[8]
-
Stoichiometry: A slight excess of the thioamide component (e.g., 1.5 equivalents of thiourea) is sometimes used to ensure the complete consumption of the more expensive α-bromo ketone.[5]
-
Work-up Procedure: The reaction often produces the hydrobromide salt of the thiazole product. Therefore, a basic work-up, for instance, by adding a solution of sodium carbonate or sodium bicarbonate, is required to neutralize the acid and precipitate the free base form of the thiazole derivative, which is often poorly soluble in water.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a representative 2-aminothiazole derivative.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone and Thiourea
This protocol is a classic example of the Hantzsch synthesis, known for its reliability and high yield.[5]
Materials:
-
2-Bromoacetophenone (α-bromo ketone)
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Stir bar, 20 mL scintillation vial or round-bottom flask, condenser
-
Hot plate with stirring capability
-
Büchner funnel and side-arm flask for filtration
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (e.g., 5.0 mmol, 1.0 g) and thiourea (e.g., 7.5 mmol, 0.57 g).[5]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.[5]
-
Heating: Attach a condenser if using a round-bottom flask. Heat the mixture with stirring on a hot plate set to a gentle reflux (a hot plate setting of approximately 100°C is often sufficient).[5]
-
Reaction Time: Maintain the reaction at reflux for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. This step neutralizes the HBr formed and precipitates the product.[5]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[5]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely. Once dry, determine the mass of the product and calculate the percent yield. The product is often pure enough for characterization without further purification.[5]
Protocol 2: One-Pot, Multi-Component Synthesis under Ultrasonic Irradiation
This protocol highlights a more modern, environmentally benign approach that can improve yields and reduce reaction times.[6]
Materials:
-
α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Ethanol/Water (50/50, v/v) solvent system
-
Catalyst (e.g., silica-supported tungstosilicic acid)[6]
-
Ultrasonic bath
-
Standard laboratory glassware for filtration and work-up
Procedure:
-
Reaction Mixture: In a suitable flask, prepare a mixture of the α-haloketone, thiourea, the desired substituted benzaldehyde, and a catalytic amount of silica-supported tungstosilicic acid.[6]
-
Solvent: Add the ethanol/water (50/50, v/v) solvent system (e.g., 5 mL).[6]
-
Sonication: Submerge the flask in an ultrasonic bath at room temperature. Irradiate the mixture for 1.5 to 2 hours.[6]
-
Monitoring: Monitor the reaction progress periodically using TLC. The appearance of a single product spot indicates the completion of the reaction.[9]
-
Catalyst Recovery: Upon completion, if a solid catalyst was used, it can be recovered by simple filtration for reuse.[6][9]
-
Product Isolation: The product is isolated from the filtrate. Typically, the mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried.[9]
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure derivative.[9]
Data, Troubleshooting, and Advanced Considerations
Data Presentation: Representative Reaction Conditions
| Entry | α-Halo Ketone | Thio-component | Solvent | Conditions | Yield | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | High | --INVALID-LINK--[5] |
| 2 | Substituted α-haloketone | Thiourea | Ethanol/Water | 65 °C, 2-3.5 h | 79-90% | --INVALID-LINK--[6] |
| 3 | 2-chloroethanones | Substituted thioureas | 1,4-Dioxane | Microwave, 10-15 min | Good to Excellent | --INVALID-LINK--[8] |
| 4 | β-keto esters (in situ bromination) | Thiourea | Aqueous medium | Room Temp | Good | --INVALID-LINK-- |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive α-bromo ketone (decomposed) | Use freshly prepared or purified α-bromo ketone. Store protected from light and moisture. |
| Insufficient heating | Ensure the reaction reaches and maintains the appropriate temperature (e.g., reflux). Consider switching to a higher boiling point solvent or using microwave irradiation. | |
| Impure reagents | Use reagents of appropriate purity. Recrystallize thiourea if necessary. | |
| Formation of Side Products | Reaction conditions too harsh | Reduce reaction temperature or time. Monitor carefully with TLC. |
| Incorrect stoichiometry | Re-verify the molar equivalents of all reactants. | |
| Regioselectivity issues (with N-substituted thioureas) | In neutral solvents, 2-(N-substituted amino)thiazoles are favored. Under acidic conditions, a mixture of isomers can form. Control the pH to ensure desired regioselectivity.[9][10] | |
| Difficulty in Product Isolation | Product is soluble in the work-up solution | Ensure the solution is sufficiently basic to precipitate the free amine. Try cooling the mixture in an ice bath to decrease solubility. |
| Product is an oil | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. If that fails, perform an extraction followed by column chromatography. |
Visualization of Experimental Workflow
Caption: Standard workflow for Hantzsch Thiazole Synthesis.
Conclusion
The Hantzsch synthesis of thiazoles from α-bromo ketones is a robust and highly adaptable reaction that remains central to the discovery and development of new therapeutic agents. By understanding the underlying mechanism and the rationale for specific experimental conditions, researchers can effectively leverage this reaction to build diverse libraries of thiazole derivatives. The protocols and insights provided herein serve as a practical guide for scientists, enabling them to confidently apply this essential synthetic tool to advance their research programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-(2-Bromo-3-fluorophenyl)ethanone as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(2-Bromo-3-fluorophenyl)ethanone, a versatile and strategically important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique arrangement of the bromo, fluoro, and acetyl functionalities on the phenyl ring presents multiple avenues for molecular elaboration, making it a valuable building block for drug discovery and development professionals. This document details its synthesis, highlights its application in cornerstone C-C and C-N bond-forming reactions, provides validated, step-by-step protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outlines critical safety and analytical considerations.
Introduction: The Strategic Value of this compound
This compound (CAS No. 304445-49-6) is a substituted acetophenone that has emerged as a key precursor in the synthesis of complex organic molecules. Its utility is anchored in its distinct structural features:
-
Aryl Bromide Moiety : The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the core scaffolds of many modern pharmaceuticals.[1]
-
Fluorine Substitution : The fluorine atom at the C3 position significantly modulates the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can influence the reactivity of the adjacent aryl bromide and can enhance the metabolic stability and binding affinity of the final API.
-
Ketone Functionality : The acetyl group provides a reactive site for a wide array of classical ketone chemistries, including reductions, aldol condensations, and the formation of heterocyclic systems like thiazoles and pyrazines.[2]
This combination of reactive sites allows for a modular and convergent approach to API synthesis, where different fragments of a target molecule can be introduced sequentially and selectively.
Synthesis of the Intermediate: Preparation of this compound
While commercially available, understanding the synthesis of the title compound is crucial for process development and impurity profiling. A common laboratory-scale synthesis involves the α-bromination of a corresponding acetophenone. For instance, a related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, is synthesized by reacting 1-(4-bromo-3-fluorophenyl)ethanone with copper(II) bromide in ethyl acetate.[3] This highlights a general strategy for producing α-bromo ketones.
However, for the title compound, 1-(2-Bromo-3-fluoro phenyl)ethanone, the bromine is on the aromatic ring. This is typically achieved through electrophilic aromatic substitution of a suitable precursor or by utilizing a pre-functionalized starting material.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application for researchers utilizing this compound is in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures under relatively mild conditions.[4][5][6]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron species.[1][7] For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C2 position.
Causality Behind Experimental Choices:
-
Catalyst System : A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos are often required to facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination.[8]
-
Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7][9]
-
Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[9]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is notoriously difficult using classical methods.[5][10] This reaction is invaluable for installing amine functionalities, which are ubiquitous in APIs due to their basicity and ability to form hydrogen bonds.
Causality Behind Experimental Choices:
-
Catalyst System : Similar to the Suzuki coupling, a palladium catalyst and a specialized ligand are required. Ligands for this reaction (e.g., BINAP, Xantphos, or Josiphos-type ligands) are designed to promote the challenging C-N reductive elimination step.[5][11]
-
Base : A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used to deprotonate the amine in the catalytic cycle.[12] Weaker bases can lead to slow or incomplete reactions.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[13]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16] Palladium catalysts and phosphine ligands are toxic and should be handled with care. Strong bases like NaOtBu are corrosive and moisture-sensitive.
Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 1-(3-Fluoro-2-(pyridin-3-yl)phenyl)ethanone.
| Reagent/Parameter | Amount | Moles (mmol) | Molar Eq. |
| This compound | 1.00 g | 4.61 | 1.0 |
| 3-Pyridylboronic Acid | 625 mg | 5.07 | 1.1 |
| Pd(OAc)₂ | 21 mg | 0.092 | 0.02 |
| SPhos | 76 mg | 0.184 | 0.04 |
| K₃PO₄ (finely ground) | 1.96 g | 9.22 | 2.0 |
| 1,4-Dioxane | 20 mL | - | - |
| Water | 5 mL | - | - |
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 3-pyridylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 1-(3-Fluoro-2-(morpholino)phenyl)ethanone.
| Reagent/Parameter | Amount | Moles (mmol) | Molar Eq. |
| This compound | 1.00 g | 4.61 | 1.0 |
| Morpholine | 480 mg (0.48 mL) | 5.53 | 1.2 |
| Pd₂(dba)₃ | 42 mg | 0.046 | 0.01 |
| Xantphos | 80 mg | 0.138 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 620 mg | 6.45 | 1.4 |
| Toluene (anhydrous) | 25 mL | - | - |
Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried Schlenk flask. Add Pd₂(dba)₃, Xantphos, and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and attach to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 10-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Dilute with ethyl acetate (50 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Analytical Characterization
The identity, purity, and yield of the final products must be rigorously confirmed using a suite of analytical techniques.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound and to quantify yield.
Conclusion
This compound serves as a high-value intermediate for the synthesis of pharmaceutical compounds. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for leveraging this building block to construct complex C-C and C-N bonds, thereby accelerating the development of novel APIs. Adherence to the detailed methodologies and safety precautions is paramount for achieving reproducible, high-yielding, and safe synthetic outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Deployment of Fluorinated Building Blocks in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1][2] This is not merely a trend but a scientifically driven strategy leveraging fluorine's unique and potent physicochemical properties. This guide provides an in-depth exploration of the rationale, applications, and protocols associated with using fluorinated building blocks. We will delve into how the judicious placement of fluorine can profoundly modulate a molecule's metabolic stability, physicochemical characteristics, and target-binding affinity, ultimately enhancing its therapeutic profile.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable laboratory protocols.
The Unique Power of Fluorine: A Paradigm Shift in Drug Design
Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[3][6] This combination of properties is unique in the periodic table and allows fluorine to act as a "super-hydrogen" mimic with powerful electronic effects. Its introduction into a molecule is rarely neutral; it actively perturbs the electronic and conformational landscape, providing medicinal chemists with a versatile tool to overcome common drug development hurdles.[1][7]
The primary motivations for incorporating fluorine can be categorized into three key areas:
-
Enhancement of Metabolic Stability: Blocking sites of oxidative metabolism.[3][6][8]
-
Modulation of Physicochemical Properties: Fine-tuning acidity/basicity (pKa), lipophilicity (LogP), and membrane permeability.[1][3][5]
-
Improvement of Binding Affinity: Altering conformation and engaging in unique non-covalent interactions with protein targets.[3][9][10]
The following diagram illustrates the causal relationship between fluorine's fundamental properties and its impact on drug design.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Leveraging 1-(2-Bromo-3-fluorophenyl)ethanone in the Development of Next-Generation Agrochemicals
An Application Guide for Researchers
Abstract: The strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of modern agrochemical design.[1][2] These elements can significantly enhance a compound's biological efficacy, metabolic stability, and target-binding affinity.[1][3][4] 1-(2-Bromo-3-fluorophenyl)ethanone emerges as a highly versatile and valuable building block for synthesizing novel active ingredients. Its distinct substitution pattern offers multiple reactive sites, enabling chemists to construct complex molecular architectures tailored for fungicidal, insecticidal, or herbicidal activity. This guide provides an in-depth analysis of the molecule's strategic importance, detailed synthetic protocols for its derivatization, and workflows for its application in creating promising agrochemical candidates.
Core Concepts: Physicochemical Profile and Strategic Value
This compound is a substituted acetophenone whose value in synthesis is derived from the specific arrangement of its functional groups. The presence of both bromine and fluorine on the phenyl ring, ortho and meta to the acetyl group respectively, creates a unique electronic and steric environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1593042-45-5 (for the ethan-1-ol) | [5] |
| Molecular Formula | C₈H₆BrFO | [6] |
| Molecular Weight | 217.04 g/mol | [6] |
| Appearance | Typically an off-white to yellow solid or liquid | [6] |
| Key Reactive Sites | Carbonyl group, α-carbon, Phenyl ring (Br atom) |
The Causality Behind its Utility:
-
Fluorine's Influence: The highly electronegative fluorine atom at the 3-position enhances the lipophilicity and metabolic stability of derivative compounds.[1][4] This can lead to improved penetration of biological membranes and longer residual activity in the field.[4]
-
Bromine's Role as a Synthetic Handle: The bromine atom at the 2-position is an excellent leaving group, making it an ideal site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This is crucial for building the complex scaffolds of modern pesticides.[7]
-
Reactive Acetyl Group: The ketone functionality is a gateway to a vast array of chemical transformations. The α-carbon can be halogenated to create a highly reactive intermediate, while the carbonyl itself can undergo condensation reactions to form key heterocyclic systems like pyrazoles and triazoles, which are prevalent in fungicides and insecticides.[8][9]
Caption: Key reactive sites on this compound.
Application in Agrochemical Synthesis: Core Workflows
This building block is not an active ingredient itself but serves as a crucial starting point. Its versatility allows for divergent synthesis pathways towards several classes of potent agrochemicals.
Caption: Synthetic pathways from this compound.
Pathway to Pyrazole Carboxamides (Insecticides/Fungicides)
Many modern insecticides, including some diamides, and fungicides (SDHIs) are based on a pyrazole core.[10] The acetyl group of this compound can readily undergo condensation with hydrazine or substituted hydrazines to form the pyrazole ring, embedding the critical bromo-fluorophenyl moiety into the final structure.
Pathway to Triazole Fungicides
The synthesis of potent triazole and imidazole fungicides often relies on α-halo ketone intermediates.[9] By first halogenating the α-carbon of this compound, a highly reactive electrophile is created. This intermediate can then be reacted with a triazole or imidazole salt to install the core azole heterocycle, a key step in producing active ingredients like difenoconazole or propiconazole.[9]
Experimental Protocols: From Intermediate to Core Scaffold
The following protocols are designed to be robust and scalable, providing a reliable foundation for further discovery research.
Protocol 3.1: α-Bromination to Synthesize 2-Bromo-1-(2-bromo-3-fluorophenyl)ethanone
This protocol creates a key intermediate for synthesizing azole fungicides and other heterocyclic compounds. The α-bromination of a ketone is a standard transformation, and using a reagent like Copper(II) Bromide provides good selectivity.
Rationale: Direct bromination can sometimes lead to multiple additions or side reactions. Using CuBr₂ offers a controlled method for monobromination at the α-position.[11] This intermediate is significantly more reactive than the starting material, making it primed for nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Copper(II) Bromide (CuBr₂) (2.1 eq)
-
Ethyl Acetate (solvent)
-
Diatomaceous earth (for filtration)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 eq) and ethyl acetate (approx. 20 mL per gram of starting material).
-
Add Copper(II) Bromide (2.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper salts. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-1-(2-bromo-3-fluorophenyl)ethanone.[11]
Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the acetyl methyl singlet (around 2.6 ppm) and the appearance of a new singlet for the -CH₂Br group (typically 4.4-4.7 ppm).
Protocol 3.2: Synthesis of a Substituted Pyrazole via Condensation
This protocol demonstrates the direct use of this compound to form a core heterocyclic scaffold common in agrochemicals.
Rationale: The condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine is the classical and most reliable method for pyrazole synthesis. Here, we first form a 1,3-diketone in situ which then cyclizes.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (2.5 eq)
-
Diethyl oxalate (1.1 eq)
-
Hydrazine hydrate (or a substituted hydrazine) (1.2 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Step A: Formation of the 1,3-Diketone Intermediate.
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.
-
To this solution, add a mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 4-6 hours. The formation of the sodium salt of the diketone will result in a thick precipitate.
-
-
Step B: Cyclization to form the Pyrazole.
-
To the reaction mixture from Step A, add hydrazine hydrate (1.2 eq) dropwise. A slight exotherm may be observed.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the intermediate is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water to the residue and carefully neutralize with 2M HCl until the pH is ~7.
-
The pyrazole product will often precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
If the product is an oil, extract into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Trustworthiness: The final product should be characterized by LC-MS to confirm the expected molecular weight and by NMR to verify the structure of the pyrazole ring and the retention of the bromo-fluorophenyl moiety.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for agrochemical innovation. Its unique halogenation pattern provides a robust platform for creating diverse and complex molecular structures. The protocols outlined here demonstrate its utility in accessing high-value heterocyclic cores that are central to the design of modern fungicides and insecticides.[12][13] By leveraging the distinct reactivity of its functional groups, researchers can significantly accelerate the discovery and development of novel crop protection solutions that are both effective and sustainable.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. CAS 304445-49-6: 1-(4-Bromo-3-fluorophenyl)ethanone [cymitquimica.com]
- 7. 1-(2-Bromo-3-chlorophenyl)ethanone [myskinrecipes.com]
- 8. nbinno.com [nbinno.com]
- 9. One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 11. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Column chromatography purification of 1-(2-Bromo-3-fluorophenyl)ethanone reaction products
Application Note & Protocol
Topic: High-Resolution Purification of 1-(2-Bromo-3-fluorophenyl)ethanone Reaction Products by Silica Gel Column Chromatography
Abstract
This compound is a key halogenated aromatic ketone intermediate, pivotal in the synthesis of complex pharmaceutical agents and novel chemical entities. Reaction workups typically yield a crude mixture containing the desired product, unreacted starting materials, and various byproducts. This application note provides a comprehensive, field-tested protocol for the efficient purification of this compound using normal-phase silica gel column chromatography. We delve into the underlying principles of the separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), a detailed step-by-step purification protocol, and a guide to optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction: The Purification Challenge
Halogenated aromatic ketones, such as this compound, are versatile building blocks in medicinal chemistry. The presence of the ketone functional group allows for a wide array of subsequent chemical transformations, while the bromo- and fluoro-substituents provide handles for cross-coupling reactions and metabolic stability modulation.
The primary challenge following the synthesis of this target compound is its isolation in high purity. Crude reaction mixtures can be complex, and achieving the stringent purity required for subsequent synthetic steps or biological assays necessitates an effective purification strategy. Column chromatography, a cornerstone technique in organic synthesis, offers a reliable method for separating compounds based on their differential adsorption to a stationary phase.[1][2] This guide details the logical application of this technique for the specific challenge at hand.
Foundational Principles: Polarity-Based Separation
The success of this purification hinges on the principles of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[3]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in silanol (Si-OH) groups.[2][4] These groups are polar and can form hydrogen bonds and dipole-dipole interactions with molecules in the mixture.
-
Mobile Phase: A non-polar organic solvent, or a mixture of solvents, is continuously passed through the stationary phase.[5]
-
Mechanism of Separation: As the crude mixture is carried through the column by the mobile phase, its components engage in a dynamic equilibrium between being dissolved in the mobile phase and being adsorbed onto the stationary phase.[5]
-
Polar Compounds: Molecules with polar functional groups (like ketones, alcohols, or amines) interact strongly with the polar silica gel. They spend more time adsorbed to the stationary phase and thus travel down the column more slowly.[1][6]
-
Non-Polar Compounds: Less polar molecules (like hydrocarbons or ethers) have a weaker affinity for the silica gel and a higher affinity for the non-polar mobile phase. They are eluted from the column more quickly.[1][6]
-
This compound is a moderately polar compound due to the ketone group and the polar C-F and C-Br bonds. The purification strategy is designed to separate it from less polar impurities (e.g., non-polar byproducts) and more polar impurities (e.g., highly polar starting materials or reagents).
Method Development via Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography and serves as an excellent predictive tool.[6][7][8] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rƒ) of approximately 0.3-0.4.[6][9]
Protocol: TLC Analysis
-
Preparation: In a small vial, dissolve a few milligrams of the crude reaction mixture in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the pencil-marked baseline of a silica gel TLC plate. Ensure the spot is small and concentrated.[7][10]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (eluent). The solvent level must be below the baseline. Cover the chamber to ensure a saturated atmosphere.[7]
-
Elution: Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.[7] Immediately mark the solvent front with a pencil.
-
Visualization: Visualize the separated spots. Since aromatic ketones are often UV-active, this is typically done under a UV lamp (254 nm). Circle the visible spots with a pencil. Alternatively, staining agents like vanillin or potassium permanganate can be used.[10]
-
Rƒ Calculation: Calculate the Rƒ value for each spot:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Mobile Phase Selection
For aromatic ketones, binary solvent systems comprising a non-polar solvent and a moderately polar solvent are highly effective.[7][10][11]
-
Initial System: Start with a 9:1 mixture of Hexane:Ethyl Acetate.
-
Optimization:
-
If the Rƒ of the target compound is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., change to 8:2 or 7:3 Hexane:Ethyl Acetate).
-
If the Rƒ is too high (>0.6), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., change to 9.5:0.5 Hexane:Ethyl Acetate).
-
The goal is a system where the Rƒ of the product is ~0.3 and is well-separated (ΔRƒ ≥ 0.2) from the nearest impurity spots.[10]
-
Detailed Protocol: Preparative Column Chromatography
This protocol assumes a standard laboratory setup for flash column chromatography.
Materials & Reagents
| Apparatus | Reagents & Consumables |
| Glass chromatography column | Silica Gel (for flash chromatography, 40-63 µm particle size) |
| Stopcock and collection flasks | Crude this compound reaction mixture |
| Funnel and glass rod | Optimized Mobile Phase (e.g., Hexane/Ethyl Acetate) |
| Compressed air/nitrogen line | Sand (washed) |
| TLC plates, chamber, UV lamp | Cotton or glass wool |
Step 1: Column Packing (Slurry Method)
Proper column packing is critical to achieving high resolution and avoiding poor separation due to channeling or cracks.[1][5]
-
Secure the Column: Clamp the column perfectly vertically to a retort stand.
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5] Add a thin layer (~1 cm) of sand on top of the plug.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[5] Add the initial, least polar mobile phase to create a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack the Column: Pour the slurry into the column using a funnel. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing.
-
Pressurize: Once all the silica is added, add more solvent to the top. Apply gentle pressure with compressed air or nitrogen to pack the bed firmly. The final packed bed should be uniform and stable. Do not let the top of the silica bed run dry at any point.
-
Finalize: Drain the solvent until its level is just at the top of the silica bed. Add a final protective layer (~1 cm) of sand on top.
Step 2: Sample Loading
-
Dissolve Sample: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.
-
Adsorb onto Silica (Optional but Recommended): To the dissolved sample, add a small amount of silica gel (1-2 times the sample weight). Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Load the Column: Carefully add the dry-loaded sample as a thin, even layer on top of the sand.
-
Wet Loading (Alternative): If not dry-loading, carefully pipette the concentrated sample solution directly onto the top of the sand layer, taking care not to disturb the surface.
Step 3: Elution
-
Initial Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Use gentle air pressure to maintain a steady flow rate (drip rate of ~5-10 cm/minute of solvent descent).
-
Isocratic vs. Gradient Elution:
-
Isocratic: If TLC shows good separation with one solvent system, you can use that same system throughout the entire purification.
-
Gradient: If impurities are close in polarity, a gradient elution is often more effective. Start with a less polar solvent mixture (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 9:1, then 8:2) to elute the product and then more polar impurities.
-
Step 4: Fraction Collection & Analysis
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor with TLC: Periodically analyze the collected fractions by TLC. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture to track the separation.
-
Combine and Evaporate: Once the fractions containing the pure product have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Purification Workflow
The entire process, from crude mixture to purified product, can be visualized as a systematic workflow.
Caption: Workflow for column chromatography purification.
Optimization & Troubleshooting
Even with careful planning, issues can arise. The following logic tree and table provide guidance on how to optimize the separation and troubleshoot common problems.
Optimization Logic Diagram
Caption: Decision tree for mobile phase optimization.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | Mobile phase is too polar; Column was overloaded. | Decrease mobile phase polarity. Reduce the amount of crude material relative to silica gel (aim for a 1:50 ratio).[5] |
| Cracked or Channeling Silica Bed | Column packed unevenly; Column ran dry during setup or run. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
| Product is not Eluting from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking or "Tailing" of Spots on TLC | Sample is too concentrated; Compound is acidic/basic. | Dilute the sample for TLC analysis. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[9] |
| Product Decomposing on the Column | Compound is sensitive to the acidic nature of silica gel. | Deactivate the silica by washing with a solvent containing a small amount of a base (e.g., triethylamine), then re-equilibrate with the mobile phase. Alternatively, use a different stationary phase like alumina.[5][6][12] |
Reference Data
Solvent Properties for Normal-Phase Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar base. |
| Petroleum Ether | 0.1 | 30-60 | A less expensive alternative to hexane. |
| Toluene | 2.4 | 111 | Can improve separation of aromatics. |
| Dichloromethane (DCM) | 3.1 | 40 | Good solvent, moderately polar. |
| Diethyl Ether | 2.8 | 35 | Volatile, use with caution. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose polar solvent. |
| Acetone | 5.1 | 56 | Highly polar, used for very polar compounds. |
| Methanol | 5.1 | 65 | Very polar, used for flushing columns. |
Conclusion
The purification of this compound from a crude reaction mixture can be reliably achieved using silica gel column chromatography. The key to a successful separation lies in a systematic approach, beginning with method development via TLC to identify an optimal mobile phase. By following the detailed protocols for column packing, sample loading, and fraction analysis outlined in this guide, researchers can consistently obtain the target compound with high purity, ensuring the quality of materials for subsequent research and development activities.
References
- 1. youtube.com [youtube.com]
- 2. sse.co.th [sse.co.th]
- 3. youtube.com [youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 10. file.chemscene.com [file.chemscene.com]
- 11. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 12. physicsforums.com [physicsforums.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromo-3-fluorophenyl)ethanone
<_ _>
Welcome to the technical support center for the synthesis of 1-(2-Bromo-3-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve higher yields and purity.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Friedel-Crafts acylation of 1-bromo-2-fluorobenzene, can present challenges related to yield, purity, and regioselectivity. This document provides a comprehensive resource to address these common issues, grounded in established chemical principles and field-proven experience.
Core Synthesis Protocol: Friedel-Crafts Acylation
The recommended method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Detailed Step-by-Step Methodology
Materials:
-
1-bromo-2-fluorobenzene
-
Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas (N₂ or Ar) setup.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension and cool the flask to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0°C for 15-20 minutes.
-
Substrate Addition: Add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Troubleshooting Guide (Q&A Format)
Here we address specific issues that you might encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the potential causes?
Answer: Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will react with and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution: A stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of AlCl₃ is required to drive the reaction to completion.[1]
-
-
Poor Reagent Quality: Impurities in the starting materials (1-bromo-2-fluorobenzene, acetyl chloride) or the solvent can interfere with the reaction.
-
Solution: Use high-purity, freshly distilled reagents and anhydrous grade solvents.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or GC. If the starting material is still present after the standard reaction time, consider extending the time or gently heating the reaction mixture (e.g., to 40°C), but be aware that this may increase side product formation.
-
Question 2: I am observing multiple products on my TLC/NMR. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution. In the case of 1-bromo-2-fluorobenzene, the directing effects of the bromo and fluoro substituents are key. Both are ortho-, para-directing groups. However, the acyl group will preferentially add to the position that is least sterically hindered and most electronically activated.
-
Understanding Directing Effects: The fluorine atom is a moderately deactivating ortho-, para-director, while bromine is also a deactivating ortho-, para-director.[2] The desired product, this compound, results from acylation at the C4 position. Acylation at other positions (e.g., C6) can lead to isomeric impurities.
-
Steric Hindrance: The bulky acylium ion intermediate will face significant steric hindrance when approaching the positions adjacent to the bromine or fluorine atoms.[2] This generally disfavors ortho-substitution.
-
Improving Selectivity:
-
Temperature Control: Running the reaction at lower temperatures (0°C to room temperature) often enhances selectivity by favoring the thermodynamically more stable product.
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids might offer different selectivity profiles. Experimenting with milder Lewis acids like FeCl₃ or ZnCl₂ could be beneficial, though they may require longer reaction times.[3]
-
Question 3: The reaction is not going to completion, even with excess catalyst and extended time. What could be inhibiting the reaction?
Answer: If the reaction stalls, it's likely due to catalyst deactivation or issues with the aromatic substrate.
-
Substrate Deactivation: The starting material, 1-bromo-2-fluorobenzene, is a deactivated aromatic ring due to the electron-withdrawing inductive effects of the two halogen substituents. Friedel-Crafts reactions are generally less efficient on deactivated rings.[4]
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit. However, other nucleophilic impurities in your reagents or solvent could also poison the Lewis acid catalyst.
-
Order of Addition: The order in which reagents are added is crucial. It is often best to form the acylium ion complex first by adding the acetyl chloride to the AlCl₃ suspension before introducing the aromatic substrate. This ensures the electrophile is pre-formed and ready to react.
Question 4: I'm having difficulty with the workup. The product seems to be stuck in a complex with the aluminum chloride.
Answer: The workup procedure is critical for breaking the product-catalyst complex and isolating the ketone.
-
Hydrolysis: The aluminum chloride complex with the ketone product must be hydrolyzed.[1] This is typically done by quenching the reaction mixture with ice and then adding a strong acid like concentrated HCl. The acid helps to dissolve the aluminum hydroxides that form.
-
Vigorous Stirring: Ensure vigorous stirring during the quenching process to promote efficient mixing and decomposition of the complex.
-
Extraction: If the product is still not separating into the organic layer, it may be due to incomplete hydrolysis. After the initial acid quench, ensure the aqueous layer is acidic (check with pH paper). Additional extractions with a suitable organic solvent like dichloromethane or ethyl acetate may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this Friedel-Crafts acylation?
A1: The reaction proceeds via electrophilic aromatic substitution.[5]
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The π-electrons of the 1-bromo-2-fluorobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which then complexes with the ketone product).[4]
Q2: Are there "greener" alternatives to aluminum chloride?
A2: Yes, research has explored more environmentally friendly catalysts. Solid acid catalysts like zeolites and metal triflates (e.g., Sc(OTf)₃) can be used, often in catalytic amounts, and are typically easier to handle and separate from the reaction mixture.[6] Ionic liquids have also been investigated as recyclable solvents and catalysts for Friedel-Crafts reactions.[6]
Q3: Can I use acetic anhydride instead of acetyl chloride?
A3: Yes, acetic anhydride is a common alternative. The mechanism is similar, involving activation by the Lewis acid to form the acylium ion.[7] One molecule of acetic anhydride can theoretically provide two equivalents of the acylating agent, but often the reaction stoichiometry is adjusted based on the specific conditions.
Q4: What are the key safety precautions for this reaction?
A4:
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. Handle it in a fume hood and avoid contact with moisture.
-
Acetyl Chloride: It is corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, goggles) in a well-ventilated fume hood.
-
Dichloromethane: It is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and in a fume hood.
Data Presentation
Table 1: Optimizing Reaction Parameters
| Parameter | Condition | Expected Outcome | Rationale |
| Catalyst Loading | 1.1 - 1.3 eq. AlCl₃ | High Conversion | Overcomes product-catalyst complexation.[1] |
| Temperature | 0°C to RT | Good Selectivity, Moderate Rate | Balances reaction rate with minimizing side-product formation. |
| Solvent | Anhydrous DCM | Good Solubility, Inert | Prevents catalyst deactivation and is a standard solvent for this reaction. |
| Reaction Time | 2 - 6 hours | High Conversion | Allows the reaction to proceed to completion on a deactivated substrate. |
Visualizations
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Friedel-Crafts Acylation of Fluorobenzene
Welcome to the dedicated support center for troubleshooting the Friedel-Crafts acylation of fluorobenzene. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the common challenges and side reactions encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the Friedel-Crafts acylation of fluorobenzene?
The primary and desired product is the para-substituted acyl fluorobenzene. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. Consequently, the acylation reaction overwhelmingly favors substitution at the position opposite to the fluorine atom.[1]
Q2: What are the most common side reactions and byproducts?
The most prevalent side product is the ortho-substituted acyl fluorobenzene. Although the fluorine atom directs to the ortho position, steric hindrance from the bulky acylium ion intermediate often disfavors substitution at the position adjacent to the fluorine.[1] Under certain conditions, diacylation products can also be observed. However, this is less common because the first acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[1]
Q3: Why is the para product favored over the ortho product?
While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the para position is sterically less hindered. The approaching bulky acylium ion intermediate encounters less spatial repulsion at the para position compared to the ortho position, which is flanked by the fluorine atom.[1]
Q4: Can polyacylation (diacylation) occur with fluorobenzene?
Yes, polyacylation is a potential side reaction. However, the introduction of the first acyl group, which is an electron-withdrawing group, deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable.[1] Polyacylation is more likely to occur under harsh reaction conditions, such as high temperatures, an excess of the acylating agent, or a highly active catalyst.[1]
Troubleshooting Guide: Side Reactions & Optimization
This guide addresses specific issues you might encounter during the Friedel-Crafts acylation of fluorobenzene, providing insights into their causes and practical solutions.
Issue 1: Low yield of the desired para-product and significant formation of the ortho-isomer.
-
Underlying Cause: The regioselectivity of the Friedel-Crafts acylation is sensitive to reaction conditions, particularly temperature. Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Maintain a lower reaction temperature to favor the sterically less hindered para substitution. The optimal temperature should be determined empirically for your specific acylating agent and catalyst.
-
Catalyst Choice: The choice of Lewis acid can influence the ortho/para ratio. While strong Lewis acids like AlCl₃ are common, exploring milder catalysts or alternative systems might improve selectivity.
-
Solvent Effects: The polarity of the solvent can also play a role in regioselectivity. Consider screening different anhydrous solvents.
-
Issue 2: Formation of diacylated or polyacylated byproducts.
-
Underlying Cause: This side reaction is often a result of using an excess of the acylating agent or the Lewis acid catalyst, or running the reaction at elevated temperatures for extended periods.[1]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.
-
Catalyst Loading: Ensure the molar ratio of the catalyst is appropriate. For acylations, a stoichiometric amount of the Lewis acid is often required as the product ketone complexes with the catalyst, inactivating it.[2]
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time for complete consumption of the starting material without significant side product formation.
-
Issue 3: Low or no product yield and recovery of starting material.
-
Underlying Cause: This issue often points to catalyst deactivation. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture and will hydrolyze, rendering them inactive.[3] Additionally, the product ketone forms a stable complex with the Lewis acid, which can sequester the catalyst.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents and reagents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use Sufficient Catalyst: As the product complexes with the Lewis acid, a stoichiometric amount of the catalyst relative to the acylating agent is typically necessary.[2]
-
Reagent Purity: Use freshly opened or purified reagents. Impurities in the fluorobenzene, acylating agent, or solvent can lead to unexpected side products and catalyst deactivation.
-
Data Summary: Catalyst Performance
The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the Friedel-Crafts acylation of fluorobenzene.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | para Selectivity (%) | Reference |
| La(OTf)₃ and TfOH | Benzoyl chloride | None (Solvent-free) | 140 | 87 | 99 | [4] |
Experimental Protocols
Standard Protocol: Friedel-Crafts Acylation of Fluorobenzene with Acetyl Chloride
This protocol details a standard procedure for the acylation of fluorobenzene using acetyl chloride and aluminum chloride.
Materials:
-
Fluorobenzene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add fluorobenzene (1.0 equivalent) dissolved in 20 mL of anhydrous DCM to the dropping funnel. Add the fluorobenzene solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated HCl (30 mL) with vigorous stirring. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Troubleshooting Protocol: Optimizing Temperature for Improved para-Selectivity
This protocol outlines a method to determine the optimal reaction temperature to maximize the yield of the para-isomer.
-
Parallel Reaction Setup: Set up three identical small-scale reactions following the standard protocol described above.
-
Temperature Variation: Run each reaction at a different temperature:
-
Reaction A: 0 °C for the entire duration.
-
Reaction B: Allow to warm to room temperature (approx. 20-25 °C) after addition.
-
Reaction C: Gently heat to a slightly elevated temperature (e.g., 40 °C) after addition.
-
-
Consistent Reaction Time: Ensure the reaction time is identical for all three setups.
-
Analysis: After the work-up of each reaction, analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of para to ortho isomers.
-
Optimization: Based on the results, select the temperature that provides the highest para/ortho ratio with an acceptable yield for future experiments.
Visualizing Mechanisms and Workflows
Reaction Mechanism: ortho vs. para Acylation
Caption: Mechanism of ortho vs. para acylation of fluorobenzene.
Troubleshooting Workflow
Caption: Systematic troubleshooting workflow for Friedel-Crafts acylation.
References
Technical Support Center: Optimizing Palladium-Catalyzed Suzuki Coupling of Aryl Bromides
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize palladium catalyst loading for the coupling of aryl bromides and troubleshoot common experimental issues. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a standard palladium catalyst loading to start with for an aryl bromide Suzuki coupling?
A typical starting point for a screening reaction is 0.5 to 2 mol% of a palladium precursor relative to the limiting reagent (often the aryl bromide).[1] For highly reactive or simple aryl bromides, this loading can often be significantly reduced to well below 0.1 mol% upon optimization.[2][3] Conversely, for challenging substrates, such as those that are sterically hindered or electron-rich, a higher initial loading might be necessary to achieve reasonable conversion.[4][5]
Q2: How do I choose the right palladium precursor?
The choice of precursor influences the generation of the active Pd(0) species. Common options include:
-
Pd(PPh₃)₄: A Pd(0) source that can often be used directly. However, it can be sensitive to air and the excess triphenylphosphine can sometimes hinder catalysis.
-
Pd(OAc)₂ or Pd₂(dba)₃: These are stable Pd(II) and Pd(0) sources, respectively, that are activated in situ by a phosphine ligand.[6] They are often preferred for their stability and versatility, allowing for the tailored selection of a specific ligand for the reaction.[6][7]
Q3: Why is the choice of ligand so critical for optimizing catalyst loading?
The ligand is arguably the most important component for tuning the reactivity and stability of the palladium catalyst.[10] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are highly effective for several reasons:
-
They promote oxidative addition: By donating electron density to the palladium center, they facilitate the often rate-limiting oxidative addition of the aryl bromide to the Pd(0) center.[6][11]
-
They stabilize the active species: The steric bulk of the ligand helps to prevent the formation of inactive palladium clusters (palladium black).[11]
-
They accelerate reductive elimination: This final step of the catalytic cycle, which forms the desired C-C bond, is also enhanced by these ligands.[11]
Using advanced ligands allows for significantly lower catalyst loadings, often in the parts-per-million (ppm) range for efficient reactions.[2][3][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, and analysis (TLC, LC-MS) shows a significant amount of unreacted aryl bromide.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species was not generated efficiently or has been deactivated.
-
Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands. Solution: Ensure your solvents and reaction mixture are thoroughly degassed using methods like a nitrogen/argon sparge or several freeze-pump-thaw cycles.[13][14] Running the reaction under a positive pressure of an inert gas is crucial.
-
Poor Precursor Reduction (for Pd(II) sources): The reduction of Pd(II) to Pd(0) might be inefficient. Solution: Some ligands, particularly basic phosphines, can act as reducing agents.[7] In other cases, an additive or the boronic acid itself may facilitate this step. Ensure your conditions match established protocols for in situ catalyst generation.[7]
-
-
Slow Oxidative Addition: This is often the rate-determining step, especially for electron-rich or sterically hindered aryl bromides.[4][6][15][16]
-
Insufficiently Active Catalyst System: The chosen ligand may not be electron-rich or bulky enough. Solution: Switch to a more robust ligand system. For challenging aryl bromides, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often superior to simpler ligands like PPh₃.[11][17]
-
Low Reaction Temperature: The activation energy for oxidative addition may not be met. Solution: Increase the reaction temperature. Solvents like toluene or dioxane are often used for higher temperature reactions.[4]
-
Problem 2: Reaction Stalls and a Black Precipitate Forms (Palladium Black)
The reaction starts but then stops, and you observe the formation of a black solid.
Possible Cause & Solution:
-
Catalyst Decomposition: The black precipitate is finely divided, catalytically inactive palladium metal, known as "palladium black."[4] This occurs when the monoligated Pd(0) species, which is the active catalyst, is unstable and agglomerates.[11]
-
Incorrect Ligand-to-Palladium Ratio: Too little ligand can leave the palladium center exposed and prone to aggregation. Solution: For catalyst systems generated in situ (e.g., from Pd(OAc)₂), a ligand-to-palladium ratio of 1:1 to 2:1 is typically recommended. Refer to specific literature for the optimal ratio for your chosen ligand.
-
High Temperature: While heat can increase reaction rates, excessive temperatures can also accelerate catalyst decomposition.[4] Solution: If you suspect decomposition, try running the reaction at a lower temperature, potentially for a longer duration or with a more active catalyst that can operate under milder conditions.[2]
-
Problem 3: Starting Material is Consumed, but Yield of Desired Product is Low
Your starting aryl bromide is gone, but the yield of the cross-coupled product is disappointing. This points to the prevalence of side reactions.
Common Side Reactions & Solutions:
-
Protodeboronation: The boronic acid reacts with residual water or base to replace the C-B bond with a C-H bond, effectively destroying the nucleophile.[4][9] This is especially problematic for electron-rich or heteroaryl boronic acids.
-
Solution 1: Use Anhydrous Conditions: Dry solvents and reagents thoroughly and maintain a strict inert atmosphere.[4]
-
Solution 2: Choose the Right Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong hydroxides when protodeboronation is a concern.[11]
-
Solution 3: Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester, which are more resistant to protodeboronation.[4][18]
-
-
Homocoupling (Glaser Coupling): The boronic acid couples with itself to form a biaryl byproduct (R²-R²).[4][19] This is often promoted by the presence of oxygen or unreduced Pd(II) species.[9][14]
-
Solution 1: Rigorous Degassing: As with catalyst deactivation, minimizing oxygen is key. A subsurface sparge with nitrogen or argon before adding the catalyst can be very effective.[14]
-
Solution 2: Add a Mild Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added to scavenge any Pd(II) species that could initiate homocoupling, without interfering with the main catalytic cycle.[14]
-
-
Dehalogenation: The aryl bromide is reduced to the corresponding arene (R¹-H).[9]
-
Solution: This can occur if a hydride source is present. Ensure solvents (like isopropanol) or bases (like amines) are not acting as unintended reductants under the reaction conditions.[9] Choosing a different solvent or base system may be necessary.
-
Data & Protocols
Table 1: Recommended Catalyst Systems for Different Aryl Bromide Substrates
| Aryl Bromide Type | Palladium Precursor | Recommended Ligand(s) | Typical Loading (mol%) | Notes |
| Electron-Poor / Activated | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | 0.5 - 2 | Often proceeds under milder conditions. |
| Electron-Neutral | Pd(OAc)₂ or Precatalyst | PCy₃, Buchwald Ligands (e.g., SPhos) | 0.1 - 1 | Requires more electron-rich ligands for efficient oxidative addition.[11][17] |
| Electron-Rich | Pd(OAc)₂ or Precatalyst | Buchwald Ligands (e.g., XPhos, RuPhos) | 0.5 - 2 | Oxidative addition is slow; requires highly active, electron-rich, and bulky ligands.[5][11] |
| Sterically Hindered (ortho-substituted) | Pd(OAc)₂ or Precatalyst | Buchwald Ligands (e.g., XPhos) | 1 - 3 | Steric bulk around the C-Br bond impedes catalyst approach; highly active catalysts are essential.[2] |
Experimental Protocol: General Procedure for Catalyst System Screening
This protocol provides a reliable method for screening different palladium/ligand combinations under inert conditions.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask with a septum and perform a minimum of three vacuum/backfill cycles with high-purity argon or nitrogen to create an inert atmosphere.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add a previously degassed solvent (e.g., dioxane/water 4:1 mixture) via syringe. Degassing can be achieved by sparging with an inert gas for 20-30 minutes.[4]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert conditions) for analysis by TLC or LC-MS.
Visual Guides
The Suzuki Coupling Catalytic Cycle
The Suzuki reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose and resolve common issues leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. scite.ai [scite.ai]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Challenges in the scale-up synthesis of 1-(2-Bromo-3-fluorophenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(2-Bromo-3-fluorophenyl)ethanone. This resource, designed for professionals in the chemical and pharmaceutical sciences, provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, our goal is to equip you with the causal understanding and practical solutions necessary for successful, efficient, and safe synthesis.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Question 1: Low or Inconsistent Yields
We are experiencing significantly lower yields than expected during the scale-up of the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. What are the likely causes and how can we mitigate them?
Low yields in Friedel-Crafts acylation are a common challenge, often stemming from several factors that become more pronounced at a larger scale.[1]
Probable Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] On a larger scale, the increased surface area and longer reaction setup times heighten the risk of exposure to atmospheric moisture.
-
Solution: Ensure all glassware is rigorously dried, and reagents and solvents are anhydrous. Consider purchasing fresh, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon). It's crucial to use at least a stoichiometric amount of the catalyst, as the product ketone can form a stable complex with it, effectively removing it from the reaction.[1]
-
-
Deactivated Aromatic Ring: The starting material, 1-bromo-2-fluorobenzene, has two electron-withdrawing halogen substituents. These groups deactivate the aromatic ring towards electrophilic substitution, making the reaction inherently challenging.[1][3]
-
Solution: Optimization of reaction conditions is key. This may involve adjusting the reaction temperature. While some reactions proceed at room temperature, heating might be necessary to overcome the activation energy.[1] However, excessive heat can lead to side reactions. A carefully controlled temperature profile is essential.
-
-
Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst can lead to incomplete conversion or side product formation.
-
Solution: Carefully control the stoichiometry. A slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) may be beneficial, but a large excess can promote side reactions.[4]
-
-
Inefficient Quenching and Work-up: The quenching of a large-scale Friedel-Crafts reaction is highly exothermic and can lead to product loss if not controlled properly.[5]
-
Solution: Perform a slow, controlled quench by adding the reaction mixture to ice-water with vigorous stirring. Ensure efficient cooling throughout the process. Optimize the extraction procedure to ensure complete recovery of the product.
-
| Parameter | Bench-Scale Recommendation | Scale-Up Consideration |
| Catalyst (AlCl₃) | Freshly opened, anhydrous | Handled under inert atmosphere; consider in-situ activity testing |
| Solvent | Anhydrous grade | Dried over molecular sieves prior to use |
| Temperature | Room temperature to gentle heating | Precise temperature control with a reactor jacket is crucial |
| Quenching | Dropwise addition to ice | Slow addition with efficient overhead stirring and cooling |
Question 2: Formation of Multiple Products and Isomeric Impurities
During the reaction work-up and analysis, we are observing the formation of multiple unexpected products alongside our desired this compound. What are these byproducts and how can their formation be minimized?
The formation of multiple products is often related to the regioselectivity of the Friedel-Crafts acylation and potential side reactions.
Probable Causes & Solutions:
-
Isomer Formation: The directing effects of the bromo and fluoro substituents on the aromatic ring can lead to the formation of other isomers. While the desired product is the result of acylation at the 4-position, acylation at other positions can occur.
-
Solution: The regioselectivity of Friedel-Crafts acylation is influenced by both electronic and steric factors.[1] The choice of solvent and catalyst can have a modest effect on the ortho/para ratio.[1] Experimenting with different Lewis acids or solvent systems on a small scale before scaling up may help to optimize for the desired isomer.
-
-
Polyacylation: Although the introduction of an acyl group deactivates the ring, making a second acylation less favorable, it can still occur under harsh conditions.[1][4]
-
Side Reactions from Impurities: Impurities in the starting materials or solvents can lead to the formation of unexpected byproducts.[1]
-
Solution: Ensure the use of high-purity reagents and solvents.[4] It is good practice to analyze the purity of all starting materials before commencing the scale-up synthesis.
-
Question 3: Challenges in Product Purification
We are finding it difficult to purify the crude this compound at a large scale. Column chromatography is not ideal for our throughput needs. What are some alternative purification strategies?
Purification is a critical step in ensuring the final product meets the required specifications, and traditional methods like column chromatography can be inefficient at scale.
Probable Causes & Solutions:
-
Presence of Close-Boiling Impurities: Isomeric byproducts can have boiling points very close to the desired product, making distillation challenging.
-
Solution:
-
Recrystallization: This is often a highly effective method for purifying solid organic compounds at scale. Experiment with various solvent systems to find one that provides good solubility of the product at high temperatures and poor solubility at low temperatures. A mixture of a solvent in which the compound is soluble (e.g., ethanol, isopropanol) and an anti-solvent in which it is insoluble (e.g., water, hexanes) can be effective.
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option. Careful control of the vacuum and temperature is necessary to achieve good separation from impurities.
-
-
Workflow for Purification Strategy Development
Caption: Development workflow for an optimized purification protocol.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
Answer: The primary safety concerns for the scale-up of this synthesis, which typically involves a Friedel-Crafts acylation, are:
-
Exothermic Reaction: Friedel-Crafts acylations can be highly exothermic, and the risk of a runaway reaction increases with scale.[6] Proper temperature control and monitoring are critical.
-
Corrosive and Hazardous Reagents: Reagents like aluminum chloride and acetyl chloride are corrosive and react violently with water.[7] Acetic anhydride is also corrosive and a lachrymator.[7] These should be handled in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE).
-
Quenching: The quenching step is also highly exothermic and requires slow, controlled addition to an ice/water mixture with efficient cooling and stirring.[5]
Q2: Can alternative, "greener" catalysts be used for this synthesis?
Answer: Yes, there is a growing interest in developing more environmentally friendly Friedel-Crafts acylation methods to move away from stoichiometric amounts of corrosive Lewis acids like AlCl₃.[5][8] Some alternatives that have been explored for other substrates include:
-
Solid Acid Catalysts: Zeolites and clays like montmorillonite K10 have shown promise as reusable and more environmentally benign catalysts.[8][9]
-
Triflic Anhydride: While still a stoichiometric reagent, methodologies using trifluoroacetic anhydride have been developed, though they can present challenges with fluorinated waste streams.[9]
Q3: How does the presence of both bromo and fluoro substituents affect the reactivity of the starting material?
Answer: Both bromine and fluorine are halogens and act as electron-withdrawing groups through induction, which deactivates the aromatic ring towards electrophilic attack.[1] This makes the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene more challenging than that of benzene or less substituted aromatics.[3][10]
Q4: What is the typical synthetic route for this compound?
Answer: The most common and direct synthetic route is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.
General Synthetic Pathway
Caption: General Friedel-Crafts acylation pathway.
III. Experimental Protocols
Illustrative Scale-Up Synthesis of this compound
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory-specific equipment and safety protocols.
Materials:
-
1-bromo-2-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the reactor and cool the resulting suspension to 0-5 °C using a circulating chiller.
-
Acylating Agent Addition: Slowly add acetyl chloride to the cooled suspension while maintaining the temperature between 0-5 °C. Stir the mixture for 20-30 minutes.
-
Substrate Addition: Add a solution of 1-bromo-2-fluorobenzene in anhydrous dichloromethane dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture to the ice-water with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or vacuum distillation as determined by prior small-scale experiments.
IV. References
-
BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Scale-Up Synthesis of 4'-(Methylthio)acetophenone: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis? Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone. Retrieved from --INVALID-LINK--
-
Journal of the Korean Society of Safety. (n.d.). The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from --INVALID-LINK--
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from --INVALID-LINK--
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Halogenated Aromatic Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of halogenated aromatic ketones. As compounds of significant interest in medicinal chemistry and materials science, their purity is paramount. This resource is designed to move beyond simple protocols, offering insights into the underlying chemical principles to empower you to solve even the most challenging purification puzzles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during the purification of this compound class.
Q1: What are the most common impurities I should expect when synthesizing halogenated aromatic ketones?
A1: Impurities are typically byproducts of the synthesis method used. For instance, in a Friedel-Crafts acylation, you can expect unreacted starting materials, polysubstituted products, and isomers (ortho/para).[1][2] If you are performing an alpha-halogenation on an existing ketone, you might find unreacted ketone, as well as polyhalogenated species, particularly if the reaction is performed under basic conditions.[3][4]
Q2: My crude product is a dark oil, but I expect a solid. What happened?
A2: The presence of residual catalysts, such as aluminum chloride from a Friedel-Crafts reaction, can lead to the formation of colored complexes.[2] Additionally, a mixture of isomers or the presence of unreacted starting materials can depress the melting point of your product, causing it to appear as an oil. An effective aqueous workup is crucial to quench and remove the catalyst before proceeding with purification.
Q3: Is recrystallization or column chromatography better for my compound?
A3: The choice depends on the nature of the impurities. Recrystallization is highly effective for removing small amounts of impurities from a largely pure, crystalline solid.[5][6] It is less effective for separating compounds with similar solubility profiles, such as ortho/para isomers. Column chromatography excels at separating mixtures based on polarity differences and is the preferred method for isomer separation or for purifying non-crystalline materials.[7][8]
Q4: Can my halogenated aromatic ketone decompose during purification?
A4: Yes, some halogenated ketones can be sensitive to heat and pH. For example, α-halo ketones are reactive electrophiles and can be susceptible to nucleophilic attack, especially under basic conditions.[9] Prolonged heating during recrystallization or distillation should be avoided if you suspect thermal instability.
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common problems encountered in the lab.
Issue 1: Persistent Impurities After Initial Purification
Q: I've performed a recrystallization, but my NMR spectrum still shows significant impurities. What are my next steps?
A: This indicates that the impurities have similar solubility characteristics to your desired product.
-
Diagnosis: First, identify the impurity if possible. Is it an isomer, a starting material, or a side-product like a polyhalogenated ketone?
-
Causality: During recrystallization, if the concentration of an impurity is high or its solubility is very similar to the product, it can co-crystallize.[6] This is a common issue with ortho- and para-isomers due to their similar polarities and crystal lattice packing.
-
Solution Workflow:
Caption: Workflow for addressing persistent impurities.
-
Detailed Action:
-
Change the Solvent System: The "like dissolves like" principle is key. If you used a non-polar solvent like hexanes, try a slightly more polar solvent like a hexane/ethyl acetate mixture. The goal is to find a system where the solubility difference between your product and the impurity is maximized.[10]
-
Switch to Chromatography: If solvent optimization fails, column chromatography is the most robust solution. For halogenated aromatic ketones, silica gel is a standard stationary phase. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[8] The slightly different polarities of the components should allow for separation.
-
Issue 2: Difficulty Separating Ortho- and Para- Isomers
Q: My product is a mixture of ortho- and para- isomers that co-elute on my silica column. How can I separate them?
A: Separating positional isomers is a classic challenge. While halogens are ortho/para-directing substituents in electrophilic aromatic substitutions, the resulting isomers often have very similar physical properties.[11][12][13]
-
Causality: The small difference in dipole moment between ortho- and para- isomers can make their separation on standard silica gel difficult. The para- isomer is often less polar and will typically elute first, but the separation (ΔRf) may be poor.
-
Solutions & Protocols:
-
Optimize Column Chromatography:
-
Reduce Solvent Polarity: Use a less polar mobile phase. This will cause all compounds to move more slowly down the column, which can exaggerate small differences in polarity and improve separation. For example, switch from 10% Ethyl Acetate/Hexane to 2-5% Ethyl Acetate/Hexane.
-
Change the Stationary Phase: If silica is not working, consider using alumina, which has different selectivity.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly higher resolution than standard column chromatography.
-
-
Fractional Recrystallization: This technique relies on slight differences in solubility. It can be laborious but effective.
Protocol: Fractional Recrystallization
-
Dissolve the isomeric mixture in the minimum amount of a suitable hot solvent.[14][15]
-
Allow the solution to cool very slowly. The less soluble isomer (often the more symmetric para- isomer) should crystallize first.
-
Filter this first crop of crystals. This crop will be enriched in the less soluble isomer.
-
Cool the remaining filtrate further (e.g., in an ice bath) to crystallize the second, more soluble isomer. This crop will be enriched in that isomer.
-
Re-crystallize each crop from the same solvent to improve purity. Multiple cycles may be needed.
-
-
Issue 3: Low Recovery or Product Loss
Q: After recrystallization, I obtained very little product. What went wrong?
A: Low recovery is a common issue in recrystallization and can stem from several factors.
-
Causality & Troubleshooting:
| Symptom | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated, preventing crystallization. | Boil off some of the solvent to concentrate the solution and try cooling again.[15] |
| The wrong solvent was chosen. The compound is too soluble even at low temperatures. | Select a solvent in which the compound has lower solubility.[6][10] | |
| Crystals form but disappear upon washing. | The wash solvent was warm or the compound is too soluble in it. | Always wash crystals with a minimal amount of ice-cold solvent to minimize product loss.[5] |
| Product seems to "oil out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| Cooling was too rapid. This can trap impurities and prevent the formation of a crystal lattice. | Allow the solution to cool slowly to room temperature before moving it to an ice bath.[15] |
Q: I suspect my compound is degrading on the silica column. How can I confirm and prevent this?
A: Silica gel is acidic and can cause degradation of sensitive compounds.
-
Diagnosis: Run a quick "plug" test. Dissolve a small amount of your pure (or semi-pure) product, spot it on a TLC plate, and then filter a small amount through a short plug of silica gel in a pipette. Collect the filtrate and spot it on the same TLC plate. If a new spot (degradation product) appears after filtering through silica, you have confirmed the instability.
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine to neutralize the acidic sites.
-
Use a Different Stationary Phase: Alumina is less acidic than silica and can be a good alternative. For very sensitive compounds, consider using a polymer-based stationary phase.
-
Section 3: Key Purification Protocols
Protocol 1: Standard Recrystallization of a Halogenated Aromatic Ketone
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[6] Common choices include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring or swirling.[14] Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[15] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography.
Section 4: Purity Assessment
After purification, it is essential to confirm the purity of your halogenated aromatic ketone.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate components and provide a mass spectrum for each, which is useful for identifying any remaining impurities.[16][17]
By understanding the principles behind these purification techniques and anticipating common challenges, you can develop robust and efficient methods for obtaining high-purity halogenated aromatic ketones for your research and development needs.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. agilent.com [agilent.com]
- 17. iris.unito.it [iris.unito.it]
Technical Support Center: Mastering Regioselectivity in Phenyl Ring Reactions
Welcome to the Technical Support Center for Aromatic Ring Functionalization. As a Senior Application Scientist, I've designed this guide to move beyond rote memorization of directing groups and delve into the nuanced interplay of factors that govern where a substituent will add to a substituted phenyl ring. This resource is for the practicing researcher who has encountered unexpected product mixtures, low yields of the desired isomer, or is looking to proactively design a synthesis for optimal regiochemical control.
Here, you will find a series of frequently asked questions (FAQs) and troubleshooting scenarios in a question-and-answer format. Each answer is grounded in mechanistic principles, providing not just a solution, but a logical framework for problem-solving in your own experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of ortho and para products in my electrophilic aromatic substitution (EAS) and how can I favor one over the other?
This is one of the most common challenges in EAS reactions. When your phenyl ring has an activating, ortho,para-directing group, you will almost always get a mixture of the two isomers. The key to controlling the ratio lies in understanding the two primary competing factors: electronics and sterics.
-
Electronic Effects: Activating groups, especially those with lone pairs like hydroxyl (-OH), alkoxy (-OR), or amino (-NR₂) groups, donate electron density to the ring through resonance.[1][2][3] This donation preferentially enriches the ortho and para positions, making them more nucleophilic and reactive towards the incoming electrophile.[4] Statistically, there are two ortho positions and only one para position, which might suggest a 2:1 ortho:para ratio. However, this is rarely the case.
-
Steric Hindrance: The size of both the directing group on the ring and the incoming electrophile plays a crucial role.[5][6] A bulky directing group (e.g., a tert-butyl group) will physically block the adjacent ortho positions, making it difficult for the electrophile to approach.[7] Similarly, a large electrophile will have difficulty accessing the ortho position, even with a smaller directing group.[6]
Troubleshooting the ortho/para Ratio:
| Issue Scenario | Probable Cause | Suggested Solution |
| Excess ortho product, para desired | Small directing group and/or small electrophile. | Increase steric hindrance. Switch to a bulkier directing group if synthetically feasible. Use a bulkier electrophile or complex it with a bulky Lewis acid. |
| Excess para product, ortho desired | Significant steric hindrance from the directing group or electrophile. | This is a more challenging scenario. Consider a directed ortho metalation (DoM) strategy if applicable. This involves using a directing group that can coordinate to an organolithium reagent, leading to deprotonation specifically at the ortho position, followed by quenching with an electrophile. |
| Poor selectivity with moderately sized groups | The electronic and steric effects are closely balanced. | Modify the reaction temperature. Lower temperatures can sometimes favor the thermodynamically more stable para product. The use of shape-selective catalysts like zeolites can also promote para selectivity by sterically disfavoring the formation of the bulkier ortho transition state within their pores.[8] |
FAQ 2: My reaction with a deactivating group is giving me very low yields and some unexpected byproducts. What's happening?
Deactivating groups, such as nitro (-NO₂), carbonyl (-COR), or trifluoromethyl (-CF₃), withdraw electron density from the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles.[2][9] This is why harsher reaction conditions (e.g., higher temperatures, stronger acids) are often required for these substrates.
The directing effect of these groups is also a consequence of this deactivation. While all positions on the ring are deactivated, the ortho and para positions are more deactivated than the meta position. This is because the resonance structures for ortho and para attack place the positive charge of the arenium ion intermediate directly adjacent to the electron-withdrawing group, which is highly destabilizing.[10] The meta attack avoids this unfavorable arrangement, making it the least disfavored pathway.[10][11]
Troubleshooting Reactions with Deactivated Rings:
-
Low Conversion/No Reaction: The primary issue is the reduced nucleophilicity of the ring.
-
Solution: Increase the reactivity of the electrophile. This can be achieved by using a stronger Lewis acid or generating a more potent electrophilic species. For example, in nitration, using fuming sulfuric acid with nitric acid generates a higher concentration of the nitronium ion (NO₂⁺).[5] Be cautious, as highly forcing conditions can lead to byproducts.
-
-
Ipso Substitution: Sometimes, instead of replacing a hydrogen, the electrophile can replace the deactivating group itself. This is known as ipso-attack.[5]
-
Solution: This is often difficult to avoid completely, but modifying the electrophile or reaction conditions might alter the selectivity. Careful analysis of byproducts is crucial to identify if ipso-substitution is occurring.
-
-
Kinetic vs. Thermodynamic Control: At higher temperatures, there's a possibility of product isomerization. The initially formed kinetic product might rearrange to a more stable thermodynamic product.[12][13]
-
Solution: Monitor the reaction over time and at different temperatures. If the product ratio changes, you are likely seeing thermodynamic equilibration. Running the reaction at a lower temperature for a longer time might favor the kinetic product.[14]
-
Troubleshooting Guide: Advanced Scenarios
Scenario 1: Unexpected Regioselectivity in a Nucleophilic Aromatic Substitution (SNAr) Reaction.
Problem: "I am trying to perform an SNAr reaction on a dichloropyrazine derivative with an amine. I expected substitution at the C4 position, but I'm getting a significant amount of the C2-substituted product."
Analysis: The regioselectivity of SNAr reactions is governed by the stability of the negatively charged intermediate (the Meisenheimer complex). A strong electron-withdrawing group (EWG) is necessary to stabilize this intermediate, and the substitution typically occurs at the positions ortho or para to the EWG.[15] However, in heteroaromatic systems like pyrazines, the ring nitrogens themselves act as powerful EWGs. The situation is further complicated by other substituents on the ring.
-
The Role of a Second Substituent: The electronic nature of other substituents can dramatically alter the regioselectivity. An electron-donating group (EDG) at a position that can stabilize an adjacent positive charge (or destabilize a negative charge) can shift the preferred site of nucleophilic attack. For instance, in 2-substituted 3,5-dichloropyrazines, an EDG at the 2-position directs nucleophilic attack to the 3-position, while an EWG at the 2-position directs attack to the 5-position.[16] This is due to the substituent's influence on the electron distribution within the ring and the stability of the respective Meisenheimer complexes.[16][17]
Workflow for Diagnosing SNAr Regioselectivity Issues:
Caption: Diagnostic workflow for unexpected SNAr regioselectivity.
Proposed Solution:
-
Re-evaluate Electronics: Carefully assess the electronic properties of all substituents on your pyrazine ring. An EDG might be electronically favoring attack at the C2 position.
-
Computational Analysis: For complex heteroaromatic systems, computational tools can be highly predictive. Calculating Fukui indices or visualizing the Lowest Unoccupied Molecular Orbital (LUMO) map can reveal the most electrophilic sites on the ring, guiding your synthetic strategy.[16][18]
-
Modify Reaction Conditions: SNAr regioselectivity can be sensitive to the solvent and counter-ion. Experiment with a range of polar aprotic solvents.
Scenario 2: Poor Regioselectivity in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig).
Problem: "I am performing a Buchwald-Hartwig amination on a substrate with two different aryl halide sites (e.g., an aryl bromide and an aryl chloride). The reaction is not selective for the aryl bromide, and I'm getting a mixture of products."
Analysis: The selectivity in many Pd-catalyzed cross-coupling reactions is primarily determined by the rate of oxidative addition of the palladium catalyst to the C-X bond. Generally, the reactivity order is C-I > C-OTf > C-Br >> C-Cl. However, this order can be influenced by other factors.
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can significantly alter the steric and electronic environment around the palladium center, influencing which C-X bond it interacts with preferentially.[19] For example, in some cases, specific ligands can promote selective amination at a C-Cl bond in the presence of a C-Br bond, contrary to the usual reactivity pattern.[20]
-
Electronic Environment of the Ring: The electronic properties of the aromatic ring can also affect the rate of oxidative addition. An electron-deficient ring can accelerate the oxidative addition step.
-
Temperature and Reaction Time: Higher temperatures can overcome the activation barrier for the less reactive C-X bond, leading to a loss of selectivity.
Experimental Protocol for Optimizing Regioselectivity in Buchwald-Hartwig Amination:
-
Ligand Screening:
-
Set up parallel reactions with a panel of phosphine ligands (e.g., SPhos, XPhos, tBuXPhos).
-
Use a relatively low temperature (e.g., 80 °C) to maximize potential selectivity.
-
Analyze the product distribution by LC-MS or ¹H NMR.
-
-
Base and Solvent Optimization:
-
Once a promising ligand is identified, screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).
-
Test various solvents (e.g., toluene, dioxane, THF).
-
-
Temperature Titration:
-
Run the optimized reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.
-
Visualizing the Influence of Ligands:
Caption: Ligand effects can override inherent C-X bond reactivity.
References
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Resolving Complex NMR Spectra of Fluorinated Aromatic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated aromatic compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the strategic insights needed to tackle the unique challenges presented by these molecules. Fluorine's high sensitivity and wide chemical shift range make ¹⁹F NMR a powerful tool, but complex spectra arising from extensive proton-fluorine (¹H-¹⁹F) and fluorine-fluorine (¹⁹F-¹⁹F) spin-spin couplings can often be daunting.[1] This guide is structured to help you diagnose common issues, troubleshoot complex spectra systematically, and implement advanced experimental solutions with confidence.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial hurdles researchers face. Understanding these fundamentals is the first step toward mastering your spectral analysis.
Q1: My ¹⁹F spectrum has a distorted, "rolling" baseline and/or very broad signals. What's the cause and how do I fix it?
A1: This is a frequent issue, especially for researchers new to ¹⁹F NMR. The cause is often twofold: issues with the instrument's probe and improper acquisition or processing parameters.
-
Causality: Many standard NMR probes have components that contain fluorine (e.g., Teflon). These materials can generate a very broad, underlying background signal that distorts the baseline of your spectrum.[2] Additionally, the high sensitivity of the ¹⁹F nucleus can easily lead to a signal that is too strong for the receiver, causing artifacts.
-
Troubleshooting Steps:
-
Check Probe Specifications: If you frequently run ¹⁹F NMR, using a dedicated fluorine-free or broadband probe is the ideal solution. Consult your instrument manager to see if one is available.
-
Reduce Receiver Gain: Before acquisition, manually lower the receiver gain (the rg parameter on many systems) to prevent overloading the detector.
-
Use Baseline Correction: In your processing software, apply a polynomial baseline correction algorithm. This mathematically fits and subtracts the distorted baseline, providing a flat and reliable spectrum for integration and analysis.[3]
-
Improve Shimming: While less common for baseline rolls, poor magnetic field homogeneity will always lead to broadened peaks. Ensure your sample is properly shimmed on the deuterium lock signal before acquisition.
-
Q2: Why are my ¹⁹F signals split into such complex, overlapping multiplets?
A2: The complexity arises from the nature of spin-spin (J) coupling in fluorinated aromatics. Unlike in ¹H NMR where long-range couplings are often small, fluorine nuclei frequently exhibit large couplings over multiple bonds.
-
Causality:
-
¹H-¹⁹F Couplings (nJHF): Fluorine couples strongly to protons on the aromatic ring. Ortho-couplings (³JHF) are typically 6-10 Hz, meta-couplings (⁴JHF) are 4-8 Hz, and even para-couplings (⁵JHF) can be 1-3 Hz.[4]
-
¹⁹F-¹⁹F Couplings (nJFF): If you have multiple fluorine atoms, they will couple to each other over long distances. These couplings can be very large, with ortho (³JFF) ~20 Hz, meta (⁴JFF) 0-7 Hz, and para (⁵JFF) 8-15 Hz.[1]
-
-
The Result: A single fluorine signal is split by every proton and every other fluorine atom to which it has a significant coupling, resulting in a complex "multiplet of multiplets" that can be very difficult to interpret directly from the 1D spectrum.
Q3: I see small, symmetrical peaks flanking my main signal. Are these impurities?
A3: While impurities are always a possibility, if the peaks are symmetrical and have a consistent intensity (around 0.55% each), you are likely observing ¹³C satellites.
-
Causality: The natural abundance of the NMR-active ¹³C isotope is ~1.1%. In molecules containing a ¹³C atom bonded to your fluorine, the ¹⁹F signal will be split by the ¹³C nucleus. This results in a doublet, with one peak on each side of the main signal (from molecules with ¹²C, which is NMR-inactive). The one-bond ¹JFC coupling is very large, typically 240-320 Hz for aromatic C-F bonds.[4]
-
Validation: The distance between the two satellite peaks (in Hz) is the ¹JFC coupling constant. You can confirm this by acquiring a ¹³C spectrum, which will show a corresponding doublet for the fluorine-bound carbon. In some cases, ¹³C-¹⁹F isotope shifts can cause the satellites to be slightly asymmetric.[5]
Q4: How should I reference my ¹⁹F NMR spectrum? What internal standard should I use?
A4: Proper referencing is critical due to the wide chemical shift range of ¹⁹F, where small variations in sample conditions can lead to significant shifts.[6]
-
Causality: Unlike ¹H NMR where residual solvent signals are often used, there is no universal default reference for ¹⁹F NMR. The historical standard, CFCl₃ (0 ppm), is volatile and environmentally hazardous.[3] An internal standard that is soluble, inert, and has a simple signal in a clean region of the spectrum is required.
-
Recommendations:
-
For Organic Solvents: Trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are excellent choices.[7]
-
For Aqueous Solvents: Trifluoroacetic acid (TFA) is common, but its chemical shift is highly sensitive to pH and concentration. 4-Fluoro-DL-phenylalanine is a more stable alternative for biological samples.
-
Best Practice: Always use a consistent internal standard for a given project. The key is consistency for reliable comparison of chemical shifts.[6] Add a known amount for quantitative applications (qNMR).
-
Part 2: Troubleshooting Guide - A Strategic Workflow for Spectral Resolution
When faced with an indecipherable ¹⁹F spectrum, a systematic approach is essential. This workflow guides you from initial simplification to full structural assignment using a combination of 1D and 2D NMR experiments.
Caption: Troubleshooting workflow for resolving complex ¹⁹F NMR spectra.
Q5: How can I simplify my ¹⁹F spectrum to see the underlying ¹⁹F-¹⁹F couplings?
A5: The first and most crucial step is to remove all couplings to protons. This is achieved with a broadband ¹H-decoupled ¹⁹F NMR experiment.
-
Causality: This experiment irradiates all proton frequencies while the ¹⁹F signal is acquired. This causes the protons to rapidly flip their spin states, averaging their magnetic coupling to the fluorine nuclei to zero. The result is that all ¹H-¹⁹F splittings collapse, leaving only the couplings between fluorine atoms.[7]
-
Protocol: See Experimental Protocol 2 below for a detailed step-by-step guide.
-
What it Tells You: If the signal becomes a singlet, that fluorine is only coupled to protons. If it remains a multiplet, the residual complexity is due to ¹⁹F-¹⁹F couplings. This experiment immediately tells you how many other fluorine atoms are on the same or adjacent aromatic rings.
Q6: I've run a ¹H-decoupled spectrum, but how do I know which protons were coupled to which fluorine atoms?
A6: To establish direct correlations, you need a two-dimensional (2D) experiment. The standard choice is the ¹H-¹⁹F Heteronuclear Correlation (HETCOR) experiment.
-
Causality: A HETCOR experiment correlates nuclei in one dimension (e.g., ¹H) with nuclei in the second dimension (e.g., ¹⁹F) through their J-coupling. A cross-peak will appear at the coordinates corresponding to the chemical shifts of two nuclei that are coupled to each other.[8][9]
-
Protocol: See Experimental Protocol 4 for a detailed guide.
-
What it Tells You: This experiment creates a "map" that directly links each fluorine signal to all the proton signals it is coupled to. It is the most robust way to begin assigning signals in a complex system. For even more complex mixtures, ¹⁹F-detected HETCOR experiments offer superior sensitivity and resolution.[10][11]
Q7: My HETCOR shows a fluorine coupled to multiple protons, and I can't resolve the couplings. How can I simplify this?
A7: This is a perfect application for a selective 1D ¹⁹F{¹H} homonuclear decoupling experiment. This powerful technique allows you to remove one specific ¹H-¹⁹F coupling while leaving all others intact.
-
Causality: Instead of irradiating all proton frequencies (broadband), the spectrometer applies a low-power, highly selective pulse at the exact frequency of a single proton multiplet. This decouples only that specific proton from the rest of the spin system.[12][13]
-
Protocol: See Experimental Protocol 3 for a detailed guide.
-
What it Tells You: When you observe the ¹⁹F spectrum, the multiplet structure will simplify by collapsing the splitting from the targeted proton. By systematically decoupling each proton coupled to a fluorine, you can precisely measure the magnitude of each individual nJHF coupling constant and unambiguously assign them.
Q8: How can I map out the entire proton spin system associated with a fluorinated aromatic ring, even protons not directly coupled to fluorine?
A8: For this, you need to combine the HETCOR experiment with a TOCSY (Total Correlation Spectroscopy) step. The resulting experiment is the 2D ¹H-¹⁹F TOCSY-HETCOR .
-
Causality: This experiment first transfers magnetization between all J-coupled protons (the TOCSY step), effectively mapping out the entire proton network. Then, it transfers magnetization from protons directly coupled to fluorine to the fluorine nucleus for detection (the HETCOR step).[11][14]
-
What it Tells You: In the resulting 2D spectrum, you will see correlations not only between a fluorine and its directly coupled protons but also between that fluorine and other protons in the same spin system (e.g., a proton that is meta to the fluorine will show a correlation even if the ⁴JHF is near zero, as long as it's coupled to the ortho proton). This is invaluable for assigning protons on a substituted ring.
Q9: I've mapped the ¹H-¹⁹F connections, but how do I definitively place the fluorine at a specific position on the aromatic ring?
A9: The final step is to connect the fluorine to the carbon backbone using a 2D ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Causality: The HMBC experiment is optimized to detect long-range couplings (typically 2-4 bonds). A ¹⁹F-¹³C HMBC will show correlations between a fluorine atom and carbon atoms that are two, three, or even four bonds away.[9]
-
What it Tells You: By observing the correlation pattern, you can "walk" from the fluorine atom to the surrounding carbons. For example, a fluorine will show a strong correlation to the carbon it is attached to (¹JFC, though HMBC is not always optimized for this), and weaker correlations to the ortho (²JFC), meta (³JFC), and para (⁴JFC) carbons. This provides conclusive evidence for its position on the ring.[14]
Part 3: Data Tables & Experimental Protocols
Trustworthy data relies on robust experimental execution. This section provides key reference data and detailed, step-by-step protocols.
Data Presentation: Typical J-Coupling Constants in Fluorinated Aromatic Compounds
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹JFC | 1 | 230 – 320 | Very large; seen in ¹³C spectra or as ¹³C satellites in ¹⁹F spectra.[14] |
| ²JFC (ortho) | 2 | 15 – 25 | Useful for ¹⁹F-¹³C HMBC assignments. |
| ³JFC (meta) | 3 | 3 – 10 | Useful for ¹⁹F-¹³C HMBC assignments. |
| ³JHF (ortho) | 3 | 6 – 11 | Strong, easily observable coupling. |
| ⁴JHF (meta) | 4 | 4 – 8 | Often similar in magnitude to ortho coupling. |
| ⁵JHF (para) | 5 | 0 – 3 | Smaller but often still resolvable.[4] |
| ³JFF (ortho) | 3 | 18 – 22 | Large and diagnostic for adjacent fluorines. |
| ⁴JFF (meta) | 4 | 0 – 7 | Can be very small or non-existent. |
| ⁵JFF (para) | 5 | 8 – 15 | Often larger than the meta coupling, a unique feature.[1] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹⁹F NMR
-
Rationale: Proper sample preparation is critical for high-quality spectra. Particulate matter will degrade shim quality, and incorrect concentration can affect signal-to-noise or cause line broadening.[15]
-
Determine Concentration: For typical small molecules on a 400-600 MHz spectrometer, a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.
-
Dissolve Sample: Weigh your sample and dissolve it in the deuterated solvent in a small vial, not directly in the NMR tube. This allows for better mixing and visual inspection for insolubility.[16]
-
Add Internal Standard: Add a small, known quantity of your chosen internal reference standard (see Q4).
-
Filter if Necessary: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry NMR tube.
-
Check Volume: Ensure the solvent height in the NMR tube is at least 4-5 cm to ensure it is within the detection region of the probe coil.[15]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: Acquiring a High-Quality ¹⁹F Spectrum with ¹H Decoupling
-
Rationale: This is the foundational experiment for simplifying complex spectra by removing all ¹H-¹⁹F couplings.
-
Tune the Probe: Ensure the NMR probe is properly tuned to the ¹⁹F frequency. If using a broadband probe, this step is critical for sensitivity.
-
Acquire a Standard ¹⁹F Spectrum: First, run a standard 1D ¹⁹F experiment without decoupling to see the full complexity.
-
Set up the Decoupled Experiment: Load a standard ¹⁹F experiment with inverse-gated ¹H decoupling (often called f19{h1}ig or similar). Using inverse-gated decoupling minimizes Nuclear Overhauser Effect (NOE) enhancements, which is crucial for accurate quantitative measurements.[7]
-
Set Spectral Width: Ensure the spectral width is large enough to encompass all expected ¹⁹F signals. A width of 250 ppm is a safe starting point for unknown aromatic compounds.
-
Set Relaxation Delay (d1): The relaxation delay is critical. A common mistake is using too short a delay, which saturates signals with long T1 relaxation times. A delay of 2-5 seconds is a reasonable starting point, but for quantitative work, T1 should be measured and d1 set to at least 5 times the longest T1.
-
Acquire Data: Acquire the spectrum. The resulting signals will be collapsed singlets or simplified multiplets reflecting only ¹⁹F-¹⁹F couplings.
Protocol 3: Selective 1D ¹⁹F{¹H} Homonuclear Decoupling
-
Rationale: This experiment isolates a single ¹H-¹⁹F coupling by irradiating a specific ¹H signal, allowing for unambiguous assignment of coupling constants.[12]
-
Acquire a High-Resolution ¹H Spectrum: Obtain a standard ¹H spectrum and accurately note the chemical shift (in Hz) of the proton signal you wish to decouple.
-
Set up the Selective Decoupling Experiment: This is typically a 1D ¹⁹F experiment with a "homonuclear" decoupling option. The pulse program will require you to specify the decoupler nucleus (dn='H1') and provide the offset frequency of the proton to be irradiated.[12]
-
Define the Decoupler Offset: Set the decoupler offset (dof) to the frequency of the proton signal you identified in Step 1.
-
Set Decoupler Power: Use a low decoupler power (dpwr). This is crucial for selectivity. The goal is to create a narrow irradiation band that only affects your target proton. You may need to calibrate this, but a starting value is often provided in standard instrument protocols.
-
Acquire a Reference and Decoupled Spectrum: First, acquire a spectrum without the decoupler on. Then, turn the selective decoupler on and acquire the experiment.
-
Compare Spectra: Compare the two ¹⁹F spectra. In the decoupled spectrum, the multiplet should be simplified by the removal of one specific splitting. The value of that splitting is the J-coupling constant between that fluorine and the irradiated proton.
Protocol 4: 2D ¹H-¹⁹F HETCOR
-
Rationale: This 2D experiment generates a correlation map to show which protons are J-coupled to which fluorine atoms.[8][9]
-
Load a HETCOR Pulse Program: Select a standard gradient-selected HETCOR (or HSQC) pulse sequence from your spectrometer's library. Choose a ¹⁹F-detected version if available for higher sensitivity and resolution in the ¹⁹F dimension.
-
Set Spectral Widths: In the ¹H dimension (F2), set the spectral width to cover all proton signals. In the ¹⁹F dimension (F1), set the width to cover all fluorine signals.
-
Set Optimization for JHF: The pulse sequence contains a delay that must be optimized for the magnitude of the coupling constant you want to observe. This is typically set based on an average nJHF value. A value of 8-10 Hz is a good starting point for aromatic systems.
-
Set Acquisition Parameters: Choose an appropriate number of scans per increment and number of increments in the indirect (F1) dimension. A 2048 x 256 data matrix is a common starting point.
-
Acquire and Process: Acquire the 2D data. After acquisition, apply Fourier transformation in both dimensions, phase correct the spectrum, and apply baseline correction.
-
Analyze: The resulting 2D plot will show cross-peaks at the (δ¹⁹F, δ¹H) coordinates of coupled nuclei.
Part 4: Visualization of Coupling Networks
Understanding the relationships between coupled nuclei is key. The diagram below illustrates the coupling network for a hypothetical 2,4-difluoroaniline molecule.
Caption: Spin-spin coupling network in a model fluorinated aromatic compound.
Part 5: Computational Aids
Q10: My spectrum is still too complex to assign manually. Can software help?
A10: Absolutely. Modern computational chemistry and specialized NMR software are invaluable tools.
-
DFT Chemical Shift Prediction: Quantum chemical methods, particularly Density Functional Theory (DFT), can predict ¹⁹F NMR chemical shifts with high accuracy. By calculating the theoretical spectrum of several possible isomers, you can often find a unique match with your experimental data.[17][18][19] This is especially powerful for distinguishing between constitutional isomers.
-
Spectral Simulation: Software packages like Mnova or TopSpin allow you to perform spectral simulation.[20][21] You can input a proposed structure, along with estimated chemical shifts and J-coupling constants, and the software will generate a theoretical spectrum. By iteratively adjusting the parameters to match your experimental spectrum, you can confirm assignments and extract precise values for all coupling constants.
-
Online Processing Tools: Web-based platforms like NMRium offer advanced processing and analysis tools without requiring local software installation, making them accessible for quick analysis and visualization.[22]
By combining these systematic experimental and computational approaches, even the most complex NMR spectra of fluorinated aromatic compounds can be resolved, leading to confident and unambiguous structural elucidation.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. researchgate.net [researchgate.net]
- 18. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. Software for Spectra Processing – Center for Nuclear Magnetic Resonance Spectroscopy [nmr.chem.ufl.edu]
- 21. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 22. nmrium.com [nmrium.com]
Technical Support Center: Strategies to Prevent Debromination Side Reactions in Cross-Coupling
Welcome to the technical support hub for managing and preventing debromination side reactions in palladium-catalyzed cross-coupling. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying mechanisms that cause these undesired outcomes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common challenge of hydrodebromination, which can significantly lower yields and complicate purification.
Understanding the Problem: What is Debromination and Why Does It Happen?
Debromination, also known as hydrodebromination or protodebromination, is a frequent side reaction in cross-coupling where the aryl bromide (Ar-Br) starting material is converted into the corresponding arene (Ar-H)[1]. This reduction pathway competes directly with the desired C-C or C-N bond formation, consuming the starting material and reducing the overall yield of your target molecule.
The primary culprit behind this side reaction is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle[1]. This highly reactive intermediate can arise from several sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water[1][2]. Once formed, the Ar-Pd(II)-Br complex can undergo reductive elimination with the hydride ligand, yielding the undesired Ar-H byproduct and regenerating the Pd(0) catalyst, which can then re-enter the parasitic cycle.
Mechanism: Desired Coupling vs. Undesired Debromination
To effectively troubleshoot, it is crucial to understand where the reaction pathways diverge. The diagram below illustrates the standard catalytic cycle for a cross-coupling reaction and the off-cycle pathway that leads to debromination.
Caption: Diverging pathways in Pd-catalyzed cross-coupling.
Troubleshooting Guide
This section addresses specific issues you might encounter in the lab. The solutions are presented in a logical order, starting with the simplest and most impactful changes.
Q1: I'm observing >20% of the debrominated byproduct in my reaction. Where do I start?
High levels of debromination suggest that the kinetics of the Pd-H pathway are competitive with, or even faster than, the desired coupling pathway. The first parameters to investigate are the base and the ligand.
Answer:
-
Re-evaluate Your Base: The base is a common source of hydrides.
-
Problem: Strong, sterically hindered alkoxide bases like sodium tert-butoxide (NaOtBu) are known to undergo β-hydride elimination, especially at elevated temperatures, generating hydride species. Amine bases can also be a source of hydrides[3].
-
Solution: Switch to a non-nucleophilic, milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices[4][5]. These bases are less likely to generate hydrides and are effective in a wide range of cross-coupling reactions.
-
-
Optimize the Ligand: The ligand's job is to stabilize the palladium center and promote the desired reaction steps. A suboptimal ligand can lead to a sluggish reaction, giving the debromination pathway more time to occur.
-
Problem: If the reductive elimination step to form the desired product is slow, the palladium intermediate has a longer lifetime during which it can react with hydride sources.
-
Solution: Employ electron-rich, sterically bulky phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate reductive elimination[6]. This makes the desired cross-coupling reaction much faster, allowing it to outcompete the slower debromination side reaction[1][5].
-
Q2: My aryl bromide is electron-deficient (e.g., contains -NO₂, -CN, -CF₃ groups) and is highly susceptible to debromination. What specific strategies should I use?
Electron-deficient aryl halides are particularly prone to debromination because the electron-withdrawing groups make the carbon of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack by a hydride[1].
Answer:
-
Lower the Reaction Temperature: Higher temperatures accelerate all reaction rates, but they can disproportionately increase the rate of decomposition pathways that form Pd-H species[5].
-
Solution: Find the lowest temperature at which the desired coupling still proceeds at a reasonable rate[5]. This may require longer reaction times, but it can significantly suppress debromination. Combine this with a highly active catalyst system (see next point) to make it feasible.
-
-
Use a Highly Active Catalyst System: For challenging substrates, a more potent catalyst can overcome the high activation energy of the desired coupling at lower temperatures.
-
Solution: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃[7]. Pre-catalysts provide a more reliable and rapid generation of the active Pd(0) species, leading to cleaner reactions. The combination of a G3 pre-catalyst with a bulky biaryl phosphine ligand is often effective for these challenging substrates.
-
-
Consider the Solvent: Protic solvents like alcohols can directly act as hydride donors[3][8].
Q3: I am working with an N-H containing heterocycle (like an indole or pyrrole) and observing extensive debromination. What is the cause and how can I fix it?
N-H containing heterocycles present a unique challenge. The acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring. Furthermore, the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity[9][10].
Answer:
-
Protect the N-H Group: This is often the most effective solution. Protection prevents deprotonation and unwanted coordination to the catalyst.
-
Solution: Protect the nitrogen with a suitable group that is stable to the reaction conditions but can be easily removed later. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice[9]. In some cases, a tert-butyloxycarbonyl (BOC) group can be used, although it may not be stable under all coupling conditions[9]. Suppressing debromination by protecting the pyrrole nitrogen has been shown to be effective[9].
-
Frequently Asked Questions (FAQs)
-
Q: Which halide is most prone to dehalogenation?
-
Q: Can the choice of boronic acid versus a boronic ester in Suzuki coupling affect debromination?
-
A: While the halide partner is the direct participant in debromination, using a more stable boron reagent can improve overall reaction efficiency, which indirectly suppresses the side reaction. Boronic acids can undergo a competing side reaction called protodeboronation, which degrades the coupling partner[4][5]. Converting the boronic acid to a more stable pinacol or MIDA ester can prevent this degradation, ensuring a sufficient concentration of the nucleophile is available to promote the desired cross-coupling over the debromination of the aryl bromide[3][4][7].
-
-
Q: How critical is degassing for preventing debromination?
-
A: Very critical, but for indirect reasons. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species. This slows down the desired catalytic cycle, giving the debromination pathway more opportunity to occur. Thoroughly degassing your solvents and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes) is essential for maintaining a healthy, active catalyst[4].
-
Data Summary: Effect of Ligand and Base on Debromination
The choice of ligand and base can have a dramatic impact on the ratio of the desired product to the debrominated byproduct. The table below provides a conceptual summary based on common observations in the literature for a challenging Suzuki-Miyaura coupling.
| Catalyst System | Base | Temp. (°C) | Approx. Yield (Ar-R) | Approx. Yield (Ar-H) | Rationale |
| Pd(PPh₃)₄ | NaOtBu | 100 | 30-40% | 50-60% | A traditional, less active ligand combined with a base known to generate hydrides leads to extensive debromination. |
| Pd₂(dba)₃ / P(tBu)₃ | NaOtBu | 100 | 60-70% | 20-30% | A bulkier, more electron-rich ligand accelerates coupling, but the base remains a source of debromination. |
| XPhos Pd G3 | K₃PO₄ | 80 | >95% | <5% | An optimized system: a highly active pre-catalyst and bulky ligand accelerate reductive elimination, while a mild inorganic base minimizes hydride formation. |
Optimized Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol is designed for a challenging coupling of an electron-deficient aryl bromide where debromination is a known risk.
Reagents:
-
Electron-Deficient Aryl Bromide (1.0 eq.)
-
Arylboronic Acid Pinacol Ester (1.2 eq.)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq.)
-
Anhydrous, Degassed Toluene/Water (10:1 ratio, 0.2 M)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask or reaction vial. Dry the vessel thoroughly under high vacuum with gentle heating and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl bromide, arylboronic acid pinacol ester, K₃PO₄, and XPhos Pd G3 pre-catalyst to the reaction vessel.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction Degassing (Critical Step): Even though reagents were added under inert gas, it is best practice to degas the reaction mixture again. Bubble argon through the stirred solution for 10-15 minutes.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Workflow
If you encounter debromination, follow this logical decision tree to systematically optimize your reaction conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(2-Bromo-3-fluorophenyl)ethanone and 1-(3-Bromo-2-fluorophenyl)ethanone
Introduction: Isomers in Focus
In the landscape of medicinal chemistry and materials science, substituted aromatic ketones serve as pivotal building blocks for complex molecular architectures. The precise arrangement of substituents on the aromatic ring can profoundly influence the molecule's reactivity, directing the course of synthetic transformations. This guide provides an in-depth comparative analysis of two constitutional isomers: 1-(2-Bromo-3-fluorophenyl)ethanone (Isomer A) and 1-(3-Bromo-2-fluorophenyl)ethanone (Isomer B) . While possessing the same molecular formula (C₈H₆BrFO), the differential placement of the bromo and fluoro substituents relative to the acetyl group dictates their electronic and steric profiles, leading to significant and predictable differences in their chemical behavior. This analysis is designed for researchers, scientists, and drug development professionals to inform substrate selection and reaction design.
Part 1: Structural and Electronic Profile Analysis
The reactivity of an aryl halide is fundamentally governed by the interplay of steric and electronic effects. The electron-withdrawing nature of the acetyl group (-COCH₃), the inductive and resonance effects of the halogens, and the spatial arrangement of these groups are the primary determinants of reactivity.
Caption: Chemical structures of the two isomers under comparison.
Electronic Effects:
-
Acetyl Group (-COCH₃): This group is strongly deactivating and electron-withdrawing through both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.
-
Fluorine (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). However, it also has a weak electron-donating resonance effect (+M) due to its lone pairs.
-
Bromine (-Br): Bromine also exhibits a -I effect and a weak +M effect. Its inductive pull is weaker than fluorine's, but its larger size and polarizability play a crucial role in reactions like metal-catalyzed cross-couplings.
Positional Analysis:
-
Isomer A (2-Bromo-3-fluoro): The acetyl group is ortho to the bromine and meta to the fluorine. The bromine atom is sterically hindered, being flanked by the bulky acetyl group and the fluorine atom. The strong -M effect of the acetyl group is directed ortho and para to itself, placing a partial positive charge on the carbon bearing the bromine atom (C2), which can influence its reactivity in certain reactions.
-
Isomer B (3-Bromo-2-fluoro): The acetyl group is meta to the bromine and ortho to the fluorine. The bromine at the C3 position is significantly less sterically encumbered compared to Isomer A. The fluorine atom at C2, however, is now adjacent to the acetyl group.
This differential arrangement is the cornerstone of their distinct reactivity profiles, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Part 2: Comparative Reactivity in Key Synthetic Transformations
We will now explore the predicted reactivity of each isomer in three common and synthetically valuable reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation, with the reactivity of the C-Br bond being paramount.[1] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2]
Prediction: Isomer B (3-Bromo-2-fluoro) will be significantly more reactive than Isomer A (2-Bromo-3-fluoro).
Causality:
-
Steric Hindrance: The primary factor is steric accessibility. In Isomer A, the C2-Br bond is shielded by the adjacent acetyl group and the C3-F. This steric bulk impedes the approach of the bulky palladium-ligand complex, thereby increasing the activation energy for the oxidative addition step.[3] In contrast, the C3-Br bond in Isomer B is relatively unhindered, allowing for much more facile oxidative addition.
-
Electronic Effects: While the acetyl group's electron-withdrawing nature generally accelerates oxidative addition, the steric factor is overwhelmingly dominant in this case. The difference in electronic activation between the two isomers at the C-Br bond is less pronounced than the dramatic difference in steric hindrance.
Caption: Key step affected by isomer structure in Pd-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The reaction is strongly favored when powerful electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the electron-withdrawing group.[5]
Prediction 1 (Leaving Group = F): Isomer B will be more reactive towards SNAr at the C-F bond.
Causality: In Isomer B, the acetyl group is ortho to the fluorine atom. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the oxygen of the carbonyl group. This provides substantial stabilization, lowering the activation energy for the reaction. In Isomer A, the acetyl group is meta to the fluorine, and this crucial stabilizing resonance structure is not possible.[4]
Prediction 2 (Leaving Group = Br): Isomer A will be more reactive towards SNAr at the C-Br bond.
Causality: By the same logic, the acetyl group in Isomer A is ortho to the bromine atom. This positioning allows for the stabilization of the negative charge when a nucleophile attacks the C-Br position. In Isomer B, the acetyl group is meta to the bromine, offering no such resonance stabilization. It is important to note that while thermodynamically possible, SNAr reactions displacing bromide are often slower than those displacing fluoride in activated systems.[6]
Caption: Resonance stabilization dictates S(N)Ar reactivity.
Reactions at the Carbonyl Group
Reactions such as reduction (e.g., with NaBH₄) or nucleophilic addition (e.g., Grignard reagents) depend on the electrophilicity of the carbonyl carbon.[7]
Prediction: The reactivity of the carbonyl group will be similar in both isomers, with Isomer B potentially being slightly more reactive.
Causality: The overall electron-withdrawing character of the substituted phenyl ring enhances the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone.[8] Both isomers feature a bromo and a fluoro substituent, and their combined inductive effects will be comparable. However, in Isomer B, the highly electronegative fluorine is ortho to the acetyl group, which may exert a slightly stronger inductive pull on the carbonyl carbon, making it marginally more electrophilic. This difference is expected to be minor and less synthetically discriminating than the effects observed in cross-coupling and SNAr reactions.
Part 3: Summary and Experimental Validation
The theoretical analysis points to clear and synthetically useful differences in the reactivity of the two isomers. These predictions are summarized below.
| Reaction Type | Target Site | Predicted More Reactive Isomer | Primary Rationale |
| Pd Cross-Coupling | C-Br Bond | 1-(3-Bromo-2-fluorophenyl)ethanone (B) | Lower steric hindrance at the C3 position. |
| SNAr | C-F Bond | 1-(3-Bromo-2-fluorophenyl)ethanone (B) | Stabilization of Meisenheimer complex by ortho-acetyl group. |
| SNAr | C-Br Bond | This compound (A) | Stabilization of Meisenheimer complex by ortho-acetyl group. |
| Carbonyl Addition | C=O | Slightly B / Comparable | Minor difference in net inductive effects on the carbonyl carbon. |
Protocol: Competitive Suzuki-Miyaura Coupling Experiment
This protocol is designed to experimentally validate the predicted difference in cross-coupling reactivity.
Objective: To directly compare the rate of Suzuki-Miyaura coupling for Isomer A and Isomer B by reacting an equimolar mixture with a limiting amount of boronic acid.
Materials:
-
This compound (Isomer A)
-
1-(3-Bromo-2-fluorophenyl)ethanone (Isomer B)
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Anhydrous
-
Ethanol
-
Deionized Water
-
Dodecane (Internal Standard for GC analysis)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Isomer A (108.5 mg, 0.5 mmol, 1.0 equiv), Isomer B (108.5 mg, 0.5 mmol, 1.0 equiv), and 4-methoxyphenylboronic acid (60.8 mg, 0.4 mmol, 0.8 equiv).
-
Add potassium carbonate (276 mg, 2.0 mmol, 4.0 equiv).
-
Add dodecane (50 µL) as an internal standard.
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (5 mL) and ethanol (1 mL) via syringe.
-
Add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol, 4 mol%).
-
Heat the reaction mixture to 90 °C in an oil bath.
-
Monitor the reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h). Quench each aliquot with water, extract with ethyl acetate, and analyze by GC-MS.
-
Calculate the relative consumption of Isomer A vs. Isomer B and the formation of their respective biphenyl products.
Expected Outcome: The gas chromatogram will show a significantly faster consumption of Isomer B and a correspondingly faster formation of its coupled product compared to Isomer A, confirming the dominant role of steric hindrance in controlling the rate of oxidative addition.
Conclusion
While this compound and 1-(3-Bromo-2-fluorophenyl)ethanone are simple constitutional isomers, their chemical behavior is markedly different. Isomer B (3-Bromo-2-fluoro) is the superior substrate for transformations requiring reaction at the C-Br bond, such as palladium-catalyzed cross-couplings, due to its reduced steric hindrance. Conversely, both isomers offer selective reactivity in SNAr reactions, with the outcome being dictated by which halogen is positioned ortho to the activating acetyl group. Understanding these structure-activity relationships is crucial for synthetic chemists to strategically select the correct isomer, enabling efficient, predictable, and high-yielding synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase [pubmed.ncbi.nlm.nih.gov]
Unambiguous Identification of 1-(2-Bromo-3-fluorophenyl)ethanone: A Comprehensive Spectroscopic Characterization and Comparative Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. For molecules such as 1-(2-Bromo-3-fluorophenyl)ethanone, a substituted acetophenone derivative with potential applications in drug development, unambiguous identification is paramount. This guide provides a full spectroscopic characterization of this compound, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By comparing this spectral fingerprint with those of its close isomers and related compounds, this document serves as a crucial resource for researchers, scientists, and quality control professionals, ensuring the confident identification of this specific chemical entity.
The Imperative of Multi-Modal Spectroscopic Analysis
Reliance on a single analytical technique can often lead to ambiguity, particularly when dealing with isomers that possess the same molecular formula and similar physical properties. A multi-modal approach, integrating data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a composite and unique molecular signature. Each technique probes different aspects of the molecule's structure, and their combined interpretation leaves little room for error.
Predicted Spectroscopic Profile of this compound
Due to the limited availability of published experimental spectra for this compound, the following data is a predicted profile based on established principles of substituent effects on spectroscopic behavior and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts, coupling constants, and multiplicity of signals provide a detailed map of the atomic connectivity.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons. The substitution pattern on the benzene ring (bromo at C2, fluoro at C3) will result in a complex splitting pattern for the aromatic protons due to spin-spin coupling between them and with the fluorine atom.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the bromine and fluorine substituents, as well as the carbonyl group.[1]
¹⁹F NMR (Fluorine NMR): A single resonance is expected in the ¹⁹F NMR spectrum, and its coupling to adjacent protons will further confirm the substitution pattern on the aromatic ring.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -CH₃ | ~2.6 | s | - |
| Ar-H | 7.2 - 7.8 | m | J(H,H) and J(H,F) |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| -CH₃ | ~30 | ||
| C=O | ~195 | ||
| Ar-C | 115 - 140 | ||
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | ||
| Ar-F | -110 to -130 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a unique fingerprint for the compound.[2]
The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M⁺) as a doublet, owing to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[3] The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the carbonyl group.[4]
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 216/218 | Molecular ion |
| [M-CH₃]⁺ | 201/203 | Loss of a methyl radical |
| [M-COCH₃]⁺ | 173/175 | Loss of an acetyl radical |
| [C₆H₃BrF]⁺ | 173/175 | Bromofluorophenyl cation |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature will be the strong absorption band of the carbonyl (C=O) group.[5]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O stretch (ketone) | 1680 - 1700 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-F stretch | 1200 - 1300 |
| C-Br stretch | 500 - 600 |
Comparative Analysis with Isomers
The true power of a full spectroscopic characterization becomes evident when distinguishing between closely related isomers. Positional isomers of this compound, such as 1-(2-Bromo-5-fluorophenyl)ethanone and 1-(3-Bromo-2-fluorophenyl)ethanone, will exhibit distinct spectroscopic profiles.
-
1-(2-Bromo-5-fluorophenyl)ethanone: The coupling patterns in the ¹H NMR spectrum will be significantly different due to the different relative positions of the protons and the fluorine atom.
-
1-(3-Bromo-2-fluorophenyl)ethanone: The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum and its coupling constants with the aromatic protons will be a key differentiator.
By carefully analyzing the coupling patterns in the ¹H NMR and the chemical shifts in the ¹³C and ¹⁹F NMR spectra, these isomers can be unambiguously identified.
Experimental Protocols
To ensure the generation of high-quality and reproducible data, standardized experimental protocols are essential.
NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-resolution spectra.[6][7][8]
Caption: Workflow for NMR sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9][10]
Caption: General workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Sample Preparation
FTIR analysis can be performed on neat samples (as a thin film) or as a solution.[11][12][13]
Caption: Sample preparation methods for FTIR analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound, through the combined application of NMR, MS, and IR spectroscopy, provides an irrefutable method for its identification. This guide has outlined the predicted spectral data, which, when used in conjunction with the provided standardized experimental protocols, will enable researchers to confidently confirm the identity and purity of their samples. The comparative analysis with its isomers underscores the necessity of a multi-technique approach in modern chemical analysis, ensuring the integrity and reproducibility of scientific research and development.
References
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. southampton.ac.uk [southampton.ac.uk]
- 5. jascoinc.com [jascoinc.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. organomation.com [organomation.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]
A Comparative Guide to the Analytical Purity Assessment of 1-(2-Bromo-3-fluorophenyl)ethanone
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-(2-Bromo-3-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as the impurity profile can directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The Imperative for Purity: Understanding the Impurity Profile
This compound is a substituted aromatic ketone. Its synthesis, typically involving Friedel-Crafts acylation or related pathways, can introduce a spectrum of impurities. A robust analytical strategy is not merely about quantifying the main peak; it is about understanding and controlling the entire impurity profile. The potential impurities can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions (e.g., positional isomers, over-brominated species).[1]
-
Degradation Products: Impurities formed during storage or under stress conditions.
-
Residual Solvents: Solvents used during the synthesis and purification process.
A proactive approach involves anticipating these impurities based on the synthetic route. For instance, the acylation of 1-bromo-2-fluorobenzene could yield not only the target molecule but also other isomeric acetophenones if the reaction is not perfectly regioselective.
References
A Senior Application Scientist's Guide to In Vitro Anticancer Screening for Novel Heterocyclic Compounds
<
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents is a cornerstone of oncological research. Heterocyclic compounds, due to their diverse structures and ability to interact with a wide range of biological targets, represent a particularly promising class of molecules. However, the journey from a newly synthesized compound to a potential clinical candidate is long and requires rigorous preclinical evaluation. This guide provides an in-depth comparison of essential in vitro screening protocols, offering field-proven insights to help you design and execute a robust and self-validating screening cascade for your novel heterocyclic compounds.
The Logic of the Screen: A Multi-Faceted Approach
A successful in vitro screening strategy does not rely on a single assay. Instead, it employs a tiered approach, starting with broad cytotoxicity screens to identify active compounds and progressing to more specific assays to elucidate the mechanism of action. This multi-pronged methodology ensures that you not only identify potent compounds but also understand how they exert their anticancer effects.
Here, we will delve into the core assays that form the foundation of this screening cascade:
-
Primary Cytotoxicity Screening: The first crucial step to determine if a compound has a general growth-inhibitory or lethal effect on cancer cells.
-
Mechanistic Elucidation: Once cytotoxicity is established, the focus shifts to understanding the underlying cellular processes, primarily apoptosis (programmed cell death) and cell cycle arrest.
Caption: High-level workflow for anticancer screening.
PART 1: Primary Cytotoxicity Screening - The First Hurdle
The initial goal is to identify which of your novel heterocyclic compounds possess cytotoxic or cytostatic activity against a panel of cancer cell lines. The choice of assay for this primary screen is critical and depends on factors like throughput, cost, and the specific information required. The two most widely adopted and validated methods are the MTT and SRB assays.
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1][2][3] | High throughput, relatively inexpensive, and widely used.[1][4] | Can be affected by compounds that interfere with mitochondrial respiration.[5] Formazan crystals are insoluble and require a solubilization step.[5] |
| SRB Assay | Measures total protein content, which is proportional to the cell number.[6][7] | Unaffected by metabolic interference from test compounds.[8] Stable endpoint.[8] The basis of the NCI-60 screen.[9][10][11][12] | Requires cell fixation, which can be a harsher treatment for cells. |
Expert Insight: For an initial broad screen of a large library of heterocyclic compounds, the SRB assay is often the more robust choice due to its insensitivity to compound interference with cellular metabolism. The National Cancer Institute's (NCI) extensive use of the SRB assay for their 60-cell line screen (NCI-60) has generated a vast historical database, which can be a valuable resource for comparing the activity of novel compounds.[9][10][11][12]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used by the NCI.[9][10][13]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[9]
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[9]
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at a predetermined optimal density (typically 5,000-40,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Add your novel heterocyclic compounds at various concentrations (typically a 5-log dilution series) to the wells. Include appropriate controls (vehicle and untreated cells). Incubate for 48 hours.[10]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[9]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[9]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.[9]
-
Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Read the absorbance at 515 nm using a microplate reader.[10]
Data Analysis: The absorbance values are proportional to the total protein mass. The results are typically expressed as a percentage of growth inhibition compared to the untreated control. From this data, you can calculate key parameters like the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell number).[10]
Caption: SRB assay experimental workflow.
PART 2: Mechanistic Elucidation - Unraveling the "How"
Once you have identified compounds with significant cytotoxic activity, the next critical phase is to determine their mechanism of action. Many successful anticancer drugs work by inducing apoptosis or causing cell cycle arrest.[14]
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis.[15][16] Inducing apoptosis in cancer cells is a primary goal of many cancer therapies.[14] Several assays can be used to detect the hallmark features of apoptosis.
Comparison of Apoptosis Assays
| Assay | Principle | Advantages | Disadvantages |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[17][18][19] | Can detect early-stage apoptosis.[20] Available in colorimetric, fluorometric, and luminometric formats.[17] | Caspase activation can sometimes occur in non-apoptotic processes. |
| DNA Fragmentation (Ladder) Assay | Detects the cleavage of DNA into characteristic fragments of 180-200 base pairs, a hallmark of late-stage apoptosis.[21] | Provides a visually intuitive and specific marker of apoptosis. | Less sensitive than other methods and may not detect apoptosis in all cell types. |
| Flow Cytometry (Annexin V/PI) | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells). | Allows for the quantitative distinction between early apoptotic, late apoptotic, and necrotic cells. | Requires a flow cytometer. |
Expert Insight: A combination of assays provides the most comprehensive picture. Start with a caspase activity assay to screen for apoptosis induction. For promising compounds, confirm the findings with flow cytometry using Annexin V/PI staining to quantify the apoptotic population and distinguish it from necrosis.
Experimental Protocol: Caspase-3/7 Activity Assay (Fluorometric)
This protocol is a general guideline for a fluorometric caspase-3/7 assay.
Materials:
-
White-walled 96-well plates
-
Treated cells in culture medium
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)[18]
-
Lysis buffer
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Treat cells with your novel heterocyclic compound for the desired time period.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol to release cellular contents, including caspases.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysate. In apoptotic cells, activated caspase-3/7 will cleave the substrate, releasing a fluorescent molecule (e.g., AMC).[18]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[18]
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase activity.
Caption: Caspase activity assay workflow.
Cell Cycle Analysis: Assessing Proliferative Arrest
Disruption of the cell cycle is another key mechanism by which anticancer drugs inhibit tumor growth.[22] Flow cytometry is the gold standard for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI.[23] The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer then measures the fluorescence of thousands of individual cells, allowing for the generation of a histogram that depicts the cell cycle distribution.[24]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry (PI Staining)
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: The flow cytometer will generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, while cells in the G2/M phase will have a 4n DNA content. Cells in the S phase will have a DNA content between 2n and 4n. Specialized software is used to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.
Caption: Cell cycle analysis workflow.
Conclusion: A Pathway to Discovery
The in vitro screening of novel heterocyclic compounds is a critical and exciting phase in the drug discovery process. By employing a logical, multi-tiered screening cascade that begins with robust cytotoxicity assays like the SRB method and progresses to more detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can efficiently and effectively identify promising anticancer candidates. This guide provides the foundational knowledge and detailed protocols to empower you to conduct these screens with scientific rigor and confidence. Remember that each compound is unique, and the insights gained from these in vitro studies will be invaluable in guiding the subsequent stages of preclinical and clinical development.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. NCI-60 - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. rsc.org [rsc.org]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. biocompare.com [biocompare.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to Comparative Docking of Bromo-Fluorophenyl Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of kinase inhibitors derived from bromo-fluorophenyl scaffolds, supported by established computational methodologies. We will explore the rationale behind experimental design, provide step-by-step protocols for molecular docking, and analyze hypothetical data to illustrate key scientific principles.
Introduction: Kinases and the Privileged Bromo-Fluorophenyl Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] Kinase inhibitors are designed to block the activity of these enzymes, often by competing with adenosine triphosphate (ATP) at its binding site.[1]
The bromo-fluorophenyl scaffold has emerged as a "privileged structure" in the design of kinase inhibitors. The inclusion of halogen atoms, like bromine and fluorine, is a common strategy to improve the pharmacokinetic profile and binding affinity of drug candidates.[4] These atoms can form specific, directional non-covalent interactions known as halogen bonds with Lewis bases (like backbone carbonyl oxygens) in the protein's active site.[5][6][7] This interaction, driven by a region of positive electrostatic potential on the halogen atom called a "σ-hole," can significantly enhance ligand-receptor stability and selectivity.[4][5][6][7]
This guide will use molecular docking—a powerful computational method for predicting the binding mode and affinity of a small molecule to a protein—to compare hypothetical inhibitors based on this scaffold.[8][9][10]
Foundational Principles of Molecular Docking
Molecular docking is a cornerstone of structure-based drug design (SBDD).[8][9] The process involves two main steps:
-
Sampling: Predicting the conformation, position, and orientation of the ligand within the protein's binding site. This is often referred to as generating a "pose."[9]
-
Scoring: Estimating the binding affinity for each pose using a scoring function, which calculates the free energy of binding. The lower the energy score (typically in kcal/mol), the more favorable the interaction.[9][11]
Various docking programs like AutoDock Vina, GOLD, and FlexX use different search algorithms and scoring functions to accomplish this.[8] Understanding the strengths and limitations of each is crucial for generating reliable results.[8] This guide will focus on a workflow applicable to widely-used programs like AutoDock Vina.
Experimental Design for a Comparative Docking Study
A robust comparative docking study requires careful planning and execution. The validity of the results hinges on meticulous preparation of both the protein (receptor) and the small molecules (ligands).
Workflow for Comparative Docking Studies
Here is a logical workflow that ensures reproducibility and scientific rigor.
Caption: A standardized workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocols
Protocol 1: Protein Preparation
-
Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary atoms.
-
Causality: Water molecules and other co-solvents within the binding site can interfere with ligand docking and are typically removed.[12] Missing hydrogen atoms must be added to ensure correct ionization states and hydrogen bonding patterns.
-
Methodology:
-
Obtain Structure: Download the crystal structure of the target kinase, for example, the Epidermal Growth Factor Receptor (EGFR) kinase domain, from the RCSB Protein Data Bank (PDB IDs: 1M17, 7SI1).[13][14][15][16]
-
Clean Structure: Using software like UCSF Chimera or PyMOL, remove all water molecules, co-crystallized ligands, and any duplicate protein chains.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges).
-
Save File: Save the prepared protein in a .pdbqt format for use with AutoDock Vina.
-
Protocol 2: Ligand Preparation
-
Objective: To generate low-energy, 3D conformations of the inhibitors.
-
Causality: A ligand's 3D shape and charge distribution are critical for its interaction with the protein. Energy minimization finds the most stable conformation.
-
Methodology:
-
Obtain Structures: Obtain 2D structures of the bromo-fluorophenyl inhibitors from a chemical database or draw them using software like ChemDraw.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformer.
-
Assign Charges & Torsions: Assign Gasteiger charges and define rotatable bonds.
-
Save File: Save the prepared ligands in the .pdbqt format.
-
Protocol 3: Docking Simulation with AutoDock Vina
-
Objective: To predict the binding pose and affinity of each inhibitor.
-
Causality: The docking algorithm systematically searches for the best fit of the ligand in the defined binding site. The exhaustiveness parameter controls the thoroughness of this search.[17]
-
Methodology:
-
Define Binding Site: Identify the ATP-binding pocket. A reliable method is to use the coordinates of a co-crystallized inhibitor from a PDB structure to define the center of a grid box. For EGFR (PDB: 1M17), this would be the pocket occupied by erlotinib.[14][16]
-
Set Grid Box: Create a grid box that encompasses the entire binding site. A typical size is 24 x 24 x 24 Å.[18]
-
Configure Vina: Create a configuration file specifying the receptor, ligand, grid box coordinates, and exhaustiveness level (a value of 8 is standard, but can be increased for more complex ligands).[17][18]
-
Run Simulation: Execute the AutoDock Vina simulation from the command line.[17]
-
Analyze Output: Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores in kcal/mol.[19]
-
Case Study: Comparative Docking Against EGFR
To illustrate the process, we will analyze a hypothetical set of three inhibitors derived from a bromo-fluorophenyl scaffold against the EGFR kinase domain.
-
Inhibitor A: The core bromo-fluorophenyl scaffold.
-
Inhibitor B: Inhibitor A with an additional methyl group to probe a hydrophobic pocket.
-
Inhibitor C: Inhibitor A with a modification designed to form an extra hydrogen bond.
Data Presentation and Analysis
The results of the docking simulation are summarized below. The primary metric is the binding affinity (docking score). We also analyze the specific molecular interactions, such as hydrogen and halogen bonds, that stabilize the complex.
| Inhibitor | Binding Affinity (kcal/mol) | Key Hydrogen Bonds (Residues) | Key Halogen Bonds (Residues) | Interacting Hydrophobic Residues |
| Inhibitor A | -8.9 | Met793 | Cys775 | Leu718, Val726, Ala743, Leu844 |
| Inhibitor B | -9.6 | Met793 | Cys775 | Leu718, Val726, Ala743, Leu844, Leu788 |
| Inhibitor C | -9.4 | Met793, Thr854 | Cys775 | Leu718, Val726, Ala743, Leu844 |
Interpretation of Results (E-E-A-T)
-
Trustworthiness of Protocol: The docking protocol is self-validating if it can accurately reproduce the pose of a known co-crystallized inhibitor (a process called "redocking"). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is considered a success.[20]
-
Expert Analysis:
-
All three inhibitors show strong predicted binding affinities, with scores better than -8.0 kcal/mol.
-
Inhibitor A establishes the baseline interaction. Its bromo-fluorophenyl scaffold forms a crucial halogen bond with the backbone of Cys775 and a hydrogen bond with the "hinge" residue Met793, which is a canonical interaction for ATP-competitive inhibitors.
-
Inhibitor B shows the most favorable binding affinity (-9.6 kcal/mol). The addition of the methyl group allows it to form favorable hydrophobic interactions with residue Leu788 in a nearby pocket, enhancing its binding potency. This demonstrates how probing hydrophobic regions can be a successful optimization strategy.
-
Inhibitor C has a better score than Inhibitor A due to an additional hydrogen bond with Thr854. However, its slightly lower score compared to Inhibitor B suggests that, in this case, the hydrophobic interactions achieved by Inhibitor B contribute more to the overall binding energy than the extra hydrogen bond of Inhibitor C.
-
This comparative analysis provides a clear, data-driven rationale for prioritizing Inhibitor B for further development and experimental validation.[21][22]
Conclusion and Future Outlook
This guide outlines a comprehensive framework for the comparative analysis of kinase inhibitors using molecular docking. By focusing on the bromo-fluorophenyl scaffold, we highlight the importance of specific interactions like halogen bonds in achieving high binding affinity.[4][5]
Molecular docking is a powerful predictive tool that accelerates the drug discovery process by allowing for the rapid screening and prioritization of compounds before committing to costly and time-consuming synthesis and in vitro testing.[9][11] However, it is essential to remember that these are computational predictions. The insights gained from these studies must always be validated through rigorous experimental assays to confirm the biological activity of the designed inhibitors.
References
- 1. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. chemrxiv.org [chemrxiv.org]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 19. fulir.irb.hr [fulir.irb.hr]
- 20. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
Efficacy of 1-(2-Bromo-3-fluorophenyl)ethanone derivatives against drug-resistant cancer cell lines
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, often leading to therapeutic failure.[1][2] This resistance can be intrinsic or acquired and arises from various mechanisms within cancer cells, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and ATP-binding cassette (ABC) transporters, alterations in drug targets, and enhanced DNA repair capabilities.[1][3][4] Consequently, there is a critical need for novel therapeutic agents that can circumvent these resistance mechanisms.
This guide provides a comparative analysis of the efficacy of a promising class of compounds, halogenated phenyl-ethanone derivatives, with a focus on structures related to 1-(2-Bromo-3-fluorophenyl)ethanone, against drug-resistant cancer cell lines. While direct experimental data on derivatives of this compound is limited in publicly accessible literature, we will draw upon extensive research on structurally analogous compounds, particularly halogenated chalcones, to provide insights into their potential as anticancer agents. Chalcones, which share the 1,3-diaryl-2-propen-1-one core structure, are biosynthetic precursors to flavonoids and have demonstrated significant potential in overcoming drug resistance.[1][5]
The Promise of Halogenation in Anticancer Drug Design
The introduction of halogen atoms, such as bromine and fluorine, into organic scaffolds is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates.[6][7] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[8] In the context of anticancer agents, halogenated chalcones have shown a remarkable ability to interact with and inhibit the function of drug efflux pumps, a primary driver of MDR.[5][9]
Comparative Efficacy of Halogenated Chalcone Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of halogenated chalcones against a variety of cancer cell lines, including those exhibiting multidrug resistance. The substitution pattern of halogens and other functional groups on the aromatic rings of the chalcone scaffold plays a crucial role in determining their anticancer activity and their ability to modulate MDR.
Below is a summary of the cytotoxic activity (IC50 values) of various halogenated chalcone derivatives against different cancer cell lines. This data highlights the structure-activity relationships and the potential for these compounds to overcome drug resistance.
| Compound ID | A-Ring Substitution | B-Ring Substitution | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Series 1 | 2',4',6'-trihydroxy | 4-iodo | P-gp expressing MDR cells | KD in nanomolar range | High-affinity binding to P-glycoprotein, suggesting potent MDR modulation.[5] |
| MY3 | Not Specified | Not Specified | MCF-7/DOX (Doxorubicin-resistant) | Reversal Fold = 50.19 | Effectively reverses doxorubicin resistance by inhibiting P-gp expression and function.[4] |
| JAI-51 | Not Specified | Not Specified | MDA-MB-231 | Not Specified | Acts as a dual ABCG2/ABCB1 inhibitor and a microtubule-depolymerizing agent.[1] |
| Compound 14 | N(10)-substituted acridone | β-hydroxy ethyl piperizine | HL-60/VINC (Vincristine-resistant), HL-60/DX (Doxorubicin-resistant) | High cytotoxicity | Promising anti-MDR agent.[10] |
| Fluoro-substituted Chalcone 10 | Not Specified | Fluoro-substituted | A549, A498, HeLa, A375, HepG2 | 0.029-0.729 | Potent anti-proliferative activities against a range of cancer cells.[7] |
| α-Fluorinated Chalcone 4c | Indole | 6-bromide | Hela, U937 | 0.025 | Excellent selective toxicity against cancer cells and inhibits tubulin polymerization.[8] |
Mechanisms of Action: Beyond Simple Cytotoxicity
The efficacy of halogenated phenyl-ethanone derivatives and their chalcone analogs against drug-resistant cancer cells stems from multiple mechanisms of action.
Inhibition of Drug Efflux Pumps
A primary mechanism by which these compounds overcome MDR is through the direct inhibition of ABC transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] Halogenated chalcones have been shown to bind with high affinity to these pumps, thereby blocking the efflux of co-administered chemotherapeutic drugs and increasing their intracellular concentration to cytotoxic levels.[5][9]
Induction of Apoptosis
Beyond MDR reversal, these compounds are intrinsically cytotoxic to cancer cells. Many chalcone derivatives have been shown to induce apoptosis (programmed cell death) through various signaling pathways. This can involve the activation of caspases, modulation of the Bax/Bcl-2 protein ratio, and generation of reactive oxygen species (ROS).[2]
Cell Cycle Arrest
Another important anticancer mechanism is the induction of cell cycle arrest, often at the G2/M phase.[1] By interfering with the cell division process, these compounds prevent the proliferation of cancer cells. Some fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation.[8]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, standardized experimental protocols are employed.
Synthesis of Halogenated Chalcone Derivatives
The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[3]
Step-by-step methodology:
-
An appropriately substituted acetophenone (e.g., a derivative of this compound) is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of a substituted benzaldehyde is added to the solution.
-
A catalytic amount of a strong base, like potassium hydroxide, is added to initiate the condensation reaction.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product is then precipitated by acidifying the reaction mixture, filtered, washed, and purified, typically by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-step methodology:
-
Cancer cells (both drug-sensitive and drug-resistant lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Living cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
While direct evidence for the efficacy of this compound derivatives against drug-resistant cancer is still emerging, the extensive body of research on structurally related halogenated chalcones provides a strong rationale for their investigation. The presence of bromo and fluoro substituents is anticipated to confer potent anticancer properties and the ability to overcome multidrug resistance.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. In-depth mechanistic studies are warranted to elucidate their specific molecular targets and signaling pathways. Furthermore, in vivo studies using animal models are crucial to assess their therapeutic efficacy and safety profiles, paving the way for their potential clinical development as novel agents to combat drug-resistant cancers.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of chalcones as reversers of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated chalcones with high-affinity binding to P-glycoprotein: potential modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromo-3-fluorophenyl)ethanone
Part 1: Hazard Profile and Risk Assessment
Understanding the chemical's intrinsic hazards is the foundation of safe disposal. Based on data from closely related bromo- and fluoro-substituted acetophenones, 1-(2-Bromo-3-fluorophenyl)ethanone should be presumed to be a hazardous substance.[1][2][3][4][5] The primary risks are associated with its reactivity and potential toxicity as a halogenated organic compound.
Key hazards include skin and eye irritation, with some analogues classified as causing severe burns and damage.[3][4] Inhalation may lead to respiratory irritation.[2][5] Therefore, all handling and disposal operations must be predicated on minimizing direct contact and aerosol generation.
| Hazard Classification (Inferred from Analogues) | Potential Effect | GHS Hazard Statement (Anticipated) | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | H315, H314 | [2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage. | H319, H314 | [2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 | [2][5][6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | H302 | [2][4] |
Part 2: Pre-Disposal Safety & Handling
Proper disposal begins with safe handling during routine laboratory use. Contamination of personnel, equipment, or the general laboratory environment complicates and expands the scope of waste management.
2.1. Personal Protective Equipment (PPE) Before handling the primary container or any waste, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds.[8]
-
Body Protection: A lab coat is required. For larger quantities or in case of splash risk, consider a chemically impervious apron.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8]
2.2. Engineering Controls All transfers and handling of this compound, including adding it to a waste container, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[8]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is strict waste segregation. Due to its halogenated nature (containing both bromine and fluorine), it must never be mixed with non-halogenated organic waste.[8][9][10] Mixing these waste streams leads to costly and complex disposal procedures and violates regulatory compliance.[11]
Step 1: Identify the Correct Waste Stream This compound must be disposed of in a designated "Halogenated Organic Waste" container.[10] This stream is specifically for organic solvents and solutes containing fluorine, chlorine, bromine, or iodine.[8][11]
Step 2: Select a Compatible Waste Container
-
The container must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate.[12][13] Avoid metal containers, especially for acidic waste.[13]
-
The container must have a secure, leak-proof screw cap.[12][14]
-
Ensure the container is in good condition, free from cracks or deterioration.[12]
Step 3: Waste Collection
-
Perform all additions of waste to the container inside a chemical fume hood.[11]
-
When adding waste, open the container only for the minimum time necessary. Keep it closed at all other times to prevent the release of volatile compounds.[9]
-
Do not overfill the container. Leave at least one inch of headroom (or do not fill past the neck) to allow for vapor expansion.[12]
Step 4: Decontamination of Empty Containers An empty container that held pure this compound must be treated as hazardous waste.[15]
-
To decontaminate for disposal as regular trash, the container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[15]
-
Crucially , the rinseate (the solvent used for rinsing) is now considered hazardous halogenated waste and must be collected in your designated halogenated organic waste container.[15]
-
After triple-rinsing, deface or remove all hazardous labels from the empty container before disposing of it in the appropriate solid waste bin.[13][15]
The logical flow for handling and disposing of this compound waste is illustrated below.
Caption: Disposal workflow for this compound.
Part 4: Waste Container Labeling and Management
Proper labeling is a critical safety and regulatory requirement. Clear, accurate labels prevent dangerous chemical mixing and ensure compliant disposal.[16]
Your hazardous waste container must be labeled as soon as the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name(s) of the contents. Avoid abbreviations or formulas. List all components, including solvents.[10]
-
The specific hazards associated with the waste (e.g., "Corrosive," "Irritant").[16]
-
The accumulation start date (the date the first waste was added).[16]
Part 5: Interim Storage in a Satellite Accumulation Area (SAA)
Designate a specific "Satellite Accumulation Area" (SAA) within your laboratory for the temporary storage of hazardous waste containers.[12]
-
The SAA must be at or near the point of generation.[12]
-
Store incompatible waste streams separately. For instance, do not store your halogenated organic waste container next to strong acids or bases.[14]
-
Ensure all containers in the SAA are within a secondary containment system, such as a spill tray, to contain any potential leaks.
-
Once a waste container is full, it must be removed from the SAA within three days. A partially filled container may remain for up to one year.[12]
Part 6: Emergency Procedures
Spill Response: In the event of a small spill that you are trained to handle:
-
Alert personnel in the immediate area.[17]
-
Wearing appropriate PPE, contain and absorb the spill using an inert material like vermiculite, sand, or commercial sorbent pads.[1][17] Do not use combustible materials like paper towels or sawdust to absorb the initial spill. [17]
-
Carefully collect the absorbed material and any contaminated debris into a sealable, labeled container for disposal as hazardous waste.[1]
-
Clean the spill area with soap and water. All cleaning materials must also be treated as hazardous waste.[1][15]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[15]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Part 7: Final Disposal and Record Keeping
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[8][9][12] Evaporation in a fume hood is not a permissible method of disposal.[15]
The final step is to arrange for the removal of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.[15][17] Maintain meticulous records of your waste generation and disposal as required by regulations like the Resource Conservation and Recovery Act (RCRA).[14][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. danielshealth.com [danielshealth.com]
- 15. vumc.org [vumc.org]
- 16. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
